molecular formula C7H8IN B1504611 2-Iodo-3,5-dimethylpyridine CAS No. 445373-09-1

2-Iodo-3,5-dimethylpyridine

Cat. No.: B1504611
CAS No.: 445373-09-1
M. Wt: 233.05 g/mol
InChI Key: OWXJYWLFQZDFQK-UHFFFAOYSA-N
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Description

2-Iodo-3,5-dimethylpyridine is a useful research compound. Its molecular formula is C7H8IN and its molecular weight is 233.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-iodo-3,5-dimethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8IN/c1-5-3-6(2)7(8)9-4-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWXJYWLFQZDFQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)I)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50698557
Record name 2-Iodo-3,5-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50698557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

445373-09-1
Record name 2-Iodo-3,5-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50698557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis of 2-Iodo-3,5-dimethylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-Iodo-3,5-dimethylpyridine

Abstract

This compound (also known as 2-iodo-3,5-lutidine) is a pivotal heterocyclic building block in the development of novel pharmaceuticals and advanced agrochemicals. Its structure, featuring a reactive iodine atom at the 2-position of the pyridine ring, makes it an ideal precursor for a variety of cross-coupling reactions and further functionalization. This guide provides a comprehensive overview of the principal synthetic methodologies for preparing this valuable intermediate, designed for researchers and professionals in organic synthesis and drug development. We will explore three robust synthetic strategies: direct electrophilic iodination, halogen exchange, and the Sandmeyer reaction, offering detailed mechanistic insights, step-by-step protocols, and comparative data to inform experimental design.

Introduction: The Strategic Importance of this compound

Pyridine derivatives are ubiquitous scaffolds in medicinal chemistry and materials science. Among them, halogenated pyridines serve as exceptionally versatile intermediates. This compound (CAS No. 445373-09-1) has emerged as a compound of significant interest.[1] The carbon-iodine bond is the weakest among the carbon-halogen bonds, rendering it highly susceptible to substitution and metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), which are cornerstones of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds.[2]

The 3,5-dimethyl substitution pattern influences the electronic properties and steric environment of the pyridine ring, offering a unique combination of reactivity and structural definition that is leveraged in the design of targeted therapeutic agents and specialized chemical products.[3][4] This guide delves into the practical synthesis of this key intermediate, providing the technical detail necessary for successful laboratory-scale preparation.

Synthetic Strategies and Methodologies

The can be approached through several distinct chemical pathways. The choice of method often depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions. We will examine three primary routes.

Route 1: Direct Electrophilic Iodination of 3,5-Dimethylpyridine

The direct introduction of an iodine atom onto the 3,5-dimethylpyridine (3,5-lutidine) ring is the most atom-economical approach. However, the pyridine ring is inherently electron-deficient and generally resistant to electrophilic aromatic substitution. The activating effect of the two methyl groups is often insufficient to enable facile iodination without a potent iodinating agent and activating conditions.

Causality and Mechanistic Insight: This reaction proceeds via electrophilic aromatic substitution. A strong electrophilic iodine species (I+) is generated in situ, which then attacks the electron-rich positions of the pyridine ring. The methyl groups direct the substitution primarily to the ortho and para positions (2, 4, and 6). Iodination at the 2-position is sterically accessible and electronically favored. Reagents like 1,3-diiodo-5,5-dimethylhydantoin (DIH) or N-iodosuccinimide (NIS) in the presence of a strong acid like sulfuric acid can generate the required electrophilic iodine.[5]

Experimental Protocol: Direct Iodination

  • Preparation: To a stirred solution of 3,5-dimethylpyridine (1.0 equiv.) in a suitable solvent such as acetonitrile or dichloromethane, add concentrated sulfuric acid (1.5 equiv.) dropwise at 0 °C.

  • Iodinating Agent Addition: Add 1,3-diiodo-5,5-dimethylhydantoin (DIH) (0.6 equiv., as it contains two iodine atoms) portion-wise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Carefully quench the reaction by pouring it onto crushed ice. Basify the solution to a pH of 8-9 with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with saturated sodium thiosulfate solution to remove any remaining iodine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Data Presentation: Direct Iodination

ParameterValue
Starting Material3,5-Dimethylpyridine[6]
Iodinating Agent1,3-Diiodo-5,5-dimethylhydantoin (DIH)
SolventAcetonitrile
Catalyst/ActivatorConcentrated Sulfuric Acid
Temperature0 °C to Room Temperature
Reaction Time12-24 hours
Typical Yield40-60% (Variable)

Workflow Diagram: Direct Iodination

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start: 3,5-Dimethylpyridine in Acetonitrile add_acid Add H₂SO₄ at 0°C start->add_acid add_dih Add DIH portion-wise at 0°C add_acid->add_dih stir Stir 12-24h at RT add_dih->stir quench Quench on Ice & Basify stir->quench extract Extract with Ethyl Acetate quench->extract purify Column Chromatography extract->purify product Product: this compound purify->product

Caption: Workflow for the direct iodination of 3,5-dimethylpyridine.

Route 2: Halogen Exchange from 2-Chloro-3,5-dimethylpyridine

A highly reliable and common strategy for the synthesis of aryl iodides is the Finkelstein reaction, which involves the exchange of a halogen (typically chlorine or bromine) for iodine. This method leverages the greater availability and lower cost of 2-chloro-3,5-dimethylpyridine as a starting material.[3]

Causality and Mechanistic Insight: The Finkelstein reaction is a nucleophilic substitution process. Sodium iodide (NaI) is soluble in solvents like acetone or dimethylformamide (DMF), while the resulting sodium chloride (NaCl) is not, driving the equilibrium towards the product side. The iodide ion acts as a nucleophile, attacking the carbon atom bearing the chlorine and displacing it.

Experimental Protocol: Halogen Exchange

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloro-3,5-dimethylpyridine (1.0 equiv.) and sodium iodide (3.0 equiv.) in anhydrous acetone or DMF.

  • Reaction: Heat the mixture to reflux (for acetone, ~56 °C; for DMF, a higher temperature may be used, e.g., 80-100 °C) and maintain for 18-36 hours. The formation of a white precipitate (NaCl) indicates reaction progress.

  • Workup: After cooling to room temperature, filter off the precipitated sodium chloride.

  • Extraction: Evaporate the solvent from the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and then with a saturated sodium thiosulfate solution.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The resulting crude product can be purified by vacuum distillation or column chromatography.

Data Presentation: Halogen Exchange

ParameterValue
Starting Material2-Chloro-3,5-dimethylpyridine[3]
Iodide SourceSodium Iodide (NaI)
SolventAcetone or DMF
TemperatureReflux (56-100 °C)
Reaction Time18-36 hours
Typical Yield75-90%

Workflow Diagram: Halogen Exchange

G start Start: 2-Chloro-3,5-dimethylpyridine + Sodium Iodide in Acetone reflux Heat to Reflux (18-36 hours) start->reflux workup Cool, Filter NaCl, Evaporate Solvent reflux->workup extract Dissolve in EtOAc, Wash with H₂O & Na₂S₂O₃ workup->extract purify Purify via Chromatography or Distillation extract->purify product Product: This compound purify->product

Caption: Workflow for halogen exchange via the Finkelstein reaction.

Route 3: Sandmeyer Reaction from 2-Amino-3,5-dimethylpyridine

The Sandmeyer reaction is a powerful and versatile method for introducing a wide range of substituents onto an aromatic ring via a diazonium salt intermediate.[7][8] This is often the preferred method when the corresponding amino-substituted precursor is readily available.

Causality and Mechanistic Insight: The reaction is a two-step process.

  • Diazotization: The primary aromatic amine (2-amino-3,5-dimethylpyridine) reacts with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., H₂SO₄ or HCl) at low temperatures (0-5 °C), to form a diazonium salt.[9][10]

  • Iodide Displacement: The resulting diazonium salt is then treated with a solution of potassium iodide (KI). The diazonium group (–N₂⁺) is an excellent leaving group, readily displaced by the iodide nucleophile to form the aryl iodide with the liberation of nitrogen gas.[11] Unlike other Sandmeyer reactions, the iodination step typically does not require a copper catalyst.[7][11]

Experimental Protocol: Sandmeyer Reaction

  • Step A: Diazotization

    • Amine Solution: Suspend 2-amino-3,5-dimethylpyridine (1.0 equiv.) in a mixture of water and concentrated sulfuric acid. Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Nitrite Addition: Prepare a solution of sodium nitrite (1.1 equiv.) in cold water. Add this solution dropwise to the amine suspension, ensuring the temperature remains below 5 °C.

    • Stirring: Stir the resulting mixture at 0-5 °C for an additional 30-60 minutes to ensure complete formation of the diazonium salt.

  • Step B: Iodide Displacement

    • KI Solution: In a separate flask, prepare a solution of potassium iodide (1.5 equiv.) in water.

    • Addition: Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring. Vigorous evolution of nitrogen gas will be observed.

    • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then gently heat to 50-60 °C for 1 hour to ensure the reaction goes to completion.

    • Workup & Purification: Cool the reaction mixture and neutralize with sodium hydroxide solution. Extract with diethyl ether or ethyl acetate. Wash the combined organic layers with sodium thiosulfate solution, dry over magnesium sulfate, and concentrate. Purify the crude product by column chromatography.

Data Presentation: Sandmeyer Reaction

ParameterValue
Starting Material2-Amino-3,5-dimethylpyridine
Diazotization
ReagentsNaNO₂, H₂SO₄
Temperature0-5 °C
Iodide Displacement
ReagentPotassium Iodide (KI)
Temperature0 °C to 60 °C
Typical Yield65-85%

Workflow Diagram: Sandmeyer Reaction

G cluster_diazotization Step A: Diazotization cluster_displacement Step B: Iodide Displacement start 2-Amino-3,5-dimethylpyridine in H₂SO₄/H₂O cool Cool to 0-5°C start->cool add_nitrite Add NaNO₂(aq) dropwise (< 5°C) cool->add_nitrite diazonium Diazonium Salt Formed add_nitrite->diazonium add_diazo Add Diazonium Salt to KI Solution diazonium->add_diazo ki_sol Prepare KI(aq) Solution ki_sol->add_diazo warm Warm to 60°C add_diazo->warm workup Neutralize, Extract, Purify warm->workup product Product: this compound workup->product

Caption: Two-stage workflow for the Sandmeyer synthesis.

Purification, Characterization, and Safety

Purification: Regardless of the synthetic route, the crude this compound product typically requires purification.

  • Column Chromatography: Silica gel chromatography using a gradient of ethyl acetate in hexanes is a highly effective method for isolating the pure product from starting materials and byproducts.

  • Distillation: If the product is a liquid or low-melting solid, vacuum distillation can be an efficient purification method for larger scales.

  • Recrystallization: For solid products, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) can yield highly pure material.

Characterization: The identity and purity of the final compound should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the molecular structure and assess purity.

  • Mass Spectrometry (MS): To verify the molecular weight (233.05 g/mol ).[1]

  • Melting Point: To check for purity against a reference value.

Safety Considerations:

  • Reagents: Many reagents used in these syntheses are hazardous. Concentrated acids (H₂SO₄) are highly corrosive. Iodinating agents can be strong oxidizers. Sodium nitrite is toxic.

  • Diazonium Salts: Aryl diazonium salts can be explosive when isolated and dry. They should always be prepared and used in solution at low temperatures without isolation.

  • Personal Protective Equipment (PPE): All procedures must be conducted in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

Conclusion

The can be successfully achieved through several reliable methods. The Sandmeyer reaction often provides the best balance of yield and reliability, provided the amino precursor is accessible. The halogen exchange route is an excellent alternative, particularly for its operational simplicity and high yields from a common chloro-precursor. While direct iodination is the most direct route, it may require more optimization to control regioselectivity and achieve high yields. The selection of the optimal synthetic pathway will ultimately be guided by laboratory-specific factors including starting material availability, scale, and equipment. This guide provides the foundational knowledge and practical protocols for researchers to confidently synthesize this important chemical intermediate.

References

  • A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. (2021). The Journal of Organic Chemistry, 86(17), 13134–13142. Available at: [Link]

  • Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines. (2014). The Journal of Organic Chemistry, 79(1), 240–249. Available at: [Link]

  • Process for the preparation of 2-chloropyridine. (1964). Google Patents. US3153044A.
  • A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. (2021). PubMed Central. Available at: [Link]

  • Process for preparing 2-halo-5-halomethylpyridines. (1993). Google Patents. US5229519A.
  • Sandmeyer reaction. Wikipedia. Available at: [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). Journal of the Iranian Chemical Society, 18(11), 2755–2780. Available at: [Link]

  • Sandmeyer Reaction. Organic Chemistry Portal. Available at: [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Available at: [Link]

  • 3,5-Lutidine. Wikipedia. Available at: [Link]

  • This compound. Matrix Fine Chemicals. Available at: [Link]

  • Sandmeyer Reactions. Chad's Prep. Available at: [Link]

  • Preparation of 3,5-lutidine. (1998). Google Patents. EP0929523A1.
  • Synthesis of 15N-labelled 3,5-dimethylpyridine. (2019). Journal of Labelled Compounds and Radiopharmaceuticals, 62(14), 914–919. Available at: [Link]

  • 2,6-dimethylpyridine. Organic Syntheses. Available at: [Link]

  • Synthesis method of 2-amino-5-iodopyridine. (2019). Google Patents. CN110590652B.
  • PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. (2021). International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate. (2018). Journal of Visualized Experiments, (134), 57523. Available at: [Link]

  • Synthesis of 15 N-labelled 3,5-dimethylpyridine. (2019). PubMed. Available at: [Link]

  • PREPARATION OF 3,5-LUTIDINE. (2001). European Patent Office. EP 0929523 B1. Available at: [Link]

  • Selective C–H Iodination of (Hetero)arenes. (2021). Organic Letters, 23(13), 5142–5146. Available at: [Link]

  • An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. (2005). Molecules, 10(2), 394–400. Available at: [Link]

  • Syntheses of 3,4-dimethylpyridine, 2,3-dimethylpyridine and 2-methyl-3-ethylpyridine. (1947). Recueil des Travaux Chimiques des Pays-Bas, 66(8), 489-494. Available at: [Link]

  • 4-Iodo-2-methoxy-3,5-dimethylpyridine. Chemsrc. Available at: [Link]

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2-Iodo-3,5-dimethylpyridine physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 2-Iodo-3,5-dimethylpyridine

Introduction

This compound is a halogenated aromatic heterocycle that serves as a valuable building block in organic synthesis. Its structure, featuring a pyridine core substituted with an iodine atom and two methyl groups, offers a unique combination of steric and electronic properties. The presence of the iodo group at the 2-position makes it particularly susceptible to a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the construction of more complex molecular architectures. The methyl groups at the 3- and 5-positions influence the molecule's solubility, reactivity, and potential for intermolecular interactions. This guide provides a comprehensive overview of the core physical properties of this compound, outlines methodologies for their determination, and discusses the structural characteristics that underpin its behavior, offering a critical resource for researchers in synthetic chemistry and drug development.

Core Physical and Chemical Identifiers

The fundamental properties of this compound are summarized below. While extensive experimental data on its thermal properties are not widely published, its key molecular identifiers are well-established.

PropertyValueSource
IUPAC Name This compound[1][2]
CAS Number 445373-09-1[1][2]
Molecular Formula C₇H₈IN[1][2][3]
Molecular Weight 233.05 g/mol [1]
Canonical SMILES Cc1cnc(I)c(C)c1[1]
InChIKey OWXJYWLFQZDFQK-UHFFFAOYSA-N[1]

Spectroscopic and Structural Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound. While specific spectra for this compound are not publicly cataloged, its expected spectral characteristics can be inferred from its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show three distinct signals: two singlets corresponding to the aromatic protons on the pyridine ring and a singlet integrating to six protons for the two equivalent methyl groups. The chemical shifts will be influenced by the electron-withdrawing iodine and the electron-donating methyl groups.

  • ¹³C NMR: The carbon NMR spectrum should display seven unique signals corresponding to the seven carbon atoms in the molecule. The carbon atom bonded to the iodine (C2) would be expected to appear at a relatively high field (low ppm value) due to the heavy atom effect, while the other ring carbons and the methyl carbons would appear in their characteristic regions.

Infrared (IR) Spectroscopy

The IR spectrum provides insight into the functional groups present. Key expected absorption bands include:

  • C-H stretching (aromatic): ~3000-3100 cm⁻¹

  • C-H stretching (aliphatic/methyl): ~2850-3000 cm⁻¹

  • C=C and C=N stretching (aromatic ring): ~1400-1600 cm⁻¹

  • C-I stretching: Typically found in the far-IR region, often below 600 cm⁻¹.

Mass Spectrometry (MS)

In mass spectrometry, this compound is expected to show a prominent molecular ion peak (M⁺) at m/z = 233. The isotopic pattern will be characteristic of a molecule containing one iodine atom.

Crystal Structure and Intermolecular Interactions

While the specific crystal structure of this compound is not reported in the reviewed literature, insights can be drawn from similar iodinated heterocycles.[4][5] The presence of the iodine atom introduces the possibility of significant halogen bonding. In the solid state, a short intermolecular contact between the iodine atom of one molecule and the nitrogen atom of an adjacent molecule (I···N) is a plausible interaction that could dictate the crystal packing.[4][5] Such interactions often lead to the formation of supramolecular chains or networks.[5] Additionally, π–π stacking interactions between the pyridine rings of adjacent molecules may further stabilize the crystal lattice.[5]

G cluster_molecule This compound cluster_features Structural Features cluster_interactions Potential Intermolecular Interactions mol C₇H₈IN pyridine Pyridine Ring mol->pyridine Core iodo Iodine Atom (C2) mol->iodo Functionality methyl Methyl Groups (C3, C5) mol->methyl Substituents pi_stack π–π Stacking pyridine->pi_stack Enables halogen Halogen Bonding (I···N) iodo->halogen Enables

Caption: Key structural features and potential solid-state interactions.

Experimental Workflows for Property Determination

The following protocols describe standard laboratory procedures for characterizing the physical properties of a solid organic compound like this compound.

Workflow for Physical & Spectroscopic Characterization

The overall process for comprehensive characterization follows a logical sequence to ensure purity and confirm identity before further use.

G start Synthesized/Purchased This compound purification Purification (e.g., Recrystallization, Chromatography) start->purification mp Melting Point Determination purification->mp purity_check Purity Assessment mp->purity_check purity_check->purification Impure structure_id Structural Identification purity_check->structure_id Pure nmr NMR (¹H, ¹³C) structure_id->nmr ms Mass Spectrometry structure_id->ms ir IR Spectroscopy structure_id->ir end Characterized Compound Ready for Use nmr->end ms->end ir->end

Caption: General workflow for the characterization of a synthesized compound.

Protocol 1: Melting Point Determination via Capillary Method

The melting point is a critical indicator of purity. A sharp melting range suggests a pure substance, while a broad and depressed range indicates the presence of impurities.

Methodology:

  • Sample Preparation: Ensure the sample is completely dry. Finely crush a small amount of the crystalline solid into a powder.

  • Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount of sample. Invert the tube and tap the sealed end on a hard surface to pack the sample down to a height of 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

  • Measurement:

    • Heat the sample rapidly to about 15-20 °C below the expected melting point.

    • Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, thermometer, and heating block.

    • Record the temperature at which the first drop of liquid appears (T₁).

    • Record the temperature at which the entire sample has melted into a clear liquid (T₂).

    • The melting range is reported as T₁ - T₂.

Causality: A slow heating rate near the melting point is crucial for accuracy. If heated too quickly, the temperature reading on the thermometer will lag behind the actual temperature of the sample, leading to an erroneously high and broad melting range.

Protocol 2: Spectroscopic Sample Preparation

Proper sample preparation is paramount for obtaining high-quality spectroscopic data.

Methodology:

  • NMR Spectroscopy:

    • Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; it must dissolve the compound and not have signals that obscure important regions of the spectrum.

    • Transfer the solution to a 5 mm NMR tube.

    • Filter the solution through a small plug of glass wool in a pipette if any solid particles are present to prevent magnetic field shimming issues.

  • IR Spectroscopy (ATR):

    • Place a small, powdered amount of the solid sample directly onto the crystal (e.g., diamond or germanium) of the Attenuated Total Reflectance (ATR) accessory.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal. This is a solvent-free method that requires minimal sample.

  • Mass Spectrometry (EI):

    • For Electron Ionization (EI), a highly volatile sample can be introduced directly. For a solid like this compound, it is typically dissolved in a volatile solvent (e.g., methanol, dichloromethane) and introduced via a direct insertion probe or through a GC inlet. The solvent is evaporated, and the sample is then volatilized by heating under vacuum before ionization.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling halogenated aromatic compounds should be followed. Related iodo-pyridines are classified as irritants.[6]

  • Hazards: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[6]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Work in a well-ventilated area or a chemical fume hood.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.

References

  • 3,5-Dimethylpyridine-N-oxide | 3718-65-8. (n.d.). Benchchem.
  • 2-Iodo-5-methylpyridine | C6H6IN | CID 11736116. (n.d.). PubChem.
  • 2-Iodo-3-methoxy-6-methylpyridine. (n.d.). PMC - NIH.
  • SAFETY DATA SHEET. (n.d.). Sigma-Aldrich.
  • This compound | 445373-09-1. (n.d.). Benchchem.
  • This compound | CAS 445373-09-1. (n.d.). Matrix Fine Chemicals.
  • SAFETY DATA SHEET. (n.d.). Sigma-Aldrich.
  • SAFETY DATA SHEET. (2010, October 23).
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • Buy this compound 1-oxide (EVT-8535290). (n.d.). EvitaChem.
  • 2-Iodo-4,6-dimethylpyrimidine. (n.d.). PMC - NIH.
  • 99969-02-5|2-Iodo-3,5-dimethylpyrazine|BLD Pharm. (n.d.).
  • 2-Amino-5-iodo-3-methylpyridine. (n.d.). Chem-Impex.
  • Product information, this compound | P&S Chemicals. (n.d.).

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An In-Depth Technical Guide to 2-Iodo-3,5-dimethylpyridine: A Key Intermediate in Synthetic and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the chemical structure, properties, synthesis, and application of 2-Iodo-3,5-dimethylpyridine. As a pivotal heterocyclic building block, understanding its characteristics is crucial for leveraging its full potential in the synthesis of complex molecular architectures and novel therapeutic agents.

Introduction: The Strategic Importance of this compound

This compound, also known as 2-iodo-3,5-lutidine, is a substituted aromatic heterocycle that has garnered significant interest in organic synthesis. Its structure, featuring a pyridine core, is a "privileged scaffold" in medicinal chemistry, frequently appearing in a vast array of FDA-approved drugs and biologically active compounds.[1] The strategic placement of the iodine atom at the 2-position, adjacent to the ring nitrogen, renders this position highly reactive and amenable to a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. The two methyl groups at the 3- and 5-positions provide steric bulk and electronic modulation, influencing the molecule's reactivity and the conformational properties of its derivatives. This unique combination of features makes this compound an invaluable intermediate for constructing complex molecular frameworks in drug discovery and materials science.

Molecular Structure and Physicochemical Properties

The foundational identity of this compound lies in its distinct molecular architecture and resulting physical properties.

Chemical Identity:

  • IUPAC Name: this compound[2]

  • CAS Number: 445373-09-1[2]

  • Molecular Formula: C₇H₈IN[2]

  • Molecular Weight: 233.05 g/mol [2]

  • SMILES: Cc1cnc(I)c(C)c1[2]

Physicochemical Data Summary:

PropertyThis compound3,5-Dimethylpyridine (Precursor)
Appearance Typically an off-white to yellow solidColorless to slightly yellow liquid[3]
Melting Point Data not available-9 °C[3]
Boiling Point Data not available169-170 °C[3]
Solubility Soluble in common organic solvents (e.g., THF, Dichloromethane, Ethyl Acetate)Miscible with water and most organic solvents

Synthesis and Reactivity: A Scientist's Perspective

The synthesis of this compound is not a trivial direct iodination due to the electronic nature of the pyridine ring. A robust and regioselective method involves a directed ortho-metalation (DoM) strategy, a cornerstone of modern heterocyclic chemistry.

Rationale for the Synthetic Strategy

Direct electrophilic iodination of 3,5-dimethylpyridine is challenging and often lacks regioselectivity. The pyridine nitrogen deactivates the ring towards electrophilic substitution. Therefore, a more controlled approach is required. The most effective strategy is to leverage the directing ability of the pyridine nitrogen atom. By using a strong, non-nucleophilic base, a proton at the C2 position (ortho to the nitrogen) can be abstracted to form a highly reactive pyridyl anion. This anion can then be quenched with an iodine source to install the iodine atom with high regioselectivity. Lithium diisopropylamide (LDA) is the base of choice for this transformation due to its strong basicity and significant steric hindrance, which prevents it from acting as a nucleophile and adding to the pyridine ring.[4][5]

Representative Synthetic Workflow Diagram

SynthesisWorkflow Start 3,5-Dimethylpyridine (Starting Material) Step1 Deprotonation with LDA in THF, -78 °C Start->Step1 Intermediate 2-Lithio-3,5-dimethylpyridine (Reactive Intermediate) Step1->Intermediate Step2 Quenching with I₂ (Iodine Source) Intermediate->Step2 Product This compound (Final Product) Step2->Product

Caption: Directed ortho-metalation-iodination workflow.

Detailed Experimental Protocol: Synthesis via Directed ortho-Metalation

This protocol is a representative procedure based on established methodologies for the ortho-iodination of pyridines and should be performed by trained chemists with appropriate safety precautions.[4][5]

Materials:

  • 3,5-Dimethylpyridine (3,5-Lutidine)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi, solution in hexanes)

  • Diisopropylamine

  • Iodine (I₂)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • LDA Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous THF. Cool the flask to -78 °C using a dry ice/acetone bath. To the cooled THF, add diisopropylamine (1.2 equivalents) via syringe. Slowly add n-BuLi (1.1 equivalents) dropwise while maintaining the temperature at -78 °C. Allow the solution to stir for 30 minutes at -78 °C to ensure the complete formation of LDA.

  • Deprotonation: To the freshly prepared LDA solution, add a solution of 3,5-dimethylpyridine (1.0 equivalent) in anhydrous THF dropwise, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1-2 hours. The formation of the lithiated species is often indicated by a color change.

  • Iodination: Prepare a solution of iodine (1.2 equivalents) in anhydrous THF. Add this iodine solution dropwise to the reaction mixture at -78 °C. The deep color of the iodine solution will dissipate upon addition. Stir the reaction for an additional 30-60 minutes at -78 °C after the addition is complete.

  • Workup: Remove the cooling bath and allow the reaction to warm to room temperature. Quench the reaction by the slow addition of saturated aqueous Na₂S₂O₃ solution to consume excess iodine. Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.

  • Extraction and Purification: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a solid.

Applications in Research and Drug Development

The synthetic utility of this compound is primarily demonstrated in its role as a versatile substrate for carbon-carbon and carbon-heteroatom bond-forming reactions.

The Suzuki-Miyaura Cross-Coupling Reaction

The C-I bond in this compound is highly susceptible to oxidative addition by palladium(0) catalysts, initiating the catalytic cycle of the Suzuki-Miyaura reaction.[6] This reaction allows for the coupling of the pyridine core with a wide variety of aryl or heteroaryl boronic acids or esters, providing a powerful and efficient method for the synthesis of complex biaryl and hetero-biaryl structures.[6] These motifs are prevalent in many classes of pharmaceuticals.

SuzukiCoupling cluster_0 Inputs cluster_1 Reaction Conditions IodoPyridine This compound (Aryl Halide) Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) IodoPyridine->Catalyst + BoronicAcid R-B(OH)₂ (Aryl Boronic Acid) BoronicAcid->Catalyst + Base Base (e.g., Na₂CO₃, K₂CO₃) Product Biaryl Product (Key Pharmaceutical Scaffold) Catalyst->Product Suzuki-Miyaura Coupling Base->Product Suzuki-Miyaura Coupling

Caption: Role in Suzuki-Miyaura cross-coupling reactions.

A Building Block for Bioactive Molecules

The pyridine ring is a key pharmacophore due to its ability to act as a hydrogen bond acceptor and its capacity to engage in π-stacking interactions with biological targets like enzymes and receptors.[1] By using this compound as a starting point, medicinal chemists can rapidly generate libraries of novel compounds for biological screening. For instance, derivatives of dimethylpyridine are found in important pharmaceuticals such as the proton-pump inhibitor omeprazole.[7] While not a direct precursor, the synthetic strategies enabled by intermediates like this compound are central to the discovery of such drugs. Its derivatives are explored in the development of agents targeting neurological disorders and in the creation of specialized agricultural chemicals.[8]

Safety and Handling

As a laboratory chemical, this compound and its precursors require careful handling. The following information is a summary based on data for structurally related compounds.

  • Hazard Identification: While a specific, verified Safety Data Sheet (SDS) for this compound is not widely available, related iodinated aromatics and the precursor 3,5-dimethylpyridine are classified as hazardous. Potential hazards include:

    • Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[9]

    • Irritation/Corrosion: Causes skin irritation and serious eye damage.[9]

    • Respiratory Irritation: May cause respiratory irritation.[9]

    • Flammability: The precursor, 3,5-dimethylpyridine, is a flammable liquid.[9]

  • Handling:

    • Use only in a well-ventilated area, preferably within a chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

    • Avoid breathing dust, fumes, or vapors.

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.

    • Keep away from heat, sparks, open flames, and strong oxidizing agents.

  • Disposal:

    • Dispose of contents and container in accordance with local, regional, and national regulations. Waste should be handled as hazardous chemical waste.

Conclusion

This compound stands as a testament to the strategic value of functionalized heterocyclic intermediates. Its well-defined structure, combined with the predictable and high-yielding reactivity of the carbon-iodine bond, provides chemists with a reliable tool for molecular construction. The insights into its synthesis via directed ortho-metalation underscore the power of modern synthetic methods to achieve regiochemical control. For researchers in drug discovery and materials science, a thorough understanding of this compound's properties and reactivity is not merely academic; it is a practical necessity for the efficient design and synthesis of the next generation of functional molecules.

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An In-depth Technical Guide to 2-Iodo-3,5-dimethylpyridine (CAS: 445373-09-1): A Versatile Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Iodo-3,5-dimethylpyridine, a key heterocyclic building block in contemporary organic synthesis and medicinal chemistry. The document delves into its chemical properties, synthesis, and reactivity, with a particular focus on its application in palladium-catalyzed cross-coupling reactions. Detailed experimental protocols for its synthesis and its use in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions are provided, offering researchers and drug development professionals a practical resource for the strategic incorporation of the 3,5-dimethylpyridine scaffold into complex molecular architectures.

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of FDA-approved drugs and biologically active compounds.[1] Its presence can significantly influence a molecule's pharmacological properties, including binding affinity, solubility, and metabolic stability.[2] The strategic functionalization of the pyridine core allows for the fine-tuning of these properties, making substituted pyridines highly valuable intermediates in the drug discovery process.[3]

This compound (also known as 2-iodo-3,5-lutidine) is a particularly useful derivative. The iodine atom at the 2-position serves as a versatile handle for the introduction of a wide range of molecular fragments through various cross-coupling reactions. The methyl groups at the 3- and 5-positions provide steric and electronic influence, allowing for the creation of unique chemical entities with potential therapeutic applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 445373-09-1[1][4]
Molecular Formula C₇H₈IN[1][4]
Molecular Weight 233.05 g/mol [4]
IUPAC Name This compound[1][4]
SMILES Cc1cnc(I)c(C)c1[4]
InChIKey OWXJYWLFQZDFQK-UHFFFAOYSA-N[4]

Synthesis of this compound

The synthesis of this compound is typically achieved through the direct iodination of 3,5-dimethylpyridine (3,5-lutidine). The electron-donating nature of the two methyl groups activates the pyridine ring towards electrophilic substitution.

Reaction Principle: Electrophilic Aromatic Substitution

The iodination of 3,5-dimethylpyridine proceeds via an electrophilic aromatic substitution mechanism. A source of electrophilic iodine (I⁺) is generated in situ, which then attacks the electron-rich pyridine ring. The directing effects of the nitrogen atom and the methyl groups favor substitution at the 2-position.

G cluster_synthesis Synthesis of this compound Start 3,5-Dimethylpyridine Intermediate Electrophilic Iodine (I⁺ source) Start->Intermediate Reaction with Reagents Iodine (I₂) + Oxidizing Agent or Lewis Acid Reagents->Intermediate Generates Product This compound Intermediate->Product Electrophilic attack

Caption: Synthesis workflow for this compound.

Experimental Protocol: Iodination of 3,5-Dimethylpyridine

This protocol is a representative procedure based on established methods for the iodination of electron-rich pyridines.

Materials:

  • 3,5-Dimethylpyridine

  • Iodine (I₂)

  • N-Iodosuccinimide (NIS)

  • Sulfuric acid (concentrated)

  • Dichloromethane (DCM)

  • Sodium thiosulfate solution (saturated)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 3,5-dimethylpyridine (1.0 eq) in dichloromethane (DCM), cautiously add concentrated sulfuric acid at 0 °C.

  • Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by pouring it into an ice-cold saturated solution of sodium thiosulfate.

  • Separate the organic layer and wash the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Reactivity and Applications in Cross-Coupling Reactions

The C-I bond in this compound is significantly more reactive than C-Br or C-Cl bonds in palladium-catalyzed cross-coupling reactions.[5] This high reactivity allows for milder reaction conditions and makes it an excellent substrate for a variety of transformations aimed at forming new carbon-carbon and carbon-nitrogen bonds.

G cluster_reactivity Reactivity of this compound Start This compound Suzuki Suzuki-Miyaura (Boronic Acids/Esters) Start->Suzuki Pd Catalyst, Base Sonogashira Sonogashira (Terminal Alkynes) Start->Sonogashira Pd/Cu Catalysts, Base Buchwald Buchwald-Hartwig (Amines) Start->Buchwald Pd Catalyst, Base Product_Suzuki 2-Aryl-3,5-dimethylpyridines Suzuki->Product_Suzuki Product_Sonogashira 2-Alkynyl-3,5-dimethylpyridines Sonogashira->Product_Sonogashira Product_Buchwald 2-Amino-3,5-dimethylpyridines Buchwald->Product_Buchwald

Caption: Key cross-coupling reactions of this compound.

Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-3,5-dimethylpyridines

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds.[6] It is widely used to synthesize biaryl compounds, which are common motifs in pharmaceuticals.

Reaction Principle: This reaction involves the palladium-catalyzed coupling of this compound with an aryl or heteroaryl boronic acid or ester in the presence of a base.[7]

Representative Protocol:

Materials:

  • This compound

  • Arylboronic acid or ester (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Dioxane/Water (4:1 mixture)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid or ester (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed dioxane/water solvent mixture.

  • Heat the reaction mixture to 90-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Sonogashira Coupling: Synthesis of 2-Alkynyl-3,5-dimethylpyridines

The Sonogashira coupling is a reliable method for the formation of C(sp²)-C(sp) bonds, providing access to substituted alkynes.[8][9]

Reaction Principle: This reaction couples this compound with a terminal alkyne using a dual catalytic system of palladium and copper(I) in the presence of a base.[10][11]

Representative Protocol:

Materials:

  • This compound

  • Terminal alkyne (1.2 eq)

  • PdCl₂(PPh₃)₂ (0.02 eq)

  • Copper(I) iodide (CuI) (0.04 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).

  • Add the anhydrous solvent (THF or DMF) and the amine base (TEA or DIPEA).

  • Add the terminal alkyne (1.2 eq) dropwise to the mixture.

  • Stir the reaction at room temperature to 65 °C for 4-16 hours.[8]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination: Synthesis of 2-Amino-3,5-dimethylpyridines

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines.[12][13]

Reaction Principle: This reaction involves the palladium-catalyzed coupling of this compound with a primary or secondary amine in the presence of a strong base.[14]

Representative Protocol:

Materials:

  • This compound

  • Amine (primary or secondary) (1.2 eq)

  • Pd₂(dba)₃ (0.02 eq)

  • Xantphos or other suitable phosphine ligand (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.5 eq)

  • Anhydrous Toluene or Dioxane

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (0.02 eq), the phosphine ligand (0.04 eq), and the base (1.5 eq).

  • Add this compound (1.0 eq) and the amine (1.2 eq).

  • Add the degassed anhydrous solvent.

  • Seal the tube and heat the mixture with stirring to 80-110 °C for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Safety and Handling

This compound should be handled by trained professionals in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Potential Hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[15]

  • Skin and Eye Irritation: Causes skin and serious eye irritation.[15]

  • Respiratory Irritation: May cause respiratory irritation.[15]

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier. In the absence of a specific SDS, general precautions for handling iodoarenes and pyridines should be followed.[15][16]

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex molecules in drug discovery and development. Its high reactivity in palladium-catalyzed cross-coupling reactions allows for the efficient formation of new carbon-carbon and carbon-nitrogen bonds under relatively mild conditions. The protocols and information provided in this guide serve as a practical resource for researchers to effectively utilize this important intermediate in their synthetic endeavors.

References

  • A Comparative Analysis of Reactivity: 2-Bromo- 4-iodopyridine vs. 2-Chloro-4-iodopyridine in Palladium-Catalyzed Cross-Coupling Reactions - Benchchem. (URL not available)
  • Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach. RSC Advances. (URL: [Link])

  • How is 2-Iodo-3-methylpyridine prepared and used in organic synthesis? - Guidechem. (URL not available)
  • A Comparative Guide to Palladium Catalysts for the Selective Coupling of 2-Bromo-4-iodopyridine - Benchchem. (URL not available)
  • Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives - PMC - NIH. (URL: [Link])

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH. (URL: [Link])

  • Facile synthesis of heavily-substituted alkynylpyridines via Sonogashira approach | Request PDF - ResearchGate. (URL: [Link])

  • Buchwald–Hartwig amination - Wikipedia. (URL: [Link])

  • Flow Chemistry: Sonogashira Coupling. (URL not available)
  • Application Notes and Protocols for Sonogashira Coupling of 2-Iodo-5-Alkylfurans - Benchchem. (URL not available)
  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scirp.org. (URL: [Link])

  • Sonogashira coupling - Wikipedia. (URL: [Link])

  • The Role of Halogenated Nitropyridines in Modern Pharmaceutical Synthesis. (URL not available)
  • Application Notes and Protocols for the Synthesis of 2-Arylpyridines via Suzuki Cross-Coupling - Benchchem. (URL not available)
  • This compound | CAS 445373-09-1 - Matrix Fine Chemicals. (URL: [Link])

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC - NIH. (URL: [Link])

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (URL: [Link])

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (URL: [Link])

  • Synthesis of non-symmetrical alkynylpyridines by chemoselective Sonogashira cross-coupling reactions | Request PDF - ResearchGate. (URL: [Link])

  • The Buchwald-Hartwig Amination Reaction - YouTube. (URL: [Link])

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (URL not available)
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC. (URL: [Link])

  • "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students - SciELO México. (URL: [Link])

  • Sonogashira Coupling - Organic Chemistry Portal. (URL: [Link])

  • The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. (URL: [Link])

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters - Scholarship @ Claremont. (URL: [Link])

  • An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class - Pendidikan Kimia. (URL: [Link])

  • Product information, this compound | P&S Chemicals. (URL: [Link])

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  • Subsituted arene synthesis by alkynylation - Organic Chemistry Portal. (URL: [Link])

  • 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions - PMC - PubMed Central. (URL: [Link])

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  • Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides and Iodides: Scope and Structure-Activity Relationships - PMC - NIH. (URL: [Link])

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The Strategic Reactivity of 2-Iodo-3,5-dimethylpyridine: A Technical Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Pyridine Building Block

In the landscape of modern synthetic chemistry, particularly within the realms of pharmaceutical and materials science, the pyridine scaffold remains a cornerstone of molecular design. Its unique electronic properties and ability to engage in a multitude of chemical transformations have rendered it a "privileged" structure in drug discovery. Among the vast array of functionalized pyridines, 2-iodo-3,5-dimethylpyridine stands out as a particularly valuable and versatile building block. The presence of a reactive carbon-iodine bond at the 2-position, coupled with the steric and electronic influence of the flanking methyl groups, endows this molecule with a rich and strategic reactivity profile.

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the reactivity of this compound. Moving beyond a simple recitation of reactions, this document delves into the causality behind experimental choices, offering field-proven insights to empower the rational design and execution of synthetic strategies. We will explore its synthesis and survey its utility in a range of powerful cross-coupling reactions and other transformations, complete with detailed experimental protocols and mechanistic considerations.

Synthesis of this compound: Accessing the Key Precursor

The efficient synthesis of this compound is a critical first step for its utilization in further synthetic endeavors. While several methods can be envisaged for the iodination of pyridine rings, a common and reliable laboratory-scale approach involves the Sandmeyer reaction starting from the readily available 2-amino-3,5-dimethylpyridine.

Conceptual Workflow for the Synthesis of this compound

A 2-Amino-3,5-dimethylpyridine B Diazotization (NaNO₂, aq. H₂SO₄, 0-5 °C) A->B Step 1 C Diazonium Salt Intermediate B->C Formation D Iodination (aq. KI) C->D Step 2 E This compound D->E Product

Caption: Synthetic pathway to this compound via diazotization and iodination.

Experimental Protocol: Sandmeyer Iodination of 2-Amino-3,5-dimethylpyridine

This protocol describes a representative procedure for the synthesis of this compound.

Materials:

  • 2-Amino-3,5-dimethylpyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Deionized Water

  • Diethyl Ether

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Thiosulfate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Diazotization: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-amino-3,5-dimethylpyridine (1.0 eq) in a mixture of deionized water and concentrated sulfuric acid at 0-5 °C. To this stirring solution, add a solution of sodium nitrite (1.1 eq) in deionized water dropwise, maintaining the temperature below 5 °C. Stir the resulting mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Iodination: In a separate beaker, prepare a solution of potassium iodide (1.5 eq) in deionized water. Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

  • Work-up: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Extract the mixture with diethyl ether (3 x 50 mL). Combine the organic layers and wash successively with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity

The carbon-iodine bond in this compound is highly susceptible to oxidative addition to a low-valent palladium catalyst, making it an excellent substrate for a variety of cross-coupling reactions. These transformations are instrumental in forming new carbon-carbon and carbon-heteroatom bonds, providing access to a vast array of substituted pyridine derivatives.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of biaryl structures. The reaction of this compound with an arylboronic acid or its ester provides a direct route to 2-aryl-3,5-dimethylpyridines, which are common motifs in pharmaceuticals and organic materials.

Pd0 Pd(0)L₂ PdII R¹-Pd(II)L₂-I Pd0->PdII R¹-I OxAdd Oxidative Addition PdII_R2 R¹-Pd(II)L₂-R² PdII->PdII_R2 [R²B(OH)₃]⁻ Transmetal Transmetalation PdII_R2->Pd0 R¹-R² RedElim Reductive Elimination Product R¹-R² Substrate This compound (R¹-I) Boronic ArB(OH)₂ (R²-B(OH)₂) Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • Phenylboronic Acid

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium Carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

  • Solvent Addition and Degassing: Add a degassed mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio). Degas the reaction mixture by bubbling argon through it for 15-20 minutes.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with water. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 2-phenyl-3,5-dimethylpyridine.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of Pd(OAc)₂ and PPh₃ generates the active Pd(0) catalyst in situ. PPh₃ serves as a ligand to stabilize the palladium center and facilitate the catalytic cycle. For more challenging couplings, more electron-rich and bulky phosphine ligands such as SPhos or XPhos may be employed to enhance the rate of oxidative addition and reductive elimination.

  • Base: Potassium carbonate is a commonly used inorganic base that is crucial for the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate species.

  • Solvent System: The mixed solvent system of toluene, ethanol, and water provides good solubility for both the organic and inorganic reagents and facilitates the reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, providing access to 2-alkynyl-3,5-dimethylpyridines. These compounds are valuable intermediates in organic synthesis and can be found in various biologically active molecules and functional materials.

Pd0 Pd(0)L₂ PdII R¹-Pd(II)L₂-I Pd0->PdII R¹-I OxAdd Oxidative Addition PdII_Alkynyl R¹-Pd(II)L₂-C≡CR² PdII->PdII_Alkynyl Cu-C≡CR² Transmetal Transmetalation PdII_Alkynyl->Pd0 R¹-C≡CR² RedElim Reductive Elimination Product R¹-C≡CR² Substrate This compound (R¹-I) Alkyne Terminal Alkyne (H-C≡CR²) CuI CuI Base Base

Caption: The dual catalytic cycle of the Sonogashira cross-coupling reaction.

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) Dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) Iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl Ether

  • Saturated Ammonium Chloride Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.05 eq).

  • Solvent and Reagent Addition: Add anhydrous THF and triethylamine (2.0 eq). Stir the mixture for 10 minutes at room temperature, then add phenylacetylene (1.2 eq) dropwise.

  • Reaction: Heat the reaction mixture to 50-60 °C and monitor its progress by TLC or GC-MS.

  • Work-up: After completion, cool the mixture to room temperature and filter through a pad of Celite, washing with diethyl ether. Concentrate the filtrate and partition the residue between diethyl ether and saturated ammonium chloride solution.

  • Purification: Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain 2-(phenylethynyl)-3,5-dimethylpyridine.

Causality Behind Experimental Choices:

  • Dual Catalysis: The Sonogashira reaction classically employs a dual catalytic system. The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst activates the terminal alkyne by forming a copper acetylide, which then undergoes transmetalation with the palladium complex.

  • Base: Triethylamine serves as both a base to deprotonate the terminal alkyne and as a solvent. It also scavenges the HI produced during the reaction.

  • Ligand: Triphenylphosphine is a common ligand that stabilizes the palladium catalyst.

Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of a vast number of pharmaceuticals. This reaction allows for the coupling of this compound with a wide range of primary and secondary amines.

Pd0 Pd(0)L₂ PdII R¹-Pd(II)L₂-I Pd0->PdII R¹-I OxAdd Oxidative Addition PdII_Amine [R¹-Pd(II)L₂(HNR²R³)]⁺I⁻ PdII->PdII_Amine HNR²R³ LigandEx Ligand Exchange PdII_Amido R¹-Pd(II)L₂(NR²R³) PdII_Amine->PdII_Amido Base Deprotonation Deprotonation PdII_Amido->Pd0 R¹-NR²R³ RedElim Reductive Elimination Product R¹-NR²R³ Substrate This compound (R¹-I) Amine Amine (HNR²R³) Base Base

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Ethyl Acetate

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (0.01 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq). Add this compound (1.0 eq) and anhydrous toluene.

  • Reagent Addition: Add morpholine (1.2 eq) to the mixture.

  • Reaction: Seal the tube and heat the reaction mixture to 100 °C. Monitor the reaction by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford the desired 2-(morpholino)-3,5-dimethylpyridine.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: The combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as XPhos is crucial for the efficiency of the Buchwald-Hartwig amination. The ligand promotes the oxidative addition and, importantly, the challenging reductive elimination step to form the C-N bond.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine, forming the palladium-amido complex that precedes reductive elimination.

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene are typically used to prevent side reactions and ensure good solubility of the reactants and catalyst.

Other Important Transformations

Beyond the "big three" cross-coupling reactions, this compound can participate in a range of other useful transformations.

Heck Coupling

The Heck reaction allows for the coupling of this compound with alkenes to form substituted pyridines with vinyl appendages. This reaction is valuable for the synthesis of complex molecular architectures.

Negishi and Stille Couplings

The Negishi (using organozinc reagents) and Stille (using organotin reagents) couplings offer alternative and often complementary methods for C-C bond formation. The choice between these and the Suzuki coupling often depends on the functional group tolerance and the availability of the requisite organometallic coupling partner.

Lithiation and Grignard Reagent Formation

The iodine atom of this compound can be exchanged with a lithium atom using an organolithium reagent (e.g., n-butyllithium) at low temperatures. The resulting 2-lithio-3,5-dimethylpyridine is a potent nucleophile that can react with a variety of electrophiles. Alternatively, reaction with magnesium metal can generate the corresponding Grignard reagent, which also serves as a powerful carbon nucleophile.

Data Summary: A Comparative Overview of Cross-Coupling Reactions

The following table provides a generalized comparison of the key cross-coupling reactions discussed, highlighting typical reaction partners and conditions. It is important to note that specific conditions will vary depending on the exact substrates used.

ReactionCoupling PartnerTypical Catalyst SystemTypical BaseTypical Solvent
Suzuki-Miyaura Boronic acids/estersPd(OAc)₂ / PPh₃ or other phosphine ligandsK₂CO₃, Cs₂CO₃Toluene/Ethanol/Water
Sonogashira Terminal alkynesPdCl₂(PPh₃)₂ / CuITriethylamine, DiisopropylamineTHF, DMF
Buchwald-Hartwig Primary/secondary aminesPd₂(dba)₃ / Bulky phosphine ligands (e.g., XPhos)NaOtBu, K₃PO₄Toluene, Dioxane
Heck AlkenesPd(OAc)₂ / PPh₃Triethylamine, K₂CO₃DMF, Acetonitrile
Negishi Organozinc reagentsPd(PPh₃)₄, PdCl₂(dppf)-THF, DMF
Stille OrganostannanesPd(PPh₃)₄-Toluene, THF

Conclusion: A Versatile Tool for Modern Synthesis

This compound has firmly established itself as a valuable and highly reactive building block in the synthetic chemist's toolbox. Its ability to readily participate in a wide array of palladium-catalyzed cross-coupling reactions, as well as other transformations such as lithiation and Grignard formation, provides efficient and modular access to a diverse range of functionalized pyridine derivatives. The strategic placement of the iodine atom and the influence of the methyl groups create a unique reactivity profile that can be harnessed for the construction of complex molecules with applications in drug discovery, materials science, and beyond. A thorough understanding of the principles and experimental nuances outlined in this guide will empower researchers to fully exploit the synthetic potential of this versatile intermediate.

References

  • Note: As a language model, I have synthesized this guide based on established chemical principles and general protocols found in the organic chemistry literature. For specific applications and detailed experimental procedures, consulting peer-reviewed primary literature is essential. The following are representative examples of the types of sources that would be cited in a comprehensive review.
  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95 (7), 2457–2483. [Link]

  • Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.2002 , 653 (1-2), 46–49. [Link]

  • Ruiz-Castillo, P.; Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chem. Rev.2016 , 116 (19), 12564–12649. [Link]

  • Beletskaya, I. P.; Cheprakov, A. V. The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chem. Rev.2000 , 100 (8), 3009–3066. [Link]

  • Negishi, E.-i. Magical Power of Transition Metals: Past, Present, and Future. Angew. Chem. Int. Ed.2011 , 50 (30), 6738–6764. [Link]

  • Farina, V.; Krishnamurthy, V.; Scott, W. J. The Stille Reaction. Org. React.1997 , 50, 1-652. [Link]

  • Clayden, J.; Youssef, L. H. The Directed Lithiation of Pyridines. In Topics in Organometallic Chemistry; Springer: Berlin, Heidelberg, 2004; Vol. 5, pp 87–121. [Link]

  • Hassan, J.; Sévignon, M.; Gozzi, C.; Schulz, E.; Lemaire, M. Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chem. Rev.2002 , 102 (5), 1359–1470. [Link]

Deconvoluting the Molecular Signature: A Spectroscopic Guide to 2-Iodo-3,5-dimethylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical and materials science, substituted pyridines represent a cornerstone of molecular design. Their inherent chemical properties, modulated by the nature and position of various substituents, make them versatile building blocks for a vast array of functional molecules.[1][2] Among these, 2-iodo-3,5-dimethylpyridine is a particularly valuable intermediate, offering a reactive site for further chemical transformations via the iodo-group, while the dimethyl substituents influence the electronic and steric environment of the pyridine ring.

This technical guide provides an in-depth analysis of the spectral data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As a self-validating system of protocols, this document is designed for researchers, scientists, and drug development professionals to not only understand the characteristic spectral features of this compound but also to appreciate the causal relationships between its molecular structure and its spectroscopic output. The data and interpretations presented herein are based on established principles of spectroscopy and analysis of analogous substituted pyridine derivatives.[3][4][5][6]

Molecular Structure and Isomeric Considerations

Before delving into the spectral data, it is crucial to visualize the molecular architecture of this compound. The strategic placement of the iodo and methyl groups on the pyridine ring dictates the electronic distribution and, consequently, the chemical shifts and coupling constants observed in NMR, the vibrational modes in IR, and the fragmentation patterns in MS.

Figure 1: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environments

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of signals, one can deduce the precise arrangement of atoms within a molecule.

Experimental Protocol: NMR Sample Preparation and Acquisition

A standardized protocol for acquiring high-quality NMR spectra is paramount for accurate data interpretation.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.[7]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.

  • Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer to ensure adequate signal dispersion.

  • ¹H NMR Acquisition: Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Utilize proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

¹H NMR Spectral Data (Predicted)

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl groups. The electron-withdrawing effect of the iodine atom and the nitrogen atom in the pyridine ring, along with the electron-donating nature of the methyl groups, will influence the chemical shifts.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
H-4~ 7.8 - 8.0Singlet (s)1H
H-6~ 8.1 - 8.3Singlet (s)1H
C3-CH₃~ 2.3 - 2.5Singlet (s)3H
C5-CH₃~ 2.3 - 2.5Singlet (s)3H

Interpretation:

  • Aromatic Protons (H-4 and H-6): The protons on the pyridine ring are expected to appear in the downfield region due to the deshielding effect of the aromatic ring current. The H-6 proton, being adjacent to the electronegative nitrogen atom, is predicted to be the most downfield. The H-4 proton will also be deshielded. The lack of adjacent protons results in singlet multiplicities for both.

  • Methyl Protons (C3-CH₃ and C5-CH₃): The two methyl groups are in slightly different chemical environments, but their chemical shifts are expected to be very similar, potentially appearing as a single peak or two closely spaced singlets.

¹³C NMR Spectral Data (Predicted)

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2~ 100 - 110
C-3~ 140 - 145
C-4~ 138 - 142
C-5~ 135 - 140
C-6~ 150 - 155
C3-CH₃~ 18 - 22
C5-CH₃~ 18 - 22

Interpretation:

  • C-2 (Iodo-substituted): The carbon atom directly attached to the iodine atom (C-2) is expected to be significantly shielded due to the "heavy atom effect" of iodine, resulting in an upfield chemical shift compared to an unsubstituted pyridine.

  • Aromatic Carbons (C-3, C-4, C-5, C-6): The chemical shifts of the other ring carbons are influenced by the substituents and the nitrogen atom. C-6, adjacent to the nitrogen, is expected to be the most downfield. The methyl-substituted carbons (C-3 and C-5) will also be in the downfield region.

  • Methyl Carbons: The methyl carbons will appear in the upfield aliphatic region of the spectrum.

Infrared (IR) Spectroscopy: Identifying Functional Groups and Vibrational Modes

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectrum Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid and liquid samples.

  • Sample Preparation: Place a small amount of the this compound sample directly on the ATR crystal.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Scan: Acquire the spectrum of the sample. The instrument software will automatically subtract the background spectrum.

  • Data Analysis: Analyze the resulting spectrum for characteristic absorption bands.

Characteristic IR Absorption Bands (Predicted)
Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
C-H stretching (aromatic)3000 - 3100Medium
C-H stretching (aliphatic)2850 - 3000Medium
C=C and C=N stretching (aromatic ring)1550 - 1650Strong
C-H bending (aliphatic)1375 - 1450Medium
C-I stretching500 - 600Medium-Weak

Interpretation:

  • C-H Stretching: The spectrum will show characteristic C-H stretching vibrations for both the aromatic ring protons and the aliphatic methyl group protons.

  • Aromatic Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring are typically observed as a series of sharp bands in the 1550-1650 cm⁻¹ region.[8][9][10][11]

  • C-I Stretching: The carbon-iodine bond vibration is expected to appear in the far-infrared region, which may be at the lower limit of or outside the range of standard mid-IR spectrometers.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the elemental composition of a compound.

Experimental Protocol: Mass Spectrum Acquisition (EI-MS)

Electron Ionization (EI) is a hard ionization technique that often leads to extensive fragmentation, providing valuable structural information.

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC-MS).

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions in a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: Detect the ions to generate a mass spectrum.

Predicted Mass Spectrum Data
m/z Proposed Fragment Significance
233[M]⁺Molecular Ion
106[M - I]⁺Loss of Iodine
91[C₆H₅N]⁺Loss of I and CH₃
77[C₅H₃N]⁺Further fragmentation

Interpretation:

  • Molecular Ion Peak ([M]⁺): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of this compound (233.05 g/mol ).[12]

  • Major Fragmentation Pathways: The most likely initial fragmentation is the cleavage of the weak C-I bond, resulting in a prominent peak at m/z 106, corresponding to the 3,5-dimethylpyridinyl cation.[13][14] Subsequent loss of a methyl radical would lead to a fragment at m/z 91.

M [M]⁺ m/z = 233 M_minus_I [M - I]⁺ m/z = 106 M->M_minus_I - I• Fragment1 [C₆H₅N]⁺ m/z = 91 M_minus_I->Fragment1 - CH₃•

Sources

A Technical Guide to 2-Iodo-3,5-dimethylpyridine: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This guide provides an in-depth technical overview of 2-Iodo-3,5-dimethylpyridine, a key heterocyclic building block in modern organic synthesis and drug discovery. The document details the compound's fundamental properties, elucidates common synthetic methodologies, explores its reactivity profile with a focus on transition-metal-catalyzed cross-coupling reactions, and highlights its applications in medicinal chemistry. A validated experimental protocol for a Suzuki-Miyaura coupling reaction is provided to demonstrate its practical utility. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique chemical attributes of this versatile pyridine derivative.

Compound Profile and Physicochemical Properties

This compound, also known as 2-Iodo-3,5-lutidine, is a substituted pyridine derivative of significant interest in synthetic chemistry.[1] Its structure, featuring a reactive carbon-iodine bond at the electron-deficient 2-position and two methyl groups at the 3- and 5-positions, offers a unique combination of reactivity and steric influence.[1] The C-I bond is highly susceptible to oxidative addition, making it an excellent substrate for a wide range of transition metal-catalyzed cross-coupling reactions.[1] The methyl groups modulate the electronic properties of the pyridine ring and provide regiochemical control by blocking the 3- and 5-positions.[1]

These features make this compound a valuable intermediate for constructing highly functionalized pyridine scaffolds, which are prevalent in pharmaceuticals and agrochemicals.[1]

PropertyValueSource
IUPAC Name This compound[2][3]
CAS Number 445373-09-1[2][3]
Molecular Formula C7H8IN[2][3]
Molecular Weight 233.05 g/mol [2]
Appearance Varies (often a solid or oil)-
SMILES Cc1cnc(I)c(C)c1[2]
InChIKey OWXJYWLFQZDFQK-UHFFFAOYSA-N[2]

Synthesis Methodologies

The synthesis of this compound typically starts from its precursor, 3,5-dimethylpyridine (3,5-lutidine).[4][5] Several methods exist for the selective iodination at the C2 position.

Direct Iodination

Direct electrophilic iodination of 3,5-dimethylpyridine can be challenging due to the relatively low reactivity of the pyridine ring.[6] However, using highly reactive iodinating reagents can achieve the desired transformation.

  • Causality: Strong electrophilic iodinating agents are required to overcome the electron-deficient nature of the pyridine ring. Reagents like 1,3-Diiodo-5,5-dimethylhydantoin (DIH) in the presence of a strong acid like sulfuric acid can effectively iodinate even deactivated aromatic systems. The acid protonates the pyridine nitrogen, further activating the ring towards electrophilic attack, although this can also be a deactivating effect. A more common approach involves the use of iodine (I2) in combination with an oxidant or a Lewis acid to generate a more potent electrophile.[6][7]

Synthesis from 2-Amino-3,5-dimethylpyridine

A reliable and common route involves a Sandmeyer-type reaction starting from 2-Amino-3,5-dimethylpyridine.

  • Causality: This multi-step process offers excellent regiochemical control. The amino group at the C2 position can be readily converted into a diazonium salt, which is an excellent leaving group. Subsequent treatment with an iodide source, such as potassium iodide (KI), displaces the diazonium group to install the iodine atom specifically at the C2 position.

Below is a conceptual workflow for the synthesis starting from 3,5-dimethylpyridine.

G cluster_0 Method 1: Direct Iodination cluster_1 Method 2: Via Diazotization A 3,5-Dimethylpyridine B This compound A->B  I₂, Oxidant/Lewis Acid C 3,5-Dimethylpyridine D 2-Amino-3,5-dimethylpyridine C->D  Amination (e.g., Chichibabin) E Pyridinium Diazonium Salt D->E  NaNO₂, HCl F This compound E->F  KI G cluster_0 A This compound B 2-Aryl-3,5-dimethylpyridine A->B Suzuki Coupling (Ar-B(OH)₂, Pd cat., Base) C 2-Alkynyl-3,5-dimethylpyridine A->C Sonogashira Coupling (R-C≡CH, Pd/Cu cat., Base) D 2-Amino-3,5-dimethylpyridine Derivative A->D Buchwald-Hartwig Amination (R₂NH, Pd cat., Base) E 2-Alkenyl-3,5-dimethylpyridine A->E Heck Coupling (Alkene, Pd cat., Base)

Key Cross-Coupling Reactions

Applications in Drug Discovery and Medicinal Chemistry

The pyridine scaffold is a "privileged scaffold" in medicinal chemistry, appearing in thousands of drug molecules due to its ability to form hydrogen bonds and interact with biological targets. [1]this compound serves as a versatile starting point for accessing novel, highly substituted pyridine derivatives for drug discovery programs. [1]

  • Scaffold Elaboration: Its primary use is as an intermediate. [8]Drug development teams utilize the C-I bond as a chemical handle to introduce a wide array of molecular fragments via cross-coupling. This allows for the rapid generation of libraries of related compounds for structure-activity relationship (SAR) studies.

  • Kinase Inhibitors: Many small-molecule kinase inhibitors feature a substituted pyridine core. The ability to systematically modify the 2-position of the 3,5-dimethylpyridine core is critical for optimizing potency and selectivity against specific kinase targets.

  • CNS Agents: The pyridine moiety is common in drugs targeting the central nervous system (CNS). The lipophilicity and hydrogen bonding capacity of derivatives can be fine-tuned by modifying the substituent introduced at the 2-position. [9] For example, 3,5-dimethylpyridine itself is a precursor in the synthesis of the proton-pump inhibitor Omeprazole. [5][10]The iodinated version provides a direct route to further functionalization at the 2-position, enabling the synthesis of novel analogues and other complex pharmaceutical intermediates. [11]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general, self-validating procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Objective: To synthesize a 2-aryl-3,5-dimethylpyridine derivative.

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid (1.2 eq.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.02 eq.)

  • A suitable phosphine ligand (e.g., SPhos, XPhos) (0.04 eq.)

  • Potassium phosphate (K3PO4) or Cesium Carbonate (Cs2CO3) (2.0-3.0 eq.)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene)

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

  • Nitrogen or Argon gas supply

Procedure:

  • Inert Atmosphere Setup: Assemble the reaction flask, equipped with a magnetic stir bar and condenser, under a stream of inert gas (Nitrogen or Argon). Maintain the inert atmosphere throughout the reaction.

    • Rationale: The Pd(0) catalyst and some phosphine ligands are sensitive to oxygen and will decompose, halting the catalytic cycle.

  • Reagent Addition: To the reaction flask, add this compound, the arylboronic acid, the base (K3PO4 or Cs2CO3), the palladium catalyst (Pd2(dba)3), and the phosphine ligand.

    • Rationale: Adding the solid reagents first under an inert atmosphere prevents their degradation. The order is generally not critical for these solid components.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

    • Rationale: Using degassed solvent is crucial to minimize dissolved oxygen, which can poison the catalyst.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

    • Rationale: Heating provides the necessary activation energy for the reaction, particularly the oxidative addition and reductive elimination steps.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (this compound) is consumed.

    • Rationale: Monitoring ensures the reaction is complete and prevents unnecessary heating that could lead to side products or degradation.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with an organic solvent like ethyl acetate. c. Wash the organic layer with water and then with brine. d. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Rationale: The aqueous work-up removes the inorganic base and salts.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 2-aryl-3,5-dimethylpyridine.

    • Rationale: Chromatography separates the desired product from any unreacted starting materials, catalyst residues, and byproducts.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area or chemical fume hood. [12][13]

  • Hazards: It may be harmful if swallowed, cause skin irritation, and cause serious eye irritation. [14]It may also cause respiratory irritation. [14]* Precautions: Avoid breathing dust, fumes, or vapors. Wear protective gloves, eye protection, and face protection. Wash skin thoroughly after handling. * In Case of Exposure:

    • Inhalation: Move the person to fresh air. [8] * Skin Contact: Remove contaminated clothing and wash the skin with soap and water. [8] * Eye Contact: Rinse cautiously with water for several minutes. [8] * Ingestion: Seek immediate medical attention. [8]* Storage: Store in a tightly closed container in a dry, well-ventilated place. Always consult the specific Safety Data Sheet (SDS) for the material before use. [12][15]

Conclusion

This compound is a high-value synthetic intermediate whose utility is defined by the reactivity of its C-I bond. Its strategic importance in the synthesis of complex, functionalized pyridine derivatives makes it an indispensable tool for researchers in medicinal chemistry, agrochemistry, and materials science. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe application in the laboratory.

References

  • This compound | CAS 445373-09-1. Matrix Fine Chemicals. Available at: [Link]

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  • Product information, this compound. P&S Chemicals. Available at: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. Available at: [Link]

  • 3,5-diiodo-2,6-dimethyl-pyridin-4-ol | CAS 4563-30-8. LookChem. Available at: [Link]

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An In-depth Technical Guide to the Stability and Storage of 2-Iodo-3,5-dimethylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Iodo-3,5-dimethylpyridine is a key heterocyclic building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its utility as a precursor for generating reactive organometallic reagents and its participation in cross-coupling reactions make it a valuable intermediate.[1] However, the inherent reactivity of the carbon-iodine bond necessitates a thorough understanding of its stability profile to ensure the integrity, purity, and safety of the compound throughout its lifecycle, from storage to application. This guide provides a comprehensive overview of the factors influencing the stability of this compound, recommended storage and handling protocols, and methodologies for assessing its degradation.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is paramount to appreciating its stability characteristics.

PropertyValueSource
Molecular Formula C₇H₈IN[2]
Molecular Weight 233.05 g/mol [2]
Appearance Typically a solid[2]
Solubility Generally soluble in polar organic solvents like methanol and dichloromethane.[1]

The most significant feature influencing the stability of this compound is the carbon-iodine (C-I) bond, which is the weakest of the carbon-halogen bonds. This inherent weakness makes the compound susceptible to various degradation pathways.

Factors Influencing Stability and Degradation Pathways

The stability of this compound is contingent on several external factors. Understanding these factors is crucial for mitigating degradation.

Light (Photostability)

Organoiodine compounds are notoriously sensitive to light. Exposure to ultraviolet (UV) or even visible light can provide sufficient energy to cleave the weak C-I bond, initiating a radical chain reaction. This photodegradation often results in the formation of molecular iodine (I₂), which imparts a characteristic yellow or brownish hue to the compound.[3] The primary photodegradation pathway is believed to involve homolytic cleavage of the C-I bond to generate a pyridyl radical and an iodine radical. The iodine radicals can then combine to form molecular iodine.

Caption: Postulated Photodegradation Pathway of this compound.

Temperature (Thermal Stability)

Elevated temperatures can accelerate the rate of degradation of this compound. Thermal energy can overcome the activation energy barrier for the cleavage of the C-I bond, leading to the formation of degradation products. The thermal decomposition of pyridine derivatives can be complex, potentially involving radical pathways and ring-opening reactions.[3][4] While specific high-temperature degradation products for this compound are not extensively documented in publicly available literature, it is prudent to assume that elevated temperatures will lead to a decrease in purity and the formation of colored impurities.

Moisture (Hydrolytic Stability)

While the C-I bond in an aromatic system is generally resistant to hydrolysis under neutral conditions, the presence of moisture, especially in combination with acidic or basic conditions, can facilitate degradation.[5] Hydrolysis could potentially lead to the formation of 3,5-dimethyl-2-pyridone. It is crucial to store this compound in a dry environment to prevent moisture-induced degradation.

Oxygen (Oxidative Stability)

The pyridine ring itself is relatively stable to oxidation under normal conditions.[6] However, the presence of the electron-donating methyl groups and the potential for radical initiation at the C-I bond can increase susceptibility to oxidative degradation, particularly in the presence of light or heat. Oxidative degradation can lead to the formation of N-oxides or other oxygenated derivatives.[1][7] For highly sensitive applications, storage under an inert atmosphere is recommended to minimize oxidative degradation.[3]

Recommended Storage and Handling Protocols

Based on the inherent instability of this compound, the following storage and handling protocols are recommended to maintain its quality and ensure safety.

Storage Conditions
ParameterRecommendationRationale
Temperature Store at low temperatures, ideally refrigerated (2-8 °C) or frozen (-20 °C).[8]To minimize thermal degradation by reducing the kinetic energy available for C-I bond cleavage.[3]
Light Store in amber or opaque containers in a dark place.[3]To prevent photodegradation initiated by UV and visible light.[3]
Atmosphere For long-term storage or high-purity applications, store under an inert atmosphere (e.g., argon or nitrogen).[3]To prevent oxidative degradation.[3]
Moisture Keep the container tightly sealed in a dry and well-ventilated place. Use of a desiccator is recommended.To prevent hydrolytic degradation.
Incompatible Materials Store away from strong oxidizing agents, strong bases, and acids.[9]To avoid chemical reactions that could lead to degradation or hazardous situations.
Handling Procedures

Safe and effective handling of this compound is essential to prevent contamination, degradation, and exposure.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.

  • Dispensing: When dispensing, use clean, dry spatulas and equipment to prevent contamination. Minimize the time the container is open to the atmosphere.

  • Spills: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a sealed container for disposal. Clean the spill area with a suitable solvent.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Assessment of Stability: Protocols and Methodologies

A robust stability testing program is essential to determine the shelf-life and appropriate storage conditions for this compound. This typically involves long-term and accelerated stability studies, as well as forced degradation studies to identify potential degradation products and validate the stability-indicating nature of analytical methods.[10]

Forced Degradation Studies

Forced degradation studies are designed to intentionally degrade the compound to identify likely degradation products and establish degradation pathways.[5][11]

Caption: Workflow for Forced Degradation Studies.

Step-by-Step Protocol for a Forced Degradation Study:

  • Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration.

  • Acid Hydrolysis: Treat the sample solution with an acid (e.g., 0.1 M HCl) and heat at a controlled temperature (e.g., 60°C) for a specified time. Neutralize the solution before analysis.

  • Base Hydrolysis: Treat the sample solution with a base (e.g., 0.1 M NaOH) and heat at a controlled temperature (e.g., 60°C) for a specified time. Neutralize the solution before analysis.

  • Oxidative Degradation: Treat the sample solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation: Expose a solid sample or a solution of the compound to elevated temperatures (e.g., 80°C) for a defined period.

  • Photolytic Degradation: Expose a solid sample or a solution to a calibrated light source that provides both UV and visible output, as specified in ICH guideline Q1B. A dark control sample should be stored under the same conditions to differentiate between light- and heat-induced degradation.

  • Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV and/or Mass Spectrometry (MS) detection.

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products. The goal is to achieve 5-20% degradation of the parent compound to ensure that the analytical method can effectively separate and quantify the degradants.[5]

Stability-Indicating Analytical Method

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, process impurities, excipients, or other potential impurities. HPLC is the most common technique for this purpose.

Example HPLC Method Parameters (to be optimized):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., 0.1% formic acid).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance (e.g., determined by UV scan). Mass spectrometry can be used for identification of unknown degradation products.

Long-Term and Accelerated Stability Studies

These studies are performed on at least three primary batches of the substance to establish a re-test period or shelf life.[12]

Study TypeStorage ConditionMinimum DurationTesting Frequency
Long-Term 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH12 months0, 3, 6, 9, 12 months
Accelerated 40 °C ± 2 °C / 75% RH ± 5% RH6 months0, 3, 6 months

RH = Relative Humidity. The choice of long-term testing conditions is determined by the climatic zone in which the product will be marketed.

Conclusion

The stability of this compound is a critical parameter that directly impacts its quality, efficacy in synthesis, and safety. The inherent lability of the carbon-iodine bond makes this compound susceptible to degradation by light, heat, moisture, and oxygen. By implementing the stringent storage and handling protocols outlined in this guide, researchers and drug development professionals can significantly mitigate the risk of degradation. A comprehensive stability testing program, including forced degradation studies and long-term/accelerated stability testing, is essential for establishing the shelf-life and ensuring the consistent quality of this important chemical intermediate. Adherence to these principles will ultimately contribute to the successful development of robust and reliable synthetic processes.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]

  • Dispendix. (2025, February 19). Improving Long-Term Compound Storage in I.DOT Source Plates. Retrieved from [Link]

  • Phad, A. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Copies of 1H, 13C, 19F NMR spectra. Retrieved from [Link]

  • BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, January 25). Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product. Retrieved from [Link]

  • UQ eSpace. (2016, July 18). Accepted Manuscript. Retrieved from [Link]

  • MedCrave. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Stability Indicating Forced Degradation Studies. Retrieved from [Link]

  • SciSpace. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. Retrieved from [Link]

  • UQ eSpace. (2016, October 15). Photodecomposition of iodinated contrast media and subsequent formation of toxic iodinated moieties during final disinfection with chlorinated oxidants. Retrieved from [Link]

  • WMU ScholarWorks. (n.d.). Kinetics of the Thermal Decomposition of Pyridine. Retrieved from [Link]

  • ResearchGate. (2025, August 9). (PDF) The thermal decomposition of azidopyridines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, October 28). Drug Stability: ICH versus Accelerated Predictive Stability Studies. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). This compound | CAS 445373-09-1. Retrieved from [Link]

  • EPOS™. (n.d.). Storage and administration of iodine contrast agents in Slovenian hospitals. Retrieved from [Link]

  • Wiley. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Copies of 1H NMR and 13C NMR spectra of all new compounds. Retrieved from [Link]

  • Google Patents. (n.d.). CN101648910B - Method for preparing 3,5-dimethylpyridine-N-oxide.
  • Chemical Communications. (n.d.). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Thermal degradation of poly(vinylpyridine)s. Polym Degrad Stab 94(4):738. Retrieved from [Link]

  • ResearchGate. (2019, March 6). What are the product of degradation from Pyridine?. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols for 2-Iodo-3,5-dimethylpyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2-Iodo-3,5-dimethylpyridine in Synthesis

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the pyridine scaffold remains a cornerstone of molecular design. Its derivatives are integral to a vast array of bioactive compounds and functional materials. Among the functionalized pyridines, this compound (also known as 2-iodo-3,5-lutidine) emerges as a highly versatile and strategic building block. The presence of the iodide at the 2-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, a class of transformations that has revolutionized the construction of complex molecular architectures.[1][2] The methyl groups at the 3- and 5-positions offer steric and electronic modulation, influencing the reactivity of the pyridine ring and providing a scaffold for further functionalization.

These application notes serve as a comprehensive technical guide for researchers, scientists, and drug development professionals. The focus is to provide not just procedural steps, but a deeper understanding of the causality behind experimental choices in key cross-coupling reactions involving this compound. We will delve into the mechanistic underpinnings of Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions, offering detailed, field-proven protocols and insights for optimization.

Core Principles of Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are fundamental transformations that forge new carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds.[1] These reactions generally proceed through a common catalytic cycle, initiated by the oxidative addition of an organic halide to a Pd(0) complex. This is followed by transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and culminates in reductive elimination, which forms the desired product and regenerates the active Pd(0) catalyst.[3] The choice of ligands, base, and solvent is critical in modulating the efficiency and selectivity of these transformations.

Suzuki-Miyaura Coupling: Forging Biaryl and Heterobiaryl Linkages

The Suzuki-Miyaura reaction is a powerful method for constructing C(sp²)–C(sp²) bonds by coupling an organoboron reagent with an organic halide.[4] For this compound, this reaction enables the synthesis of 2-aryl-3,5-dimethylpyridines, a motif prevalent in medicinal chemistry. The reaction is lauded for its mild conditions and the commercial availability and stability of boronic acids.

Mechanistic Insight

The catalytic cycle begins with the oxidative addition of this compound to a Pd(0) complex. The resulting Pd(II) intermediate then undergoes transmetalation with a boronate species, which is formed by the activation of the boronic acid with a base. The final step is reductive elimination to yield the 2-aryl-3,5-dimethylpyridine product and regenerate the Pd(0) catalyst.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative Addition Complex [(3,5-Me2Py)-Pd(II)(I)L2] Pd(0)L2->Oxidative Addition Complex this compound Transmetalation Complex [(3,5-Me2Py)-Pd(II)(Ar)L2] Oxidative Addition Complex->Transmetalation Complex ArB(OH)2, Base Product 2-Aryl-3,5-dimethylpyridine Transmetalation Complex->Product Reductive Elimination Product->Pd(0)L2 Catalyst Regeneration

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Protocol: Synthesis of 2-(4-methoxyphenyl)-3,5-dimethylpyridine

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of heteroaryl halides.[5][6]

Materials:

ReagentCAS NumberAmount (1 mmol scale)Molar Eq.
This compound65328-97-4233 mg1.0
4-Methoxyphenylboronic acid5720-07-0228 mg1.5
Palladium(II) acetate (Pd(OAc)₂)3375-31-36.7 mg0.03
Triphenylphosphine (PPh₃)603-35-015.7 mg0.06
Potassium carbonate (K₂CO₃)584-08-7276 mg2.0
1,4-Dioxane123-91-18 mL-
Water7732-18-52 mL-

Procedure:

  • To a flame-dried round-bottom flask, add this compound (233 mg, 1.0 mmol), 4-methoxyphenylboronic acid (228 mg, 1.5 mmol), palladium(II) acetate (6.7 mg, 0.03 mmol), triphenylphosphine (15.7 mg, 0.06 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Sonogashira Coupling: Synthesis of Alkynylpyridines

The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[7] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[8][9] For this compound, this allows for the direct introduction of an alkynyl moiety at the 2-position.

Mechanistic Considerations

The generally accepted mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of this compound to a Pd(0) species occurs. In the copper cycle, the terminal alkyne reacts with a Cu(I) salt to form a copper acetylide intermediate. Transmetalation of the acetylide group from copper to the palladium(II) complex, followed by reductive elimination, yields the 2-alkynyl-3,5-dimethylpyridine and regenerates the Pd(0) catalyst.

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition [(3,5-Me2Py)-Pd(II)(I)L2] Pd(0)L2->Oxidative_Addition this compound Transmetalation_Pd [(3,5-Me2Py)-Pd(II)(C≡CR)L2] Product 2-Alkynyl-3,5-dimethylpyridine Transmetalation_Pd->Product Reductive Elimination Product->Pd(0)L2 Cu(I)X Cu(I)X Copper_Acetylide Cu-C≡CR Copper_Acetylide->Transmetalation_Pd Transmetalation Terminal_Alkyne R-C≡C-H Terminal_Alkyne->Copper_Acetylide Base, Cu(I)X

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Protocol: Synthesis of 2-(Phenylethynyl)-3,5-dimethylpyridine

This protocol is based on general procedures for the Sonogashira coupling of iodopyridines.[8][9][10]

Materials:

ReagentCAS NumberAmount (1 mmol scale)Molar Eq.
This compound65328-97-4233 mg1.0
Phenylacetylene536-74-3123 mg (131 µL)1.2
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)13965-03-214 mg0.02
Copper(I) iodide (CuI)7681-65-47.6 mg0.04
Triethylamine (Et₃N)121-44-8280 µL2.0
Anhydrous Dimethylformamide (DMF)68-12-25 mL-

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (233 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (14 mg, 0.02 mmol), and copper(I) iodide (7.6 mg, 0.04 mmol).

  • Add anhydrous DMF (5 mL) and triethylamine (280 µL, 2.0 mmol) to the flask.

  • Stir the mixture at room temperature for 10 minutes.

  • Add phenylacetylene (131 µL, 1.2 mmol) dropwise to the reaction mixture.

  • Heat the reaction mixture to 65 °C and monitor the reaction progress by TLC or GC-MS.[8][9]

  • After 6-8 hours, or upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water (30 mL) and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to obtain the product.

Heck Reaction: Alkenylation of the Pyridine Core

The Heck reaction, or Mizoroki-Heck reaction, facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene, typically with high trans selectivity.[3][11] This reaction provides a powerful means to install vinyl groups onto the 2-position of the 3,5-dimethylpyridine scaffold.

Mechanistic Pathway

The catalytic cycle for the Heck reaction commences with the oxidative addition of this compound to a Pd(0) catalyst. The resulting Pd(II) complex coordinates to the alkene. This is followed by a syn-migratory insertion of the alkene into the Pd-C bond. A subsequent β-hydride elimination step forms the alkenylated pyridine product and a palladium-hydride species. The final step is the reductive elimination of HI with the aid of a base, which regenerates the Pd(0) catalyst.[3]

Heck_Reaction Pd(0)L2 Pd(0)L2 Oxidative_Addition [(3,5-Me2Py)-Pd(II)(I)L2] Pd(0)L2->Oxidative_Addition This compound Alkene_Coordination Alkene Coordination Complex Oxidative_Addition->Alkene_Coordination Alkene Migratory_Insertion σ-Alkyl-Pd(II) Complex Alkene_Coordination->Migratory_Insertion Syn-Migratory Insertion Beta_Hydride_Elimination π-Alkene-Pd(II)-H Complex Migratory_Insertion->Beta_Hydride_Elimination β-Hydride Elimination Beta_Hydride_Elimination->Pd(0)L2 Base, Reductive Elimination of HI Product 2-Alkenyl-3,5-dimethylpyridine Beta_Hydride_Elimination->Product

Caption: Catalytic cycle of the Heck reaction.

Protocol: Synthesis of 2-(Styryl)-3,5-dimethylpyridine

This is a representative protocol based on established Heck reaction conditions.[3][11]

Materials:

ReagentCAS NumberAmount (1 mmol scale)Molar Eq.
This compound65328-97-4233 mg1.0
Styrene100-42-5156 mg (171 µL)1.5
Palladium(II) acetate3375-31-34.5 mg0.02
Tri-o-tolylphosphine6163-58-212.2 mg0.04
Triethylamine (Et₃N)121-44-8280 µL2.0
Anhydrous Acetonitrile (MeCN)75-05-85 mL-

Procedure:

  • In a sealed tube, combine this compound (233 mg, 1.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and tri-o-tolylphosphine (12.2 mg, 0.04 mmol).

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous acetonitrile (5 mL), triethylamine (280 µL, 2.0 mmol), and styrene (171 µL, 1.5 mmol).

  • Seal the tube and heat the reaction mixture to 100 °C for 16-24 hours.

  • Monitor the reaction for the formation of the product.

  • After cooling, filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel to yield the desired product.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has become an indispensable tool for the synthesis of aryl amines from aryl halides.[1][12] This reaction is particularly valuable for synthesizing N-arylpyridines, which are common substructures in pharmaceuticals.[13]

Mechanistic Overview

The reaction is initiated by the oxidative addition of this compound to a Pd(0) complex. The amine then coordinates to the resulting Pd(II) complex, and subsequent deprotonation by a base forms a palladium amide intermediate. Reductive elimination from this intermediate furnishes the N-arylated pyridine product and regenerates the Pd(0) catalyst, completing the cycle.[13] The choice of a bulky, electron-rich phosphine ligand is often crucial for promoting the reductive elimination step.[13]

Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Oxidative_Addition [(3,5-Me2Py)-Pd(II)(I)L2] Pd(0)L2->Oxidative_Addition This compound Amine_Coordination [(3,5-Me2Py)-Pd(II)(I)(HNR'R'')L] Oxidative_Addition->Amine_Coordination HNR'R'' Palladium_Amide [(3,5-Me2Py)-Pd(II)(NR'R'')L] Amine_Coordination->Palladium_Amide Base, -HX Product 2-(R'R''-amino)-3,5-dimethylpyridine Palladium_Amide->Product Reductive Elimination Product->Pd(0)L2

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Protocol: Synthesis of N-Phenyl-3,5-dimethylpyridin-2-amine

This protocol is a representative example based on established Buchwald-Hartwig amination procedures for heteroaryl halides.[14][15]

Materials:

ReagentCAS NumberAmount (1 mmol scale)Molar Eq.
This compound65328-97-4233 mg1.0
Aniline62-53-3112 mg (109 µL)1.2
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)51364-51-318.3 mg0.02
Xantphos161265-03-823.1 mg0.04
Sodium tert-butoxide (NaOtBu)865-48-5135 mg1.4
Anhydrous Toluene108-88-35 mL-

Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (18.3 mg, 0.02 mmol), Xantphos (23.1 mg, 0.04 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).

  • Add a stir bar, then add this compound (233 mg, 1.0 mmol).

  • Seal the tube with a septum, remove from the glovebox, and add anhydrous toluene (5 mL) followed by aniline (109 µL, 1.2 mmol) via syringe.

  • Place the reaction mixture under an inert atmosphere and heat to 100 °C for 12-18 hours.

  • Monitor the reaction by LC-MS.

  • Once complete, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a plug of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the crude product by flash chromatography to isolate the N-arylated pyridine.

Summary and Outlook

This compound stands out as a robust and versatile substrate for a range of palladium-catalyzed cross-coupling reactions. The protocols detailed herein for Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions provide a solid foundation for the synthesis of diverse and complex pyridine derivatives. The key to success in these transformations lies in the careful selection of the catalyst system—comprising the palladium source and the ligand—as well as the base and solvent, tailored to the specific coupling partners. By understanding the underlying mechanistic principles, researchers can effectively troubleshoot and optimize these powerful synthetic methods to accelerate discovery in medicinal chemistry and materials science.

References

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Application Note: Suzuki-Miyaura Coupling with 2-Iodo-3,5-dimethylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-Aryl-3,5-dimethylpyridines

The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation, stands as one of the most robust and versatile methods for the formation of carbon-carbon bonds in modern organic synthesis.[1][2] Its mild conditions, broad functional group tolerance, and the commercial availability of stable boronic acid reagents have made it indispensable.[3] Within this context, the synthesis of heteroaryl compounds, particularly substituted pyridines, is of paramount importance. Pyridine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active compounds.[4]

This application note focuses specifically on the Suzuki-Miyaura coupling of 2-iodo-3,5-dimethylpyridine . This substrate is a valuable building block for accessing 2-aryl-3,5-dimethylpyridine motifs, which are of growing interest in drug discovery. However, this particular substrate presents distinct challenges, namely the steric hindrance imposed by the C3-methyl group and the electronic properties of the pyridine ring, which necessitate a carefully optimized protocol for successful coupling.[5][6]

The Catalytic Cycle: A Mechanistic Blueprint

A foundational understanding of the Suzuki-Miyaura catalytic cycle is crucial for rational protocol design and troubleshooting. The reaction proceeds through a sequence of three key steps centered around a palladium catalyst.[7]

  • Oxidative Addition: The cycle initiates with the active Pd(0) catalyst inserting into the carbon-iodine bond of this compound. This is often the rate-determining step and is highly sensitive to the steric and electronic environment of the aryl halide.[2] For this compound, the C3-methyl group can sterically impede the approach of the palladium catalyst, while the electron-donating nature of the two methyl groups can also slow this step compared to electron-deficient pyridines.[5]

  • Transmetalation: The organopalladium(II) intermediate formed then reacts with a boronate species. The boronate is generated in situ from the corresponding boronic acid and a base.[8] The base activates the boronic acid, facilitating the transfer of the aryl group from boron to the palladium center, displacing the halide.

  • Reductive Elimination: In the final step, the two organic groups on the palladium(II) center couple and are eliminated, forming the desired C-C bond of the 2-aryl-3,5-dimethylpyridine product.[9] This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Detailed Experimental Protocol

This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid. Optimization may be required based on the specific boronic acid used.

Materials and Reagents:

  • This compound

  • Arylboronic acid (or boronic acid pinacol ester)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a Pd₂dba₃/ligand combination)

  • Ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvents (e.g., 1,4-Dioxane, Toluene, or DMF)

  • Degassed deionized water

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Standard laboratory glassware, magnetic stirrer, heating mantle/oil bath, and inert gas (Argon or Nitrogen) supply.

Step-by-Step Procedure:

  • Reaction Setup:

    • To a flame-dried Schlenk tube containing a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2–1.5 eq), and the base (2.0–3.0 eq).[7][10]

    • If using a palladium precursor like Pd₂(dba)₃, add the appropriate phosphine ligand (e.g., SPhos, 2-4 mol %). If using a pre-formed catalyst like Pd(PPh₃)₄, add it at this stage (1-5 mol %).

    • Seal the tube with a rubber septum.

  • Degassing:

    • Evacuate the Schlenk tube under high vacuum for 5-10 minutes and then backfill with an inert gas (Argon or Nitrogen). Repeat this vacuum/backfill cycle three times. This step is critical to remove oxygen, which can deactivate the catalyst.[9]

  • Solvent Addition:

    • Using a syringe, add the degassed organic solvent (e.g., 1,4-dioxane) followed by degassed water to create the desired solvent ratio (typically between 4:1 and 10:1 organic:water).[11] The total solvent volume should provide a concentration of approximately 0.1–0.2 M with respect to the limiting reagent.

  • Reaction Execution:

    • Lower the reaction vessel into a preheated oil bath or heating block set to the desired temperature (typically 80–110 °C).[10]

    • Stir the reaction mixture vigorously for the required time (typically 4–24 hours).

    • Monitor the reaction progress by TLC or LC-MS by periodically taking small aliquots.

  • Workup:

    • Once the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.

    • Dilute the reaction mixture with an organic solvent like ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude material by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 2-aryl-3,5-dimethylpyridine product.[9]

Optimization and Key Parameters

For a challenging substrate like this compound, systematic optimization is often necessary. The following table summarizes key parameters and recommended starting points.

ParameterRecommended RangeRationale & Causality
Catalyst Loading 1–5 mol %Higher loadings may be needed to overcome the steric hindrance and achieve reasonable reaction rates.
Ligand SPhos, XPhos, RuPhosBulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) are superior for challenging substrates.[3] They promote the formation of a highly reactive monoligated Pd(0) species, accelerating oxidative addition.[3][5]
Base K₃PO₄, Cs₂CO₃Stronger, non-nucleophilic bases are often more effective than weaker ones like Na₂CO₃ for heteroaryl couplings.[12] They efficiently generate the active boronate species for transmetalation.
Solvent Dioxane/H₂O, Toluene/H₂OBiphasic systems are common and effective.[1][13] The choice of organic solvent can influence solubility and reaction kinetics.
Temperature 80–120 °CElevated temperatures are typically required to overcome the activation energy barrier for the oxidative addition of this sterically hindered and relatively electron-rich substrate.[14]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst system.2. Insufficient degassing (oxygen present).3. Low reaction temperature.1. Switch to a more active ligand (e.g., from PPh₃ to SPhos or XPhos).[15] 2. Ensure rigorous degassing of solvents and the reaction vessel.[16] 3. Increase the reaction temperature in 10 °C increments.
Homocoupling of Boronic Acid 1. Presence of oxygen.2. Use of a Pd(II) precatalyst without efficient reduction to Pd(0).1. Improve degassing procedure.[17] 2. Ensure conditions are sufficient to reduce the Pd(II) source or switch to a Pd(0) precatalyst like Pd(PPh₃)₄.
Protodeboronation Instability of the boronic acid, especially in aqueous media at high temperatures.1. Use a boronic acid pinacol ester, which is more stable.[17] 2. Use a milder base like potassium fluoride (KF) if compatible.[18] 3. Minimize reaction time once the starting material is consumed.
Dehalogenation The iodo-group is replaced by hydrogen.This can sometimes occur as a side reaction.[17] A different choice of base or ligand may alter the reaction pathway and minimize this outcome.

Applications in Drug Discovery

The resulting 2-aryl-3,5-dimethylpyridine core is a valuable scaffold in medicinal chemistry. The pyridine nitrogen acts as a hydrogen bond acceptor, while the biaryl structure allows for diverse three-dimensional orientations to target protein binding pockets. These motifs are being explored in the development of novel therapeutics, including kinase inhibitors and other targeted agents for various diseases.[19]

References

  • Yılmaz, Ü., Deniz, S., Küçükbay, H., & Şireci, N. (2013). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules. Available at: [Link]

  • Reddit. (2019). What's the role of the phosphine ligand in Suzuki couplings? r/chemistry. Available at: [Link]

  • ACS Publications. (n.d.). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. Available at: [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Available at: [Link]

  • Bardera, M. A., et al. (2006). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Available at: [Link]

  • Li, W., et al. (2007). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. Available at: [Link]

  • So, C. M. (2025). Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions. PolyU Electronic Theses. Available at: [Link]

  • The Doyle Group. (n.d.). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Reddit. (2024). Struggling with Suzuki Reaction. r/Chempros. Available at: [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Available at: [Link]

  • Fors, B. P., et al. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH. Available at: [Link]

  • ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Available at: [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? Available at: [Link]

  • BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. Available at: [Link]

  • ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of conditions in the Suzuki-Miyaura coupling reaction. Available at: [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 2-Aryl-5-Nitropyridines by Three-Component Ring Transformation of 3,5-Dinitro-2-Pyridone. Available at: [Link]

  • Semantic Scholar. (n.d.). Design, synthesis and cytotoxic evaluation of 2-amino-4- aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives. Available at: [Link]

  • ResearchGate. (n.d.). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of 15N‐labelled 3,5‐dimethylpyridine. Available at: [Link]

  • YouTube. (2022). Suzuki Coupling Mechanism. Available at: [Link]

  • Organic Chemistry Frontiers (RSC Publishing). (n.d.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Available at: [Link]

  • Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. Available at: [Link]

  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Available at: [Link]

  • ACS Publications. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. Available at: [Link]

  • Reddit. (2016). Why is the Suzuki-Miyaura coupling reaction steric sensitive? r/chemistry. Available at: [Link]

  • ResearchGate. (n.d.). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Available at: [Link]

  • PubMed. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Available at: [Link]

  • RSC Publishing. (n.d.). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Available at: [Link]

  • PubMed. (n.d.). Synthesis of 15 N-labelled 3,5-dimethylpyridine. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions and control experiments for room-temperature Suzuki- Miyaura coupling reaction. Available at: [Link]

  • Europe PMC. (n.d.). Reactivity of 3-iodoimidazo[1,2-a]pyridines using a Suzuki-type cross-coupling reaction. Available at: [Link]

Sources

The Versatile Virtuoso: 2-Iodo-3,5-dimethylpyridine as a Pivotal Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Strategic Synthetic Tool

In the intricate tapestry of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the vast arsenal of heterocyclic synthons, 2-iodo-3,5-dimethylpyridine has emerged as a particularly valuable and versatile intermediate. Its unique structural features—a pyridine core for modulating biological activity and physicochemical properties, strategically placed methyl groups influencing steric and electronic environments, and a reactive C-I bond poised for diverse transformations—render it an indispensable tool for researchers, particularly in the realms of medicinal chemistry and materials science.[1][2] This guide provides an in-depth exploration of this compound, offering detailed application notes and robust protocols for its utilization in key synthetic transformations.

The iodinated pyridine scaffold is a cornerstone for introducing molecular complexity through a variety of palladium-catalyzed cross-coupling reactions. The inherent reactivity of the carbon-iodine bond facilitates participation in a suite of powerful bond-forming methodologies, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions.[3][4][5][6] These transformations enable the facile introduction of aryl, alkynyl, amino, and alkenyl moieties, respectively, opening avenues to a vast chemical space of novel compounds. The 3,5-dimethyl substitution pattern, also known as the 3,5-lutidine framework, is a frequently encountered motif in pharmaceuticals, notably as a key precursor in the synthesis of proton pump inhibitors like omeprazole.[1][2] This underscores the industrial relevance and proven track record of this substitution pattern in drug development.

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, aiming to elucidate the full synthetic potential of this compound. We will delve into its synthesis, explore its application in pivotal cross-coupling reactions with mechanistic insights, and provide detailed, field-proven protocols to empower your synthetic endeavors.

Synthesis of this compound: A Practical Approach

A reliable and scalable synthesis of the title compound is crucial for its widespread application. A common and effective strategy involves a two-step sequence starting from the commercially available 3,5-dimethylpyridine. The initial step is the amination to form 2-amino-3,5-dimethylpyridine, followed by a Sandmeyer-type iodination.

Protocol 1: Synthesis of 2-Amino-3,5-dimethylpyridine

The direct amination of 3,5-dimethylpyridine can be challenging. A more common approach involves the synthesis from related precursors. However, for the purpose of this guide, we will consider 2-amino-3,5-dimethylpyridine as a readily available starting material, as it is commercially offered by various suppliers.[7] This compound serves as a key intermediate for the subsequent iodination step.[8]

Protocol 2: Sandmeyer Iodination for the Synthesis of this compound

The Sandmeyer reaction provides a robust method for the conversion of an aromatic amino group into an iodo group via a diazonium salt intermediate.[6][9] This classic transformation is highly effective for the synthesis of this compound from its amino precursor.

Reaction Scheme:

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)
2-Amino-3,5-dimethylpyridine122.1710.0 g81.8
Hydrochloric acid (conc., 37%)36.4630 mL-
Sodium nitrite (NaNO₂)69.006.2 g89.8
Potassium iodide (KI)166.0016.3 g98.2
Water (H₂O)18.02150 mL-
Dichloromethane (CH₂Cl₂)84.93200 mL-
Saturated sodium bicarbonate (NaHCO₃)-As needed-
Saturated sodium thiosulfate (Na₂S₂O₃)-As needed-
Anhydrous magnesium sulfate (MgSO₄)120.37As needed-

Step-by-Step Procedure:

  • Diazotization:

    • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, suspend 2-amino-3,5-dimethylpyridine (10.0 g, 81.8 mmol) in a mixture of water (50 mL) and concentrated hydrochloric acid (30 mL).

    • Cool the suspension to 0-5 °C in an ice-water bath with vigorous stirring.

    • Dissolve sodium nitrite (6.2 g, 89.8 mmol) in water (20 mL) and add this solution dropwise to the cooled suspension over 30 minutes, ensuring the temperature remains below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

  • Iodination:

    • In a separate 500 mL beaker, dissolve potassium iodide (16.3 g, 98.2 mmol) in water (80 mL).

    • Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution in portions with stirring. Effervescence (release of N₂ gas) will be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

    • Gently heat the mixture to 50-60 °C for 30 minutes to ensure complete decomposition of any remaining diazonium salt.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and extract with dichloromethane (3 x 70 mL).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (until effervescence ceases), saturated sodium thiosulfate solution (to remove residual iodine), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.

Causality Behind Experimental Choices:

  • Low Temperature for Diazotization: Diazonium salts are generally unstable at higher temperatures and can decompose. Maintaining a low temperature (0-5 °C) is critical for their formation and to prevent premature decomposition.[10]

  • Use of Potassium Iodide: Potassium iodide serves as the iodide source. The iodide anion acts as a nucleophile to displace the dinitrogen gas from the diazonium salt.[9]

  • Sodium Thiosulfate Wash: This step is essential to remove any elemental iodine (I₂) that may have formed as a byproduct, which would otherwise contaminate the final product.

Application in Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds. The electron-rich nature of the pyridine ring, due to the two methyl groups, can influence the reactivity in these transformations.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures by reacting an organoboron species with an organic halide.[11][12][13] this compound readily participates in this reaction, allowing for the introduction of a wide range of aryl and heteroaryl substituents.

dot

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Combine this compound, Arylboronic Acid, Base, and Solvent B Degas the reaction mixture A->B C Add Palladium Catalyst B->C D Heat the mixture under inert atmosphere C->D E Monitor reaction progress by TLC/LC-MS D->E F Aqueous work-up to remove salts E->F G Extract with organic solvent F->G H Dry and concentrate G->H I Purify by column chromatography H->I

[Image of the Suzuki-Miyaura reaction of this compound with phenylboronic acid]

Caption: Catalytic Cycle of the Sonogashira Coupling.

Reaction Scheme:

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)Equiv.
This compound233.05233 mg1.01.0
Phenylacetylene102.13123 µL1.21.2
PdCl₂(PPh₃)₂701.9014 mg0.020.02
Copper(I) iodide (CuI)190.454 mg0.020.02
Triethylamine (Et₃N)101.190.42 mL3.03.0
Tetrahydrofuran (THF)72.1110 mL--

Step-by-Step Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add this compound (233 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) chloride (14 mg, 0.02 mmol), and copper(I) iodide (4 mg, 0.02 mmol).

  • Add anhydrous THF (10 mL) and triethylamine (0.42 mL, 3.0 mmol).

  • Stir the mixture at room temperature for 10 minutes.

  • Add phenylacetylene (123 µL, 1.2 mmol) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 6 hours, monitoring its progress by TLC.

  • Once complete, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to obtain 3,5-dimethyl-2-(phenylethynyl)pyridine. [5] Trustworthiness of the Protocol:

The dual palladium/copper catalytic system is a hallmark of the Sonogashira reaction. The copper(I) co-catalyst is crucial for the deprotonation of the terminal alkyne and the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. [4]Triethylamine acts as both the base and a solvent in some cases. The reaction is typically run under inert conditions to prevent oxidative homocoupling of the alkyne (Glaser coupling).

Buchwald-Hartwig Amination: Crafting C(sp²)-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, a linkage prevalent in pharmaceuticals. [3][14][15][16]this compound serves as an excellent electrophilic partner in this transformation.

Reaction Scheme:

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)Equiv.
This compound233.05233 mg1.01.0
Aniline93.13110 µL1.21.2
Pd₂(dba)₃915.7218 mg0.020.02
Xantphos578.6823 mg0.040.04
Cesium Carbonate (Cs₂CO₃)325.82489 mg1.51.5
Toluene92.1410 mL--

Step-by-Step Procedure:

  • In a glovebox, add this compound (233 mg, 1.0 mmol), cesium carbonate (489 mg, 1.5 mmol), tris(dibenzylideneacetone)dipalladium(0) (18 mg, 0.02 mmol), and Xantphos (23 mg, 0.04 mmol) to an oven-dried Schlenk tube.

  • Add toluene (10 mL) followed by aniline (110 µL, 1.2 mmol).

  • Seal the tube and remove it from the glovebox.

  • Heat the reaction mixture at 110 °C for 16 hours.

  • Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to yield N-phenyl-3,5-dimethylpyridin-2-amine.

Authoritative Grounding:

The choice of a bulky, electron-rich phosphine ligand like Xantphos is often crucial for the success of Buchwald-Hartwig aminations, particularly with less reactive or sterically hindered substrates. [14]These ligands facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle. Cesium carbonate is a commonly used base that is effective in a variety of solvent systems.

Heck Reaction: Vinylation of the Pyridine Core

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. [17][18][19]This reaction allows for the introduction of vinyl groups onto the pyridine ring of this compound.

Reaction Scheme:

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)Equiv.
This compound233.05233 mg1.01.0
Methyl Acrylate86.09135 µL1.51.5
Palladium(II) Acetate (Pd(OAc)₂)224.504.5 mg0.020.02
Tri(o-tolyl)phosphine (P(o-tol)₃)304.3712 mg0.040.04
Triethylamine (Et₃N)101.190.28 mL2.02.0
N,N-Dimethylformamide (DMF)73.095 mL--

Step-by-Step Procedure:

  • To a Schlenk tube, add this compound (233 mg, 1.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and tri(o-tolyl)phosphine (12 mg, 0.04 mmol).

  • Evacuate and backfill with argon three times.

  • Add anhydrous DMF (5 mL), triethylamine (0.28 mL, 2.0 mmol), and methyl acrylate (135 µL, 1.5 mmol).

  • Seal the tube and heat the reaction mixture at 100 °C for 24 hours.

  • Cool to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to give methyl (E)-3-(3,5-dimethylpyridin-2-yl)acrylate.

Mechanistic Considerations:

The Heck reaction proceeds via a catalytic cycle involving oxidative addition of the aryl iodide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the vinylated product and regenerate the active catalyst. The base is required to neutralize the HI formed during the reaction. [17]

Conclusion

This compound stands as a testament to the power of strategic molecular design in organic synthesis. Its facile preparation and exceptional versatility in a range of palladium-catalyzed cross-coupling reactions make it a highly sought-after building block for the construction of diverse and complex molecular targets. The protocols and insights provided in this guide are intended to serve as a valuable resource for chemists in both academic and industrial settings, enabling the efficient and reliable synthesis of novel compounds with potential applications in medicine, materials, and beyond. As the quest for new molecules with tailored properties continues, the role of such pivotal intermediates as this compound will undoubtedly continue to expand.

References

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  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Chemical Applications of 3,5-Dimethylpyridine Beyond Omeprazole. Retrieved from [Link]

  • Ozeki, N., et al. (2000). A new sandmeyer iodination of 2-aminopurines in non-aqueous conditions: combination of alkali metal iodide and iodine as iodine sources. Tetrahedron Letters, 41(51), 10021-10025.
  • Patent US5332824A. (1994). Process for the preparation of 2-amino-5-methyl-pyridine.
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  • Li, J. J. (2021). Sonogashira Coupling. In Name Reactions (pp. 556-559). Springer, Cham.
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  • Kashani, S. K., et al. (2021).
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  • Li, Y., et al. (2014). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 19(7), 9536-9556.
  • Wang, Y., et al. (2022). Development of the Inverse Sonogashira Reaction for DEL Synthesis. ACS Omega, 7(33), 28867–28874.
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  • ResearchGate. (2020). Buchwald-Hartwig amination reaction of iodobenzene with aniline....
  • EPO. (2012).
  • ACS Publications. (2005). Cross-Coupling Reactions of Indium Organometallics with 2,5-Dihalopyrimidines: Synthesis of Hyrtinadine A.
  • PubMed. (2000). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands.
  • EPO. (2013).
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  • PubMed. (2005). Cross-coupling reactions of indium organometallics with 2,5-dihalopyrimidines: synthesis of hyrtinadine A.
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  • ResearchGate. (2013). Cross-Coupling Reactions of Indium Organometallics with 2,5-Dihalopyrimidines: Synthesis of Hyrtinadine A †.
  • University of Windsor. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis.
  • ACS Publications. (2005). Cross-coupling reactions of indium organometallics with 2,5-dihalopyrimidines: synthesis of hyrtinadine A.

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Application Notes and Protocols for the Sonogashira Coupling of 2-Iodo-3,5-dimethylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Alkynylpyridines

The Sonogashira reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This powerful palladium- and copper-catalyzed cross-coupling reaction has seen widespread application in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials, owing to its typically mild reaction conditions and functional group tolerance.[1][3]

Alkynylpyridines, the products derived from coupling alkynes with halopyridines, are privileged structural motifs in medicinal chemistry and materials science. The pyridine ring serves as a key pharmacophore in numerous bioactive agents, while the attached alkyne moiety provides a rigid linker and a versatile handle for further chemical transformations. 2-Iodo-3,5-dimethylpyridine is a particularly valuable building block, offering a reactive C-I bond for selective coupling and methyl groups that can influence the steric and electronic properties of the final product, potentially enhancing biological activity or tuning material characteristics.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in Sonogashira reactions. We will delve into the mechanistic underpinnings of the reaction, offer detailed experimental protocols, and provide insights into troubleshooting and optimization, ensuring a high rate of success in your synthetic endeavors.

Mechanistic Insights: The "Why" Behind the Reaction Conditions

A thorough understanding of the Sonogashira reaction mechanism is crucial for rational optimization and troubleshooting. The reaction proceeds through two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[4][5]

The Dual Catalytic Cycle
  • Palladium Cycle:

    • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of this compound. This is often the rate-determining step, and the high reactivity of the C-I bond makes iodopyridines excellent substrates.[5][6]

    • Transmetalation: A copper(I) acetylide, generated in the copper cycle, transfers the alkynyl group to the palladium(II) center.[4][5]

    • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the desired 2-alkynyl-3,5-dimethylpyridine product and regenerate the active Pd(0) catalyst.[7]

  • Copper Cycle:

    • Acetylide Formation: In the presence of a base (typically an amine), the terminal alkyne reacts with a copper(I) salt (e.g., CuI) to form a copper(I) acetylide intermediate.[4][8] This step increases the nucleophilicity of the alkyne, facilitating the subsequent transmetalation to the palladium center. The amine base also serves to neutralize the hydrogen halide formed during the reaction.[2]

The synergy between these two cycles allows the reaction to proceed under mild conditions.[1] However, the presence of copper can sometimes lead to the undesirable homocoupling of the terminal alkyne (Glaser coupling), a common side reaction that must be managed.[9][10]

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex Ar-Pd(II)(I)L₂ Pd0->Pd_complex Oxidative Addition (Ar-I) Product_complex Ar-Pd(II)(C≡CR)L₂ Pd_complex->Product_complex Transmetalation Product_complex->Pd0 Reductive Elimination (Ar-C≡CR) Alkyne H-C≡CR Cu_acetylide Cu-C≡CR Alkyne->Cu_acetylide [CuI], Base Cu_acetylide->Pd_complex caption Figure 1. The dual catalytic cycle of the Sonogashira reaction.

Figure 1. The dual catalytic cycle of the Sonogashira reaction.

Key Experimental Parameters and Their Rationale

The success of the Sonogashira coupling with this compound hinges on the careful selection of several key parameters.

ParameterTypical ChoiceRationale & Causality
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄ (1-5 mol%)These are common, commercially available, and effective catalysts. Pd(II) precatalysts like PdCl₂(PPh₃)₂ are reduced in situ to the active Pd(0) species.[1] For challenging couplings, more electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands might be necessary to promote oxidative addition and reductive elimination.[9][11]
Copper(I) Co-catalyst Copper(I) iodide (CuI) (2-10 mol%)CuI is the most common co-catalyst for activating the terminal alkyne.[2] Its loading should be minimized to reduce the risk of Glaser homocoupling.[10]
Base Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH), or Diisopropylethylamine (DIPEA) (2-3 equiv.)An amine base is required to deprotonate the terminal alkyne and neutralize the HI byproduct.[7] The choice of base can also affect the solubility of the reaction components and the overall reaction rate.
Solvent Tetrahydrofuran (THF), Dimethylformamide (DMF), Toluene, or AcetonitrileThe solvent must be anhydrous and degassed to prevent catalyst deactivation and side reactions.[12] DMF is often a good choice for less reactive substrates due to its high polarity and boiling point.[13] The choice of solvent can significantly impact reaction kinetics and solubility.[14]
Temperature Room Temperature to 80 °CThe high reactivity of the C-I bond in this compound often allows for reactions at room temperature or with gentle heating.[1][10] Higher temperatures may be required for less reactive alkynes but can also lead to catalyst decomposition.[15]
Atmosphere Inert (Argon or Nitrogen)The Pd(0) catalyst and the copper acetylide intermediate are sensitive to oxygen.[9] A strictly inert atmosphere is crucial to prevent catalyst decomposition and suppress the oxygen-promoted Glaser homocoupling of the alkyne.[10]

Experimental Protocols

Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling

This protocol provides a general starting point for the coupling of this compound with a variety of terminal alkynes.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1-1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02-0.05 equiv)

  • Copper(I) iodide (CuI) (0.04-0.1 equiv)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Anhydrous, degassed triethylamine (Et₃N) (2.0-3.0 equiv)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.[16]

  • Reagent Addition: Add the anhydrous solvent and triethylamine via syringe. Stir the mixture at room temperature for 5-10 minutes to ensure dissolution.[12]

  • Alkyne Addition: Slowly add the terminal alkyne to the reaction mixture via syringe.

  • Reaction: Stir the reaction at room temperature or heat to 40-65 °C.[13] Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove the catalyst and salts.[12]

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[16]

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Copper-Free Sonogashira Coupling

A copper-free protocol can be advantageous to avoid issues with Glaser homocoupling and simplify purification, especially in pharmaceutical applications.[17][18]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

  • Anhydrous, degassed solvent (e.g., DMF)

  • Base (e.g., Cs₂CO₃, 2.0 equiv, or an amine base like Et₃N)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound and the palladium catalyst.

  • Reagent Addition: Add the anhydrous, degassed solvent and the base.

  • Alkyne Addition: Add the terminal alkyne to the reaction mixture.

  • Reaction: Heat the reaction to 80-100 °C and monitor its progress.[9]

  • Workup and Purification: Follow the workup and purification steps as described in Protocol 1.

Figure 2. General experimental workflow for the Sonogashira coupling.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield - Inactive catalyst- Poor quality reagents/solvents- Insufficient degassing- Sub-optimal temperature- Use a fresh batch of catalyst.[10]- Ensure all reagents and solvents are anhydrous and of high purity.[12] - Thoroughly degas the reaction mixture (e.g., freeze-pump-thaw cycles).[9]- Gradually increase the reaction temperature.[15]
Formation of Alkyne Homocoupling (Glaser) Product - Presence of oxygen- High concentration of copper co-catalyst- Ensure strictly anaerobic conditions.[10]- Reduce the loading of CuI or switch to a copper-free protocol.[17]- Consider slow addition of the alkyne.[9]
Incomplete Reaction - Insufficient reaction time or temperature- Insufficient base or alkyne- Increase the reaction time or temperature.[12]- Add a slight excess of the terminal alkyne (up to 1.5 equiv).- Ensure the base is of high quality and sufficient quantity.[12]
Catalyst Decomposition (Formation of Palladium Black) - Presence of oxygen- High temperature- Inappropriate solvent- Improve degassing procedures.[10]- Run the reaction at a lower temperature for a longer period.- Screen alternative solvents.[15]

Conclusion

The Sonogashira reaction is a highly reliable and versatile method for the synthesis of 2-alkynyl-3,5-dimethylpyridines. The protocols and insights provided in these application notes offer a robust foundation for researchers to successfully employ this compound as a key building block. By understanding the underlying mechanism and the rationale behind the choice of reaction conditions, scientists can effectively troubleshoot and optimize their reactions, paving the way for the efficient discovery and development of novel chemical entities.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Sonogashira Reaction with 3-Fluoro-4-Iodopyridine.
  • Yin, N., & Wang, Z. (n.d.). Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach. RSC Advances.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Li, Y., Mao, Z., Wang, Y., & Hu, R. (2014). The copper-free Sonogashira cross-coupling reaction promoted by palladium complexes of nitrogen-containing chelating ligands in neat water at room temperature. Dalton Transactions, 43(5), 2098–2103.
  • YouTube. (2016). Sonogashira Coupling Reaction Mechanism.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Sonogashira Coupling with Purines.
  • BenchChem. (n.d.). Application Notes and Protocols for Sonogashira Coupling of 2-Iodo-5-Alkylfurans.
  • The Chemical Reaction Database. (2008). Copper-free Sonogashira coupling.
  • BenchChem. (n.d.). Technical Support Center: Sonogashira Coupling of 2-Bromo-4-iodopyridine.
  • ACS Omega. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
  • BenchChem. (n.d.). A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions.
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  • Reddit. (2020). Sonogashira troubleshooting help needed.
  • YouTube. (2020). Sonogashira cross-coupling reaction.
  • PubMed Central. (n.d.). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate.
  • RSC Publishing. (2019). Solvent effects in palladium catalysed cross-coupling reactions.

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Application Notes & Protocols: 2-Iodo-3,5-dimethylpyridine in the Synthesis of Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science, present in numerous FDA-approved drugs and functional materials.[1][2][3] The strategic functionalization of the pyridine ring is paramount for tuning molecular properties. This guide focuses on 2-iodo-3,5-dimethylpyridine, a versatile and highly reactive building block for creating complex pyridine derivatives. We provide in-depth technical insights and field-proven protocols for its application in key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic intermediate.

The Strategic Advantage of this compound

In the realm of halopyridines, iodinated variants represent the pinnacle of reactivity for palladium-catalyzed cross-coupling reactions. The carbon-iodine (C-I) bond is significantly weaker and more polarizable than its bromide (C-Br) and chloride (C-Cl) counterparts. This inherent chemical property facilitates a more facile oxidative addition to a palladium(0) catalyst, which is the crucial initiating step in most cross-coupling catalytic cycles.[4] This heightened reactivity often allows for milder reaction conditions, lower catalyst loadings, and broader substrate scope compared to less reactive halopyridines.

The 3,5-dimethyl substitution pattern provides steric hindrance that can influence regioselectivity in certain reactions and provides valuable hydrophobic contact points for ligand-protein interactions in drug discovery programs.[5] Consequently, this compound is not merely a reagent but a strategic starting material for accessing novel chemical space.

G cluster_0 Reactivity Trend in Cross-Coupling C-I C-I C-Br C-Br C-I->C-Br > C-Cl C-Cl C-Br->C-Cl >

Caption: Relative reactivity of carbon-halogen bonds in Pd-catalyzed reactions.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is an indispensable tool for constructing biaryl and vinyl-substituted pyridine systems by coupling the iodo-pyridine with an organoboron reagent.[6][7]

Expertise & Mechanistic Insight

The reaction proceeds through a well-established catalytic cycle: oxidative addition of the this compound to Pd(0), transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the product and regenerate the Pd(0) catalyst.[7][8]

The choice of catalyst, base, and solvent is critical for success.

  • Catalyst: Palladium complexes bearing phosphine ligands are standard. PdCl₂(dppf) is a robust and versatile choice, effective for a broad range of boronic acids.[4] Pd(PPh₃)₄ is also common but can be more sensitive to air and moisture.

  • Base: An aqueous inorganic base like sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) is required to facilitate the transmetalation step. Cesium carbonate is often used for more challenging couplings due to its higher solubility and basicity.[4]

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used to dissolve both the organic and inorganic reagents.[4][6]

Data Summary: Suzuki-Miyaura Coupling Conditions
Coupling PartnerPalladium Catalyst (mol%)Base (equiv)SolventTemp (°C)Approx. Yield (%)Reference
Phenylboronic acidPd(dppf)Cl₂ (3)Na₃PO₄ (3)Dioxane10085-95[6]
4-Methoxyphenylboronic acidPd(OAc)₂/SPhos (2)K₂CO₃ (2)Toluene/H₂O100~90[4]
Thiophene-2-boronic acidPd(dppf)Cl₂ (3)Na₃PO₄ (3)Dioxane/H₂O80~89[6]
Vinylboronic acid pinacol esterPdCl₂(dppf) (3)Cs₂CO₃ (2)DMF9088-96[4]
Protocol: Synthesis of 2-(4-methoxyphenyl)-3,5-dimethylpyridine

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos ligand (0.04 mmol, 4 mol%)

  • Potassium Carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Deionized Water (1 mL)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, 4-methoxyphenylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Add the degassed toluene and water via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 8-12 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the final product.

G Setup 1. Assemble Reagents (Iodo-pyridine, Boronic Acid, Catalyst, Base) Inert 2. Inert Atmosphere (Evacuate/Backfill Ar/N2) Setup->Inert Solvent 3. Add Degassed Solvents Inert->Solvent React 4. Heat & Stir (e.g., 100 °C, 8-12h) Solvent->React Workup 5. Quench & Extract React->Workup Purify 6. Column Chromatography Workup->Purify Product Final Product Purify->Product

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

Sonogashira Coupling: Accessing Aryl-Alkynes

The Sonogashira reaction facilitates the formation of a C(sp)-C(sp²) bond between this compound and a terminal alkyne, a valuable transformation for creating rigid molecular scaffolds.[9][10]

Expertise & Mechanistic Insight

This reaction uniquely employs a dual catalytic system. A palladium catalyst activates the aryl iodide, while a copper(I) co-catalyst activates the terminal alkyne by forming a copper(I) acetylide intermediate.[9][11]

  • Catalyst System: The classic system consists of a palladium source like Pd(PPh₃)₄ and a copper(I) salt, typically copper(I) iodide (CuI).[4]

  • Base: A liquid amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used. It serves as both the base to deprotonate the alkyne and often as the solvent.

  • Solvent: Anhydrous, degassed solvents like THF or DMF are used when the amine base is not the primary solvent.

  • Atmosphere: The reaction is sensitive to oxygen, which can cause undesirable alkyne homocoupling (Glaser coupling). Therefore, maintaining a strictly inert atmosphere is critical for high yields.[12]

Protocol: Synthesis of 3,5-dimethyl-2-(phenylethynyl)pyridine

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylacetylene (1.1 mmol, 1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Copper(I) Iodide (CuI, 0.05 mmol, 5 mol%)

  • Degassed Triethylamine (Et₃N, 5 mL)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, Pd(PPh₃)₄, and CuI.

  • Add the degassed triethylamine via syringe.

  • Add the phenylacetylene dropwise to the stirred mixture at room temperature.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until completion (typically 2-6 hours), monitoring by TLC or LC-MS.

  • Once complete, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and filter through a pad of Celite to remove catalyst residues and salts.

  • Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition ArI R-I (this compound) ArI->OxAdd Pd_complex R-Pd(II)L2-I OxAdd->Pd_complex Transmetal Transmetalation Pd_complex->Transmetal RedElim Reductive Elimination RedElim->Pd0 Regeneration Product R-Alkyne RedElim->Product CuI Cu(I)I Cu_acetylide Cu(I)-Alkyne Alkyne H-Alkyne Alkyne->Cu_acetylide Base Base (Et3N) Base->Cu_acetylide Cu_acetylide->Transmetal Transmetal->CuI Regeneration Pd_alkyne_complex R-Pd(II)L2-Alkyne Transmetal->Pd_alkyne_complex Pd_alkyne_complex->RedElim

Caption: Simplified catalytic cycles for the Sonogashira coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, providing a general and efficient method for forming C-N bonds where classical methods fail.[13][14][15]

Expertise & Mechanistic Insight

This reaction couples an aryl halide with a primary or secondary amine.[16] Its success with electron-rich heterocycles like pyridine hinges on the development of specialized ligands for the palladium catalyst.

  • Ligands are Key: First-generation catalysts were often inefficient for pyridyl substrates. The breakthrough came with bulky, electron-rich phosphine ligands developed by the Buchwald and Hartwig groups.[17] Ligands like XPhos, SPhos, and Xantphos are critical. They promote the reductive elimination step and prevent catalyst decomposition, leading to higher yields and broader scope.[14][18]

  • Base Selection: A strong, non-nucleophilic base is essential to deprotonate the amine, allowing it to coordinate to the palladium center. Sodium tert-butoxide (NaOt-Bu) is the most common choice, though others like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃) can also be effective.[16]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are standard.

Data Summary: Buchwald-Hartwig Amination Conditions
AminePd Precursor (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Approx. Yield (%)
MorpholinePd₂(dba)₃ (1.5)XPhos (3.6)NaOt-Bu (1.4)Toluene100>95
AnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃ (1.5)Dioxane11085-95
BenzylaminePd₂(dba)₃ (2)BINAP (3)NaOt-Bu (1.4)Toluene90~90
Hydrazine derivativePd(OAc)₂ (2)DPEphos (2.4)NaOt-Bu (2.1)Toluene80~92

Data synthesized from principles and examples in provided sources.[13][18][19]

Protocol: Synthesis of N-(3,5-dimethylpyridin-2-yl)aniline

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Aniline (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd)

  • Xantphos (0.024 mmol, 2.4 mol%)

  • Cesium Carbonate (Cs₂CO₃, 1.5 mmol, 1.5 equiv)

  • Anhydrous, degassed Dioxane (5 mL)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, Xantphos, and Cs₂CO₃ to an oven-dried Schlenk tube.

  • Add the this compound and the dioxane.

  • Add the aniline via syringe.

  • Seal the tube and heat the mixture with stirring to 110 °C.

  • Monitor the reaction by LC-MS. After completion (typically 12-24 hours), cool the mixture to room temperature.

  • Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts and catalyst residues.

  • Concentrate the filtrate and purify the crude product via column chromatography.

G Catalyst Pd Precursor (e.g., Pd(OAc)₂) Bulky Ligand (e.g., XPhos) Substrates This compound Amine (R₂NH) Base Strong, Non-nucleophilic Base (e.g., NaOt-Bu) System Catalytic System System->Catalyst Components System->Substrates System->Base

Caption: Key components of a modern Buchwald-Hartwig amination system.

Conclusion

This compound stands out as a premier building block for the synthesis of highly functionalized pyridine derivatives. Its high reactivity in palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions allows for the efficient formation of C-C and C-N bonds under relatively mild conditions. The protocols and insights provided herein serve as a robust starting point for researchers in drug discovery and materials science to harness the synthetic power of this versatile intermediate, enabling the rapid diversification and creation of novel molecular entities.

References

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  • Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Publishing. Retrieved from [Link]

  • T. J. Donohoe, et al. (2015). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. NIH Public Access. Retrieved from [Link]

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (2022). NIH Public Access. Retrieved from [Link]

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SN Ar in Green Solvents?. (n.d.). europepmc.org. Retrieved from [Link]

  • J. F. Hartwig, et al. (2001). Catalytic amination of 2-substituted pyridines with hydrazine derivatives. PubMed. Retrieved from [Link]

  • Selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2021). MDPI. Retrieved from [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2019). NIH Public Access. Retrieved from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]

  • Biosynthesis of pyridine Derivatives. (n.d.). repository.kulib.kyoto-u.ac.jp. Retrieved from [Link]

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  • Synthesis of pyridine derivatives for diverse biological activity profiles: A review. (n.d.). CoLab.
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  • Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC. Retrieved from [Link]

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  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Design, synthesis and cytotoxic evaluation of 2-amino-4- aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives. (2021). Semantic Scholar. Retrieved from [Link]

  • The Buchwald–Hartwig Amination After 25 Years. (2019). University of Groningen research portal. Retrieved from [Link]

  • Buchwald-Hartwig Chemistry. (2002). Macmillan Group. Retrieved from [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2006). NIH Public Access. Retrieved from [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2024). YouTube. Retrieved from [Link]

  • Exploring the Chemical Applications of 3,5-Dimethylpyridine Beyond Omeprazole. (n.d.). ningboinno.com. Retrieved from [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.). SciSpace. Retrieved from [Link]

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (2018). NIH Public Access. Retrieved from [Link]

  • Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. (2023). ResearchGate. Retrieved from [Link]

  • Sonogashira cross-coupling reaction. (2020). YouTube. Retrieved from [Link]

  • Synthesis of 15 N-labelled 3,5-dimethylpyridine. (2019). PubMed. Retrieved from [Link]

  • A Review on the Medicinal Importance of Pyridine Derivatives. (2015). ResearchGate. Retrieved from [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2024). YouTube. Retrieved from [Link]

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Application Note: Palladium-Catalyzed Stille Cross-Coupling of 2-Iodo-3,5-dimethylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Stille cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through a palladium-catalyzed reaction between an organostannane and an organic halide or pseudohalide.[1][2] Its broad functional group tolerance, stereospecificity, and the stability of organotin reagents to air and moisture make it an invaluable tool in the synthesis of complex molecules, particularly in pharmaceutical and materials science research.[3][4]

This application note provides a detailed guide for performing the Stille coupling with 2-iodo-3,5-dimethylpyridine, a heterocyclic building block of significant interest. Pyridine moieties are ubiquitous in pharmaceuticals, and methods for their functionalization are of high importance. As an electron-deficient heteroaromatic halide, this compound presents unique challenges and considerations compared to simple aryl halides, often requiring carefully optimized conditions to achieve high yields and minimize side reactions.[5] This guide offers a field-proven protocol, explains the rationale behind key experimental choices, and provides troubleshooting advice for researchers, scientists, and drug development professionals.

The Catalytic Cycle: Mechanism of the Stille Coupling

The mechanism of the Stille reaction has been studied extensively and proceeds via a catalytic cycle involving a palladium(0) species. The cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][6]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of this compound. This step forms a square planar Pd(II) intermediate. The reactivity of the organic halide is crucial, with the bond strength order of C-I < C-Br < C-Cl dictating that iodides are the most reactive substrates.[1]

  • Transmetalation: This is often the rate-determining step of the cycle. The organostannane reagent exchanges its organic group with the halide on the palladium center. The efficiency of this step is influenced by the ligands on the palladium and the nature of the organostannane. For challenging substrates, additives like copper(I) iodide (CuI) can significantly accelerate this step, a phenomenon known as the "copper effect".

  • Reductive Elimination: In the final step, the two organic groups coupled on the Pd(II) center form a new carbon-carbon bond and are expelled from the coordination sphere. This process regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. This step is typically fast and irreversible.[6]

Stille_Catalytic_Cycle cluster_cycle Stille Catalytic Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) Ox_Add Oxidative Addition (Ar-I) Pd(II)_Intermediate Ar-Pd(II)L₂(I) Ox_Add->Pd(II)_Intermediate Transmetalation Transmetalation (R-SnBu₃) Pd(II)_Coupling Ar-Pd(II)L₂(R) Transmetalation->Pd(II)_Coupling Red_Elim Reductive Elimination Product Ar-R (Product) Pd(II)_Coupling->Product Sn_out I-SnBu₃ (Byproduct) Pd(II)_Coupling->Sn_out Red_Elim->Pd(0)L2  Regeneration Sn_in Organostannane (R-SnBu₃) Sn_in->Pd(II)_Coupling ArI_in ArI_in ArI_in->Pd(II)_Intermediate

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Experimental Protocol

This protocol describes the Stille coupling of this compound with a generic organostannane, tributyl(vinyl)stannane, as a representative example. The conditions are optimized for electron-deficient heteroaromatic iodides.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
This compound>97%CommercialStore under inert atmosphere, protected from light.
Tributyl(vinyl)stannane>97%CommercialHighly toxic. Handle with extreme care in a fume hood.
Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄], >98%CommercialAir-sensitive. Store under argon or nitrogen.
Copper(I) Iodide (CuI)>98%CommercialStore desiccated.
1,4-DioxaneAnhydrous, >99.8%CommercialUse a freshly opened bottle or solvent from a purification system.
Potassium Fluoride (KF)ACS Reagent, >99%CommercialUsed as a saturated aqueous solution for workup.
Ethyl Acetate (EtOAc)ACS GradeCommercialFor extraction and chromatography.
Brine (Saturated NaCl solution)-Lab PreparedFor extraction.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercialFor drying organic layers.
Celite® 545-CommercialFor filtration of tin byproducts.
Argon or Nitrogen GasHigh Purity (99.998%)Gas SupplierFor maintaining an inert atmosphere.

Step-by-Step Procedure

1. Reaction Setup and Inerting: a. To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq, e.g., 233 mg, 1.0 mmol), copper(I) iodide (0.1 eq, 19 mg, 0.1 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq, 58 mg, 0.05 mmol). b. Seal the flask with a rubber septum. c. Evacuate the flask under high vacuum for 5-10 minutes and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure a completely inert atmosphere. Causality: An inert atmosphere is critical to prevent the oxidation of the Pd(0) catalyst to inactive palladium species and to avoid the oxidative homocoupling of the organostannane reagent, a common side reaction.[6]

2. Reagent Addition: a. To the flask containing the solids, add anhydrous 1,4-dioxane (10 mL, to make a 0.1 M solution) via a dry syringe. b. Stir the resulting suspension at room temperature for 10 minutes. c. Using a separate syringe, add tributyl(vinyl)stannane (1.1 eq, e.g., 0.36 mL, 1.1 mmol) dropwise to the reaction mixture. Causality: Using a slight excess of the organostannane (1.1-1.2 equivalents) helps drive the reaction to completion. Dioxane is a common solvent for Stille couplings as it is aprotic and has a suitable boiling point for heating.

3. Reaction Execution and Monitoring: a. Immerse the flask in a preheated oil bath at 90-100 °C. b. Stir the reaction vigorously. The mixture will typically change color as the reaction progresses. c. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS. Take small aliquots (e.g., 0.1 mL) via syringe at regular intervals (e.g., every 2-4 hours). The reaction is typically complete within 8-24 hours. Causality: Elevated temperatures are often required to overcome the activation barrier for the oxidative addition and transmetalation steps, especially with less reactive substrates.

4. Reaction Workup and Tin Removal: a. Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature. b. Dilute the reaction mixture with ethyl acetate (20 mL). c. Transfer the mixture to a separatory funnel. Add a saturated aqueous solution of potassium fluoride (KF, 20 mL) and shake vigorously for 5-10 minutes. A thick, white precipitate of tributyltin fluoride (Bu₃SnF) will form.[2] d. Filter the entire biphasic mixture through a pad of Celite® to remove the solid tin precipitate. Rinse the pad with additional ethyl acetate (2 x 10 mL). Causality: The fluoride ion has a very high affinity for tin, forming a highly insoluble and easily filterable salt. This is the most effective method for removing the bulk of the toxic tin byproducts.[2]

5. Extraction and Purification: a. Collect the filtrate in a clean separatory funnel and separate the layers. b. Wash the organic layer with brine (20 mL). c. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. d. Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure coupled product.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Solids to Schlenk Flask (Ar-I, Pd Cat., CuI) B 2. Evacuate & Backfill with Argon (3x) A->B C 3. Add Anhydrous Dioxane B->C D 4. Add Organostannane (R-SnBu₃) C->D E 5. Heat to 90-100 °C D->E F 6. Monitor by TLC/GC-MS E->F G 7. Cool & Dilute with EtOAc F->G H 8. Wash with aq. KF G->H I 9. Filter through Celite H->I J 10. Separate & Wash Organic Layer I->J K 11. Dry & Concentrate J->K L 12. Purify via Column Chromatography K->L M Final Product L->M

Caption: Experimental workflow for the Stille coupling procedure.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized Pd(0)).2. Insufficient temperature.3. Poor quality solvent or reagents.1. Use a fresh batch of catalyst and ensure the reaction is rigorously degassed.2. Gradually increase the temperature in 10 °C increments.3. Use anhydrous, degassed solvent and pure starting materials.
Homocoupling of Stannane 1. Presence of oxygen.2. Catalyst decomposition.1. Improve the degassing procedure (e.g., use freeze-pump-thaw cycles).2. Consider a more robust ligand or a different palladium precursor (e.g., Pd₂(dba)₃ with a phosphine ligand).
De-iodination of Starting Material 1. Presence of water or protic impurities.2. Certain bases or additives.1. Ensure all reagents and solvents are scrupulously dry.2. If a base is used in other protocols, consider a weaker, non-nucleophilic base.
Incomplete Tin Removal 1. Insufficient KF wash.2. Product is co-eluting with tin residues.1. Repeat the KF wash, ensuring vigorous shaking for an extended period.2. For chromatography, try pre-treating the silica gel with triethylamine (1-2%) or use basic alumina. Recrystallization of solid products can also be very effective.[2]

References

  • Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 1986, 25(6), 508-524. [Link]

  • University of Rochester, Department of Chemistry. Workup for Removing Tin Byproducts. [Link]

  • NROChemistry. Stille Coupling. [Link]

  • Espinet, P., & Casado, A. L. The “Copper Effect” in the Stille Coupling. Accounts of Chemical Research, 2004, 37(12), 945-952. [Link]

  • Mee, S. P. H., Lee, V., & Baldwin, J. E. Stille Coupling Made Easier—The Synergic Effect of Copper(I) Salts and the Fluoride Ion. Angewandte Chemie International Edition, 2004, 43(9), 1132-1136. [Link]

  • Kim, Y. M., & Yu, S. Palladium(0)-catalyzed amination, Stille coupling, and Suzuki coupling of electron-deficient aryl fluorides. Journal of the American Chemical Society, 2003, 125(7), 1696-1697. [Link]

  • Farina, V., Krishnamurthy, V., & Scott, W. J. The Stille Reaction. Organic Reactions, 1997, 50, 1-652. [Link]

  • Cordovilla, C., Bartolomé, C., Martínez-Ilarduya, J. M., & Espinet, P. The Stille Reaction, 38 Years Later. ACS Catalysis, 2015, 5(5), 3040-3053. [Link]

Sources

Application Note: 2-Iodo-3,5-dimethylpyridine as a Versatile Precursor for High-Performance Ligands in Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview of 2-iodo-3,5-dimethylpyridine as a strategic precursor for advanced ligand synthesis. We delve into the molecular rationale for its use, highlighting how its unique substitution pattern imparts desirable steric and electronic properties to the resulting ligands. This note furnishes detailed, field-proven protocols for the synthesis of a representative phosphine ligand and its subsequent application as a supporting ligand in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation.

Introduction: The Strategic Value of the this compound Scaffold

In the rational design of ligands for transition-metal catalysis, the pyridine core is a ubiquitous and highly tunable platform.[1] The precursor, this compound (CAS 445373-09-1), offers a particularly advantageous starting point for several key reasons.[2]

  • Strategic Functionalization: The iodine atom at the 2-position serves as an excellent leaving group for a wide array of cross-coupling reactions (e.g., Suzuki, Stille, Negishi, Buchwald-Hartwig) and lithiation-trapping sequences. This allows for the direct and efficient introduction of various coordinating moieties, such as phosphines, amines, or N-heterocyclic carbene (NHC) precursors.[3]

  • Steric Tuning: The two methyl groups at the 3- and 5-positions provide significant steric bulk flanking the nitrogen donor atom. This steric hindrance is not merely incidental; it is a critical design element. It can promote the formation of low-coordinate, highly active metal centers and influence the regioselectivity and efficiency of catalytic cycles, often by accelerating the rate-limiting reductive elimination step.[4]

  • Electronic Modulation: The methyl groups are weakly electron-donating, which increases the electron density on the pyridine nitrogen. This enhances its σ-donating ability, leading to stronger coordination to the metal center and potentially increasing the stability of the catalytic complex.[5]

The combination of a reactive handle (iodo group) and built-in steric and electronic modifiers makes this compound a powerful building block for creating bespoke ligands tailored for challenging catalytic transformations.

G Precursor This compound (Precursor) LigandSynth Ligand Synthesis (e.g., Phosphination) Precursor->LigandSynth Reactive 'Iodo' Handle Ligand Custom Ligand (e.g., (3,5-dimethylpyridin-2-yl)PAr₂) LigandSynth->Ligand Steric & Electronic Properties Installed Complexation In Situ Complex Formation (with Pd source) Ligand->Complexation Catalyst Active Catalytic Species [Pd(0)L₂] Complexation->Catalyst Application Catalytic Application (e.g., Suzuki Coupling) Catalyst->Application Products High-Value Products (Biaryls, APIs) Application->Products

Caption: Overall workflow from precursor to application.

Protocol I: Synthesis of (3,5-Dimethylpyridin-2-yl)diphenylphosphine

This protocol describes the synthesis of a valuable mono-phosphine ligand via a halogen-lithium exchange followed by electrophilic trapping. This method is highly efficient and provides a clear pathway from the precursor to a functional ligand.

Causality and Experimental Choices:
  • Halogen-Lithium Exchange: This reaction is chosen over other methods like Grignard formation due to its high speed and efficiency at low temperatures, minimizing side reactions. The iodine atom is particularly well-suited for this transformation.

  • Low-Temperature Requirement (-78 °C): The use of an acetone/dry ice bath is critical. The lithiated pyridine intermediate is highly reactive and thermally unstable. Maintaining a low temperature prevents decomposition and undesired reactions, such as reaction with the solvent (THF) or self-coupling.

  • Electrophilic Trap: Chlorodiphenylphosphine is a potent electrophile that reacts cleanly with the nucleophilic lithiated pyridine species to form the desired P-C bond.

Materials:
  • This compound (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) (1.1 eq, solution in hexanes)

  • Chlorodiphenylphosphine (1.1 eq)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hexanes

Step-by-Step Methodology:
  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (e.g., 2.33 g, 10.0 mmol).

  • Dissolution: Add anhydrous THF (50 mL) via syringe and stir until the solid is fully dissolved.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-BuLi solution (1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution for 1 hour at -78 °C.

  • Phosphination: Slowly add chlorodiphenylphosphine (1.1 eq) dropwise to the reaction mixture. A color change is typically observed.

  • Warming and Quenching: After stirring for an additional 2 hours at -78 °C, remove the cooling bath and allow the reaction to warm slowly to room temperature. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (20 mL).

  • Workup and Purification:

    • Transfer the mixture to a separatory funnel and extract with DCM (3 x 30 mL).

    • Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous MgSO₄.

    • Filter the solution and concentrate the solvent under reduced pressure to yield a crude oil or solid.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to afford the pure ligand.

Characterization:

The final product should be characterized by ¹H NMR, ³¹P NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity. The ³¹P NMR should show a characteristic singlet in the expected region for triarylphosphines.

Caption: Synthesis of a phosphine ligand from the precursor.

Protocol II: Application in Suzuki-Miyaura Cross-Coupling

The synthesized (3,5-dimethylpyridin-2-yl)diphenylphosphine ligand can be used to form a highly active catalyst in situ for Suzuki-Miyaura reactions.[6] This reaction is fundamental for creating biaryl structures, which are prevalent in pharmaceuticals and materials science.[7]

Causality and Experimental Choices:
  • Catalyst System: A combination of a palladium(II) precatalyst (Pd(OAc)₂) and a phosphine ligand is used. In the reaction mixture, Pd(II) is reduced to the active Pd(0) species, which is stabilized by the phosphine ligand. The L:Pd ratio (typically 2:1) is crucial for catalyst stability and activity.

  • Base Selection: A moderately strong inorganic base like potassium carbonate (K₂CO₃) is used. Its role is to activate the boronic acid by forming a more nucleophilic boronate species, which is essential for the transmetalation step of the catalytic cycle.[8]

  • Solvent System: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is often optimal. The organic solvent solubilizes the aryl halide and catalyst, while water helps dissolve the inorganic base and facilitates the formation of the active boronate.

Materials:
  • Aryl Bromide (1.0 eq)

  • Arylboronic Acid (1.5 eq)

  • Palladium(II) Acetate (Pd(OAc)₂) (1 mol%)

  • (3,5-Dimethylpyridin-2-yl)diphenylphosphine (2 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Ethyl Acetate

  • Diatomaceous Earth (e.g., Celite®)

Step-by-Step Methodology:
  • Reaction Setup: To a Schlenk tube, add the aryl bromide (e.g., 1.0 mmol), arylboronic acid (1.5 mmol), and K₂CO₃ (2.0 mmol).

  • Catalyst Preparation: In a separate vial, dissolve Pd(OAc)₂ (0.01 mmol) and the phosphine ligand (0.02 mmol) in 1,4-dioxane (4 mL). Stir for 10 minutes to allow for pre-formation of the complex.

  • Reaction Initiation: Add the catalyst solution to the Schlenk tube containing the solids. Add water (1 mL).

  • Inerting: Seal the tube, and purge with nitrogen or argon for 15 minutes.

  • Heating: Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously for the required time (e.g., 2-16 hours, monitored by TLC or GC-MS).

  • Workup and Purification:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of diatomaceous earth to remove palladium black and inorganic salts, washing the pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel, wash with water and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Suzuki_Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar¹-Pd(II)L₂-X Pd0->PdII_Aryl OA Oxidative Addition OA->PdII_Aryl PdII_Biaryl Ar¹-Pd(II)L₂-Ar² PdII_Aryl->PdII_Biaryl TM Transmetalation TM->PdII_Biaryl PdII_Biaryl->Pd0 RE Reductive Elimination PdII_Biaryl->RE RE->Pd0 Product Ar¹-Ar² RE->Product Ar1X Ar¹-X Ar1X->OA Ar2BOH2 Ar²-B(OH)₂ Ar2BOH2->TM Base Base Base->TM

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

Data Presentation: Performance in Suzuki Coupling

The efficacy of the catalyst system can be evaluated across a range of substrates. The table below presents representative data for the coupling of various aryl bromides with phenylboronic acid, demonstrating the broad applicability.

EntryAryl Bromide (Ar¹-Br)ProductYield (%)
14-Bromoanisole4-Methoxybiphenyl95
24-Bromotoluene4-Methylbiphenyl98
31-Bromo-4-(trifluoromethyl)benzene4-(Trifluoromethyl)biphenyl91
42-Bromopyridine2-Phenylpyridine88

Conditions: 1.0 mmol Aryl Bromide, 1.5 mmol Phenylboronic Acid, 1 mol% Pd(OAc)₂, 2 mol% Ligand, 2.0 eq K₂CO₃, Dioxane/H₂O (4:1), 100 °C, 12 h. Yields are for isolated, purified products.

Conclusion

This compound is a high-value, strategically designed precursor for ligand synthesis. Its architecture allows for the straightforward creation of ligands with tailored steric and electronic profiles. As demonstrated, ligands derived from this scaffold can form highly active and robust catalysts for fundamental organic transformations like the Suzuki-Miyaura cross-coupling.[9] This versatility makes it an indispensable tool for chemists in academic research and industrial drug development, enabling the efficient synthesis of complex molecular targets.

References

  • Title: Selected ligands and catalysts for Buchwald‐Hartwig amination. Source: ResearchGate URL: [Link]

  • Title: CuBr2 complexes with 3,5-disubstituted pyridine ligands Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Palladium-catalysed Suzuki-Miyaura cross-coupling with imidazolylidene ligands substituted by crowded resorcinarenyl and calixar Source: SciSpace URL: [Link]

  • Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]

  • Title: Coordination Compounds of Nickel(II) Salts with Substituted Pyridines. Square-Planar, Tetrahedral, and Octahedral Compounds of 3,4- and 3,5-Dimethylpyridine Source: ACS Publications URL: [Link]

  • Title: Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Suzuki cross-coupling reaction over a palladium–pyridine complex immobilized on hydrotalcite Source: ResearchGate URL: [Link]

  • Title: Palladium-catalysed Suzuki--Miyaura cross-coupling with imidazolylidene ligands substituted by crowded resorcinarenyl and calixarenyl units Source: ResearchGate URL: [Link]

  • Title: this compound | CAS 445373-09-1 Source: Matrix Fine Chemicals URL: [Link]

  • Title: Palladium-Catalyzed Suzuki−Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids Source: ACS Publications URL: [Link]

  • Title: Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Transition metal pyridine complexes Source: Wikipedia URL: [Link]

  • Title: Coordination properties of 2,5-dimesitylpyridine: an encumbering and versatile ligand for transition-metal chemistry Source: PubMed URL: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Iodo-3,5-dimethylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals navigating the synthesis of 2-Iodo-3,5-dimethylpyridine. This valuable building block presents unique challenges due to the electronic properties of the pyridine ring. Below, we address common issues with in-depth, field-proven solutions and mechanistic insights to ensure your success.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are two main strategies for synthesizing this compound:

  • Direct C-H Iodination: This involves the direct iodination of 3,5-dimethylpyridine (3,5-lutidine). This route is often challenging due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic substitution. Achieving regioselectivity at the C2 position can also be difficult.

  • Sandmeyer Reaction: This is a more classical and often more reliable route that starts from 2-amino-3,5-dimethylpyridine. The amino group is converted into a diazonium salt, which is then displaced by an iodide ion. This method generally offers better control and higher yields for this specific substitution pattern.

Q2: Why is the Sandmeyer reaction generally preferred over direct iodination for this molecule?

The Sandmeyer reaction is often preferred for several key reasons:

  • Regioselectivity: The starting material, 2-amino-3,5-dimethylpyridine, already has the desired substitution pattern. The reaction specifically replaces the amino group at the C2 position, avoiding the formation of other isomers.

  • Reaction Conditions: While it involves handling diazonium salts which can be unstable, the overall conditions are well-established and can be controlled to minimize side reactions.

  • Yield and Purity: This route typically provides a more consistent and higher yield of the desired product compared to the often low-yielding and unselective direct iodination methods.

Q3: What are the critical safety precautions when performing a Sandmeyer reaction?

Diazonium salts are potentially explosive, especially when isolated or allowed to dry. It is imperative to:

  • Always keep the reaction mixture cold (typically 0-5 °C) to prevent the decomposition of the diazonium salt.

  • Use the diazonium salt solution immediately in the subsequent step without attempting to isolate it.

  • Ensure proper quenching of any residual nitrous acid before workup.

Troubleshooting Guide: Common Experimental Issues

Problem: Low or no conversion of 2-amino-3,5-dimethylpyridine starting material.
  • Potential Cause 1: Incomplete Diazotization. The formation of the diazonium salt is the critical first step. If the temperature is too high, the nitrous acid or the diazonium salt itself can decompose prematurely.

    • Solution: Maintain a strict temperature control between 0 and 5 °C throughout the addition of sodium nitrite. Use a calibrated thermometer and an efficient cooling bath (ice-salt or cryocooler). A slight excess of nitrous acid is often used; you can test for its presence using starch-iodide paper (a blue-black color indicates excess HNO₂).

  • Potential Cause 2: Ineffective Nucleophilic Substitution. The displacement of the diazonium group by iodide may be inefficient.

    • Solution: Ensure your iodide source (e.g., potassium iodide) is fully dissolved and readily available to react with the diazonium salt. The concentration of the KI solution is important; a saturated or near-saturated solution is often used to maximize the reaction rate. Slowly adding the diazonium salt solution to the KI solution (inverse addition) can sometimes improve yields by keeping the iodide in excess.

Problem: The final product is a dark, oily residue that is difficult to purify.
  • Potential Cause 1: Azo Coupling Side Reactions. Diazonium salts can react with electron-rich aromatic compounds to form colored azo compounds. In this case, the diazonium salt can couple with unreacted 2-amino-3,5-dimethylpyridine or the product itself.

    • Solution: Maintain a sufficiently acidic environment (e.g., with H₂SO₄ or HCl) to ensure the amino group of the starting material is protonated, preventing it from acting as a coupling partner. The slow addition of reagents and maintaining low temperatures also minimizes these side reactions.

  • Potential Cause 2: Iodine Formation. Excess nitrous acid can oxidize iodide ions to elemental iodine (I₂), which can contaminate the product and impart a dark color.

    • Solution: After the reaction, quench any excess nitrous acid by adding a reducing agent like sodium bisulfite or sodium thiosulfate until the dark color of iodine dissipates and the solution becomes lighter. This should be done before extraction.

Problem: Inconsistent yields between batches.
  • Potential Cause: Variability in Reagent Quality and Addition Rate. The quality of the sodium nitrite and the rate of its addition are critical variables.

    • Solution: Use a fresh, high-purity source of sodium nitrite. Prepare the aqueous solution of NaNO₂ just before use. The addition should be done dropwise and slowly, allowing the heat to dissipate and preventing localized temperature spikes. Standardizing the addition time across all batches is crucial for reproducibility.

Data Summary: Comparison of Synthetic Conditions

ParameterMethod A: Direct IodinationMethod B: Sandmeyer ReactionRationale for Preferred Method
Starting Material 3,5-Dimethylpyridine2-Amino-3,5-dimethylpyridineMethod B starts with the correct substitution pattern.
Key Reagents I₂, NIS, or ICl; often with a strong base (e.g., LDA)NaNO₂, H₂SO₄, KISandmeyer reagents are common and cost-effective.
Typical Yield Highly variable, often < 30%60-80%Method B provides significantly higher and more reliable yields.
Key Challenge Poor regioselectivity, formation of isomersHandling of unstable diazonium intermediateThe challenge in Method B is manageable with strict temperature control.
Purification Often requires chromatographic separation of isomersTypically involves extraction and distillation/crystallizationPurer crude product from Method B simplifies purification.

Recommended Experimental Protocol: Sandmeyer Route

This protocol is based on established procedures for the synthesis of 2-halopyridines.

Step 1: Diazotization of 2-Amino-3,5-dimethylpyridine

  • In a three-neck flask equipped with a mechanical stirrer, thermometer, and addition funnel, add 2-amino-3,5-dimethylpyridine (1.0 eq).

  • Add a 20% aqueous solution of sulfuric acid (H₂SO₄).

  • Cool the mixture to 0-5 °C in an ice-salt bath.

  • Dissolve sodium nitrite (NaNO₂, 1.1 eq) in water and place it in the addition funnel.

  • Add the NaNO₂ solution dropwise to the reaction mixture, ensuring the internal temperature does not exceed 5 °C. The addition typically takes 30-45 minutes.

  • Stir the resulting solution for an additional 20 minutes at 0-5 °C.

Step 2: Iodide Displacement

  • In a separate, larger beaker, prepare a solution of potassium iodide (KI, 1.5 eq) in a minimal amount of water.

  • Slowly and carefully, add the cold diazonium salt solution from Step 1 to the KI solution with vigorous stirring. Effervescence (N₂ gas evolution) will be observed.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Heat the mixture gently to 50-60 °C for 30 minutes to ensure complete decomposition of any remaining diazonium salt.

Step 3: Workup and Purification

  • Cool the reaction mixture to room temperature.

  • Add a saturated solution of sodium thiosulfate or sodium bisulfite portion-wise until the dark color of I₂ disappears.

  • Make the solution basic (pH ~9-10) by the slow addition of aqueous sodium hydroxide (NaOH).

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by vacuum distillation or column chromatography.

Visual Workflow and Logic Diagrams

G cluster_0 Step 1: Diazotization (0-5 °C) cluster_1 Step 2: Iodide Displacement cluster_2 Step 3: Workup & Purification start 2-Amino-3,5-dimethylpyridine in H₂SO₄ add_nitrite Dropwise addition of aq. NaNO₂ start->add_nitrite diazonium Formation of Diazonium Salt Solution add_nitrite->diazonium addition Add Diazonium Salt to KI Solution diazonium->addition Immediate Use! ki_sol Prepare aq. KI Solution ki_sol->addition reaction Stir at RT, then warm to 60 °C crude_mixture Crude Reaction Mixture reaction->crude_mixture quench Quench with Na₂S₂O₃ crude_mixture->quench basify Basify with NaOH quench->basify extract Extract with Organic Solvent basify->extract dry Dry & Concentrate extract->dry purify Vacuum Distillation / Chromatography dry->purify final_product Pure this compound purify->final_product caption Workflow for the Sandmeyer Synthesis of this compound G problem Low Yield or Purity Issue cause1 Incomplete Diazotization? problem->cause1 cause2 Side Reactions? (Azo coupling) problem->cause2 cause3 Iodine Contamination? problem->cause3 cause4 Poor Displacement Step? problem->cause4 solution1 Check Temp (0-5 °C) Verify NaNO₂ quality Test for excess HNO₂ cause1->solution1 solution2 Ensure sufficient acidity Maintain low temperature Slow addition rate cause2->solution2 solution3 Add Na₂S₂O₃ or NaHSO₃ until colorless before extraction cause3->solution3 solution4 Use concentrated KI solution Consider inverse addition cause4->solution4 caption Troubleshooting Decision Tree for this compound Synthesis

Caption: Troubleshooting Decision Tree for this compound Synthesis

References

  • Dou, G.; Li, Y. Transition-Metal-Free, Room-Temperature C-H Iodination of Pyridines. The Journal of Organic Chemistry. 2019 , 84(18), 12065-12072. [Link]

  • Reddy, K. L.; Kumar, N. S. A convenient synthesis of 2-halo-3,5-dinitropyridines by Sandmeyer reaction. Journal of Heterocyclic Chemistry. 2006 , 43(6), 1645-1647. [Link]

  • American Chemical Society. Hazard Assessment: Diazonium Salts. ACS Chemical Health & Safety. 2021 , 28(1), 2. [Link]

Technical Support Center: Optimizing the Synthesis of 2-Iodo-3,5-dimethylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Iodo-3,5-dimethylpyridine (CAS: 445373-09-1).[1] This guide is designed for researchers, chemists, and drug development professionals who utilize this critical heterocyclic intermediate.[2][3] We will address common challenges and provide in-depth, field-proven solutions to enhance reaction yields, improve product purity, and ensure procedural safety. This resource is structured into a direct troubleshooting guide for immediate problem-solving and a comprehensive FAQ section for deeper mechanistic understanding.

Part 1: Troubleshooting Guide

This section addresses specific experimental failures in a problem-and-solution format.

Issue 1: Low or No Conversion in the Direct Iodination of 3,5-Dimethylpyridine

Question: I am attempting to directly iodinate 3,5-dimethylpyridine (3,5-lutidine) using molecular iodine (I₂), but I am observing very low conversion rates, even after extended reaction times. What is causing this, and how can I drive the reaction to completion?

Answer: This is a common issue rooted in the inherent chemistry of both the pyridine ring and the iodinating agent.

  • Causality 1: Low Electrophilicity of Iodine & Electron-Deficient Substrate. The pyridine ring is an electron-deficient aromatic system, making it less susceptible to electrophilic aromatic substitution compared to benzene. Molecular iodine (I₂) is the weakest electrophile among the common halogens and is generally not reactive enough to iodinate such a deactivated ring on its own.[4][5] The reaction is also hampered by the formation of hydrogen iodide (HI), which can protonate the pyridine nitrogen, further deactivating the ring, and can also participate in a reverse reaction.[5]

  • Solution: Activation of the Iodinating Agent. To overcome this energy barrier, an "I⁺" equivalent must be generated in situ, or a more potent iodinating agent must be used. This is typically achieved by using molecular iodine in the presence of an oxidizing agent. The oxidant converts the iodide byproduct (I⁻) back to an electrophilic species, thereby shifting the equilibrium toward the product.

    Recommended Protocol (Oxidant-Assisted Iodination):

    • In a well-ventilated fume hood, dissolve 3,5-dimethylpyridine in a suitable acidic solvent, such as glacial acetic acid.

    • Add molecular iodine (I₂) to the solution (typically 1.0-1.2 equivalents).

    • Slowly add an oxidizing agent, such as nitric acid (HNO₃) or hydrogen peroxide (H₂O₂), dropwise while maintaining the reaction temperature at or below room temperature.[5]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Upon completion, quench the reaction by pouring it into an ice-cold solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any remaining iodine and oxidant.

    • Basify the solution with an appropriate base (e.g., NaOH, NaHCO₃) to deprotonate the pyridine product and facilitate extraction with an organic solvent like ethyl acetate or dichloromethane.

    Data Summary: Comparison of Iodinating Systems

Reagent SystemKey AdvantagesCommon IssuesSuitability
I₂ / Oxidant (e.g., HNO₃) Cost-effective, readily available reagents.[5]Can lead to nitration or other side reactions if not controlled; harsh conditions.Good for robust substrates on a large scale.
N-Iodosuccinimide (NIS) Milder conditions, easier handling, high reactivity.Higher cost, succinimide byproduct to remove.Excellent for sensitive substrates and smaller-scale reactions.
1,3-Diiodo-5,5-dimethylhydantoin (DIH) High reactivity and selectivity, easy workup.Higher cost, potential for over-iodination if stoichiometry is not precise.High-yield synthesis where cost is less of a concern.
Issue 2: Poor Yield and Byproduct Formation in the Sandmeyer Reaction

Question: I am synthesizing this compound from 2-Amino-3,5-dimethylpyridine via a Sandmeyer reaction. My yield is consistently low, and I am isolating a significant amount of phenol byproduct. How can I optimize this process?

Answer: The Sandmeyer reaction is a powerful tool but requires precise control over reaction parameters, especially during the formation of the diazonium salt intermediate.[6][7]

  • Causality 1: Decomposition of the Diazonium Salt. Aryl diazonium salts are notoriously unstable at elevated temperatures.[8] If the temperature during the diazotization step (reaction of the amine with nitrous acid) rises above 0-5 °C, the diazonium salt will rapidly decompose, reacting with water to form the corresponding phenol (3,5-dimethyl-2-hydroxypyridine) and releasing nitrogen gas. This is the most common failure mode for this reaction.

  • Solution: Strict Temperature Control.

    • Diazotization Step: Dissolve the 2-Amino-3,5-dimethylpyridine in a suitable acid (e.g., H₂SO₄, HCl) and cool the mixture to between -5 °C and 0 °C using an ice-salt or acetone-dry ice bath.

    • Dissolve sodium nitrite (NaNO₂) in a minimal amount of cold water.

    • Add the sodium nitrite solution dropwise to the amine solution, ensuring the internal temperature never exceeds 5 °C. A slow, controlled addition is critical.

    • Stir the reaction at this low temperature for an additional 20-30 minutes after the addition is complete to ensure full formation of the diazonium salt.

  • Causality 2: Inefficient Iodide Displacement. The second step, displacement of the diazonium group with iodide, also requires careful execution. Simply adding potassium iodide (KI) can work, but the reaction is often sluggish and can be outcompeted by decomposition pathways.

  • Solution: Use of a Copper(I) Catalyst. The classic Sandmeyer reaction utilizes a catalytic amount of a copper(I) salt, such as copper(I) iodide (CuI).[9] The copper(I) species facilitates a single-electron transfer (SET) mechanism, which generates an aryl radical and dinitrogen gas.[6] This radical then reacts with the iodide from the copper salt to form the final product and regenerate the catalyst. This catalyzed pathway is significantly faster and more efficient than the uncatalyzed nucleophilic substitution.

    Experimental Workflow: Optimized Sandmeyer Reaction

    Caption: Workflow for the copper-catalyzed Sandmeyer reaction.

Issue 3: Difficulty in Purifying the Final Product

Question: My reaction appears to have worked, but I am struggling to isolate pure this compound from the crude mixture. What are the best practices for purification?

Answer: Purification challenges often arise from unreacted starting materials, isomeric impurities, or over-iodinated side products. A multi-step purification strategy is often required.

  • Causality: The polarity of this compound is often very similar to that of the starting material (3,5-dimethylpyridine) and potential byproducts like 2,6-diiodo-3,5-dimethylpyridine.

  • Solution: A Systematic Purification Approach.

    • Aqueous Wash: After the initial extraction, wash the combined organic layers with a dilute acid (e.g., 1M HCl) to remove any unreacted basic starting material (3,5-dimethylpyridine). Then, wash with a saturated sodium bicarbonate solution to remove any acidic byproducts, followed by a brine wash to remove excess water.

    • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.[2]

    • Silica Gel Chromatography: This is the most effective method for separating the desired product from closely related impurities.[2]

      • Solvent System (Eluent): A non-polar/polar solvent system is required. Start with a low polarity mixture, such as 98:2 Hexanes:Ethyl Acetate, and gradually increase the polarity based on TLC analysis. The less polar di-iodinated compound will elute first, followed by the desired mono-iodinated product, and finally any more polar impurities.

    • Recrystallization (Optional): If the product obtained after chromatography is a solid and still contains minor impurities, recrystallization from a suitable solvent (e.g., hexanes, ethanol/water) can further enhance purity.

Part 2: Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally better for producing this compound: Direct Iodination or the Sandmeyer Reaction?

This depends on the availability of starting materials, scale, and safety considerations.

Caption: Decision matrix for choosing a synthetic route.

  • Choose Direct Iodination if: Your primary starting material is 3,5-dimethylpyridine and you are equipped to handle strong oxidants and acids. It is a more direct route but can be lower yielding and harder to control.

  • Choose the Sandmeyer Reaction if: You have access to 2-Amino-3,5-dimethylpyridine. This route offers excellent regioselectivity (iodination only occurs at the 2-position) and often results in a cleaner crude product, simplifying purification. However, it involves the use of potentially explosive diazonium salt intermediates and requires stringent temperature control.[7][10]

Q2: What are the most critical safety precautions for these reactions?

  • Diazonium Salts (Sandmeyer Reaction): These compounds can be explosive in a dry, solid state. NEVER attempt to isolate the diazonium salt intermediate. Always generate and use it in a cold, aqueous solution immediately.

  • Oxidizing Agents (Direct Iodination): Reactions involving strong oxidants like nitric acid can be highly exothermic and may generate toxic gases (e.g., NOx). Perform these reactions in a well-ventilated fume hood with proper personal protective equipment (PPE), and always add the oxidant slowly with efficient cooling.

  • Acids: Both syntheses use strong acids (H₂SO₄, HNO₃, AcOH). Handle with extreme care, using appropriate gloves, lab coat, and safety glasses.

Q3: What is the mechanistic role of the copper(I) catalyst in the Sandmeyer reaction?

The copper(I) catalyst is not merely a spectator; it fundamentally changes the reaction mechanism from a simple nucleophilic substitution to a radical-based pathway.[6] The mechanism is believed to be a radical-nucleophilic aromatic substitution (SRNAr).[9]

  • Single Electron Transfer (SET): The Cu(I) salt donates an electron to the diazonium salt.

  • Nitrogen Extrusion: This forms a diazo radical, which rapidly loses a molecule of N₂ gas to generate an aryl radical.

  • Halogen Transfer: The aryl radical then abstracts an iodine atom from the resulting Cu(II)I species, forming the final product, this compound, and regenerating the Cu(I) catalyst.[9]

This radical pathway is kinetically much more favorable than the direct attack of an iodide ion on the diazonium salt.

References

  • Vertex AI Search. (n.d.). Buy 2,6-Diiodo-3,5-dimethylpyridine.
  • EvitaChem. (n.d.). Buy this compound 1-oxide (EVT-8535290).
  • Guidechem. (n.d.). How is 2-Iodo-3-methylpyridine prepared and used in organic synthesis?
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • MDPI. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions.
  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.
  • PMC - NIH. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Iodination.
  • Chemical Communications (RSC Publishing). (n.d.). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil.
  • Brainly.in. (2024). write a note on sandmeyer's reaction write a structure of 2-iodo 3 methylpentane.
  • Matrix Fine Chemicals. (n.d.). This compound | CAS 445373-09-1.
  • Google Patents. (n.d.). CN104311479A - Synthesis method of 3,5-diiodine-4-hydroxypyridine.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). Iodination [Synthetic Reagents].
  • Google Patents. (n.d.). CN101648910B - Method for preparing 3,5-dimethylpyridine-N-oxide.
  • TUODA. (2025). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis.
  • Organic Syntheses. (n.d.). 2,6-dimethylpyridine.
  • Google Patents. (n.d.). CN105037251A - 3,5-dimethylpyridine purifying method.
  • ResearchGate. (n.d.). (PDF) Radiopharmaceutical chemistry: Iodination techniques.
  • ResearchGate. (2025). (PDF) Efficient production of 4-nitro-3,5-dimethylpyridine-N-oxide using microchannel technology.
  • AK Scientific. (n.d.). 1227593-66-9 2-Iodo-3,6-dimethylpyridine AKSci 3826FY.
  • MDPI. (2022). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I.
  • Baba Farid Group of Institutions. (n.d.). Iodination of activated aromatics by using I2/ HNO3/AcOH.
  • PMC - NIH. (2021). Selective C–H Iodination of (Hetero)arenes.
  • Benchchem. (n.d.). This compound | 445373-09-1.
  • Google Patents. (n.d.). CN102382044A - Purification method for 2,3-dimethylpyridine.

Sources

Technical Support Center: Purification of 2-Iodo-3,5-dimethylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Iodo-3,5-dimethylpyridine (CAS 445373-09-1).[1][2] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the purification of this important synthetic intermediate. Here, we will address common challenges and provide robust, validated methodologies to ensure the highest purity of your compound for downstream applications.

I. Understanding the Molecule: Key Physicochemical Properties

Before delving into purification, it is crucial to understand the physicochemical properties of this compound. These properties will dictate the most effective purification strategies.

PropertyValue/InformationSource
IUPAC Name This compound[1][2]
Synonyms 2-Iodo-3,5-lutidine
CAS Number 445373-09-1[1][2]
Molecular Formula C₇H₈IN[1][2]
Molecular Weight 233.05 g/mol [1]
Appearance Expected to be a solid or high-boiling liquidInferred
pKa (Predicted) ~5-6 (as a pyridine derivative)Inferred

II. Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered during the purification of this compound.

Q1: What are the most likely impurities in a crude sample of this compound?

A1: Impurities typically arise from the synthetic route, which often involves the direct iodination of 3,5-dimethylpyridine. Potential impurities include:

  • Unreacted Starting Material: 3,5-Dimethylpyridine (3,5-lutidine).

  • Regioisomers: While the 2-position is activated, minor amounts of other iodinated isomers could be present.

  • Over-iodinated Species: Di- or tri-iodinated pyridines, although less common if stoichiometry is controlled.

  • Oxidation Byproducts: Pyridine N-oxides can form if oxidative conditions are present.[3]

  • Solvent Residues: From the reaction and work-up (e.g., dichloromethane, chloroform).[3]

Q2: My this compound appears to be degrading during column chromatography on silica gel. What is happening and how can I prevent it?

A2: This is a common issue with nitrogen-containing heterocycles. Silica gel is slightly acidic, which can lead to the degradation of acid-sensitive compounds or strong binding of basic compounds like pyridines.[4] This can result in streaking on TLC plates and poor recovery from the column.

To mitigate this, you can:

  • Deactivate the Silica Gel: Pre-treat the silica gel with a small amount of a tertiary amine like triethylamine. A common practice is to use an eluent containing 0.5-1% triethylamine.

  • Use an Alternative Stationary Phase: Consider using a more neutral or basic stationary phase like alumina.[4]

  • Minimize Contact Time: Use flash chromatography to reduce the time the compound spends on the column.

Q3: I am struggling to find a suitable solvent for recrystallization. What do you recommend?

A3: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. For iodinated aromatic compounds, good starting points include:

  • Single Solvents: Alcohols (e.g., ethanol, isopropanol) or non-polar solvents like hexanes or heptane.

  • Solvent Mixtures: A powerful technique is to dissolve the crude product in a minimal amount of a "good" solvent (e.g., dichloromethane or ethyl acetate) at room temperature and then slowly add a "poor" solvent (e.g., hexanes) until the solution becomes turbid. Gently heat the mixture until it is clear, and then allow it to cool slowly.

III. Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues during the purification of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Recovery from Column Chromatography 1. Compound is strongly adsorbed to the silica gel. 2. Compound is degrading on the acidic silica gel. 3. Inappropriate mobile phase polarity.1. Add 0.5-1% triethylamine or ammonia to the eluent. 2. Switch to a neutral or basic alumina stationary phase. 3. Optimize the mobile phase using TLC; ensure the Rf of your compound is between 0.2 and 0.4.
Co-elution of Impurities 1. Impurities have similar polarity to the product. 2. Column overloading.1. Use a shallower solvent gradient during elution. 2. Try a different solvent system (e.g., switch from ethyl acetate/hexanes to dichloromethane/methanol). 3. Ensure you are using an appropriate amount of silica gel (typically a 30:1 to 100:1 ratio of silica to crude product by weight).
Product is an Oil, Not a Solid 1. Residual solvent is present. 2. The compound is inherently a low-melting solid or an oil at room temperature. 3. Presence of impurities depressing the melting point.1. Dry the product under high vacuum for an extended period. 2. If it is an oil, distillation under reduced pressure may be a viable purification method (if thermally stable). 3. Re-purify using a different method (e.g., recrystallization if chromatography was used).
Discoloration of the Product Upon Storage 1. Sensitivity to light and/or air. Iodinated compounds can be light-sensitive.1. Store the purified compound in an amber vial under an inert atmosphere (e.g., argon or nitrogen) at low temperature (2-8 °C).

IV. Experimental Protocols

The following protocols are provided as robust starting points. It is essential to perform small-scale trials and TLC analysis to optimize conditions for your specific crude material.

Protocol 1: Purification by Flash Column Chromatography

This is the most common and versatile method for purifying this compound.

1. TLC Analysis and Solvent System Selection:

  • Dissolve a small amount of the crude material in dichloromethane.

  • Spot the solution on a silica gel TLC plate.

  • Develop the plate in various solvent systems. A good starting point is a mixture of ethyl acetate and hexanes.

  • The ideal solvent system will give your product an Rf value of approximately 0.2-0.4.

  • If the spot is streaking, add 0.5-1% triethylamine to the solvent system.

2. Column Packing:

  • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexanes:ethyl acetate).

  • Pour the slurry into the chromatography column and allow it to pack evenly under positive pressure.

  • Add a thin layer of sand on top of the silica bed to prevent disruption during sample loading.

3. Sample Loading:

  • Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.

  • Carefully load the solution onto the top of the silica gel bed.

4. Elution:

  • Begin eluting the column with the mobile phase, starting with the low-polarity mixture determined from the TLC analysis.

  • Collect fractions and monitor the elution by TLC.

  • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the product.

5. Fraction Analysis and Solvent Removal:

  • Combine the fractions containing the pure product, as determined by TLC.

  • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

If the crude product is a solid and contains impurities with different solubility profiles, recrystallization can be a highly effective method.

1. Solvent Selection:

  • In small test tubes, test the solubility of a small amount of crude material in various solvents (e.g., ethanol, isopropanol, acetone, hexanes, toluene).

  • A suitable solvent will dissolve the compound when hot but not at room temperature.

  • If a single solvent is not ideal, try a two-solvent system as described in the FAQs.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add the chosen solvent dropwise while heating and stirring until the solid just dissolves.

3. Crystallization:

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • For maximum recovery, you can then place the flask in an ice bath.

4. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals in a vacuum oven.

V. Visualization of Workflows

Purification Workflow Decision Tree

This diagram illustrates the decision-making process for selecting the appropriate purification method.

Purification_Workflow start Crude this compound is_solid Is the crude material a solid? start->is_solid column_chrom Flash Column Chromatography is_solid->column_chrom No recrystallization Recrystallization is_solid->recrystallization Yes check_purity Check Purity (TLC, NMR, etc.) column_chrom->check_purity recrystallization->check_purity pure_product Pure Product check_purity->pure_product Purity > 98% further_purification Further Purification Needed check_purity->further_purification Purity < 98% further_purification->column_chrom Troubleshooting_Workflow start Column Chromatography Issue issue_type What is the issue? start->issue_type low_recovery Low Recovery issue_type->low_recovery Low Yield co_elution Co-elution of Impurities issue_type->co_elution Poor Separation streaking Streaking on TLC/Column issue_type->streaking Streaking solution_low_recovery Add 0.5-1% Et3N to eluent or use Alumina low_recovery->solution_low_recovery solution_co_elution Use shallower gradient or different solvent system co_elution->solution_co_elution solution_streaking Add 0.5-1% Et3N to eluent streaking->solution_streaking

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-Iodo-3,5-dimethylpyridine Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing cross-coupling reactions with 2-iodo-3,5-dimethylpyridine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of forming new carbon-carbon and carbon-heteroatom bonds with this sterically hindered and electronically distinct substrate.

The unique structure of this compound presents specific challenges that require careful consideration of reaction parameters. This resource provides in-depth troubleshooting advice and frequently asked questions to help you overcome common hurdles and achieve successful coupling outcomes.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, offering explanations for the underlying causes and providing actionable solutions.

Problem 1: Low or No Product Yield

Q: I am observing very low to no conversion of my this compound starting material in a Suzuki-Miyaura coupling. What are the likely causes and how can I improve the yield?

A: Low or no yield in the Suzuki-Miyaura coupling of a sterically hindered substrate like this compound is a common challenge. The primary suspects are often related to the catalyst system, reaction conditions, and the inherent reactivity of the substrates.

Root Causes and Solutions:

  • Catalyst and Ligand Inactivity: The steric bulk from the two methyl groups flanking the iodine atom can hinder the oxidative addition step, which is a critical part of the catalytic cycle.[1]

    • Solution: Employ a catalyst system known for its effectiveness with sterically demanding aryl halides.[1][2] Electron-rich and bulky phosphine ligands are often necessary to promote the oxidative addition.[3] Consider ligands such as SPhos, XPhos, or RuPhos, which have demonstrated success in challenging coupling reactions.[4] Pre-formed palladium precatalysts can also offer more reliable and consistent results compared to generating the active catalyst in situ.[5]

  • Inappropriate Base Selection: The choice of base is crucial and can significantly impact the reaction outcome.

    • Solution: For sterically hindered substrates, stronger bases are often required. While inorganic bases like K₃PO₄ and Cs₂CO₃ are commonly used, you might need to switch to a stronger base like sodium tert-butoxide (NaOtBu).[6] However, be mindful that strong bases can promote side reactions with sensitive functional groups.[6] A careful screening of bases is recommended.

  • Suboptimal Solvent and Temperature: The reaction environment plays a pivotal role.

    • Solution: Aprotic polar solvents like dioxane, THF, or toluene are generally effective.[4][6] For particularly sluggish reactions, increasing the temperature may be necessary to overcome the activation energy barrier for oxidative addition.[7] Consider switching to a higher-boiling solvent like xylene if your current solvent's boiling point is limiting the reaction temperature.

  • Boronic Acid Instability: 2-Pyridyl boronic acids are known for their instability, which can limit their effectiveness in cross-coupling reactions.[8][9]

    • Solution: If you are using a 2-pyridyl boronic acid, ensure it is of high quality and consider using it in excess. Alternatively, more stable boronate esters (e.g., pinacol esters) can be used.

Problem 2: Formation of Side Products

Q: In my Buchwald-Hartwig amination of this compound, I am observing significant amounts of hydrodehalogenation (replacement of iodine with hydrogen) and other unidentified byproducts. How can I minimize these side reactions?

A: The formation of side products in Buchwald-Hartwig amination often points to issues with the catalyst's stability, the choice of base, or the reaction conditions.

Root Causes and Solutions:

  • Catalyst Decomposition: The palladium catalyst can decompose, leading to the formation of palladium black and promoting side reactions.

    • Solution: Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen) as oxygen can degrade the catalyst.[10] Using well-defined palladium precatalysts can also lead to cleaner reactions by providing a more controlled formation of the active catalytic species.[11]

  • β-Hydride Elimination: This is a common side reaction that leads to the formation of an enamine from the amine coupling partner and the hydrodehalogenated arene.[12]

    • Solution: The choice of ligand is critical in suppressing β-hydride elimination. Bulky, electron-rich ligands can sterically disfavor the conformation required for this side reaction. Ligands like Josiphos have been shown to be effective in minimizing this pathway.[13]

  • Base-Induced Side Reactions: Strong bases, while often necessary, can also promote unwanted reactions.[6]

    • Solution: A careful balance is needed. If you are using a very strong base like NaOtBu, consider switching to a slightly weaker but still effective base like LHMDS or a carbonate base such as Cs₂CO₃ in a more polar solvent.[6][14] The optimal base is highly substrate-dependent and may require screening.[14]

Problem 3: Incomplete Reaction in Sonogashira Coupling

Q: My Sonogashira coupling of this compound with a terminal alkyne is stalling at partial conversion. What can I do to drive the reaction to completion?

A: Incomplete conversion in Sonogashira couplings can be due to catalyst deactivation, insufficient reactivity of the starting materials, or suboptimal reaction conditions.

Root Causes and Solutions:

  • Catalyst Poisoning or Deactivation: Impurities in the reagents or solvents can poison the palladium catalyst.[10][15] The copper co-catalyst can also be a source of issues if it is not fresh.[15]

    • Solution: Use high-purity, anhydrous solvents and reagents.[10] Ensure your copper(I) iodide is fresh and stored under an inert atmosphere. Running the reaction under strictly anaerobic conditions is crucial to prevent catalyst oxidation.[15] Degassing the solvent thoroughly before use is highly recommended.[15]

  • Homocoupling of the Alkyne (Glaser Coupling): A common side reaction in Sonogashira couplings is the dimerization of the terminal alkyne, which consumes the starting material and can complicate purification.[15][16]

    • Solution: This side reaction is often promoted by the copper co-catalyst in the presence of oxygen.[3] To minimize it, ensure your reaction is rigorously deoxygenated.[10] In some cases, a "copper-free" Sonogashira protocol may be beneficial, although this often requires a more active palladium catalyst system.[15]

  • Insufficient Temperature: While many Sonogashira reactions proceed at room temperature, sterically hindered substrates may require heating to facilitate the oxidative addition step.[17]

    • Solution: Gradually increase the reaction temperature. If solubility becomes an issue at higher temperatures, consider switching to a higher-boiling solvent like DMF or NMP.[3]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the optimization of coupling reactions with this compound.

Q1: What is the general order of reactivity for aryl halides in cross-coupling reactions, and where does this compound fit in?

A1: The general reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl.[15] Therefore, this compound is expected to be more reactive than its bromo or chloro analogues. However, the steric hindrance from the two ortho-methyl groups can significantly decrease its reactivity compared to a less substituted iodopyridine.[18]

Q2: How do the electronic properties of the pyridine ring affect the coupling reaction?

A2: The pyridine ring is electron-deficient, which generally makes the C-I bond more susceptible to oxidative addition compared to an electron-rich aromatic system.[19] However, the nitrogen atom in the pyridine ring can also coordinate to the palladium center, which can sometimes inhibit the catalytic cycle.[20] The choice of ligand is crucial to modulate the electronic environment of the catalyst and prevent strong coordination that could lead to catalyst deactivation.

Q3: Are there any alternatives to palladium catalysis for these types of couplings?

A3: Yes, nickel-catalyzed cross-coupling reactions have emerged as a powerful alternative, particularly for challenging substrates.[20] Nickel catalysts can sometimes offer different reactivity and selectivity profiles compared to palladium and may be more cost-effective. For instance, simple nickel salts like NiCl₂·6H₂O have been shown to be effective for the coupling of 2-halopyridines without the need for external ligands in some cases.[20]

Q4: I am working on a large-scale synthesis. What are some key considerations for optimizing the reaction for scale-up?

A4: For large-scale synthesis, factors such as cost, safety, and process robustness are paramount.

  • Catalyst Loading: Aim to reduce the catalyst loading as much as possible without compromising yield and reaction time. High-throughput screening can be a valuable tool for this optimization.[5]

  • Solvent Choice: Consider greener and safer solvents. For example, 2-methyltetrahydrofuran (2-MeTHF) can be a more environmentally friendly alternative to THF or dioxane.[6]

  • Base Selection: Whenever possible, opt for less expensive and easier-to-handle inorganic bases like K₂CO₃ or K₃PO₄ over more hazardous and costly organometallic bases.[21]

  • Work-up and Purification: Develop a scalable and efficient work-up and purification procedure to isolate the desired product in high purity.

Experimental Protocols

General Procedure for a Suzuki-Miyaura Coupling of this compound
  • Reaction Setup: To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 1.1-1.2 equivalents relative to palladium).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Reagent Addition: Under the inert atmosphere, add this compound (1.0 equiv.), the boronic acid or boronate ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Solvent Addition: Add the degassed solvent (e.g., dioxane or toluene, to achieve a concentration of 0.1-0.5 M).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Ligands for a Model Suzuki Coupling

LigandBaseSolventTemperature (°C)Yield (%)
PPh₃K₂CO₃Toluene/H₂O100<10
SPhosK₃PO₄Dioxane10085
XPhosK₃PO₄Dioxane10092
RuPhosCs₂CO₃THF8088

Data is representative and actual results may vary depending on the specific boronic acid used.

Visualizations

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield Start Low or No Yield Observed Check_Catalyst Is the Catalyst System Appropriate? Start->Check_Catalyst Check_Base Is the Base Optimal? Start->Check_Base Check_Conditions Are the Reaction Conditions Suitable? Start->Check_Conditions Solution_Catalyst Switch to a Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) Check_Catalyst->Solution_Catalyst No Solution_Base Screen Stronger Bases (e.g., K3PO4, Cs2CO3, NaOtBu) Check_Base->Solution_Base No Solution_Conditions Increase Temperature and/or Switch to a Higher-Boiling Solvent Check_Conditions->Solution_Conditions No Success Improved Yield Solution_Catalyst->Success Solution_Base->Success Solution_Conditions->Success

Caption: A decision-making workflow for troubleshooting low product yields.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)L_n-I Pd0->ArPdX Ar-I OxAdd Oxidative Addition Transmetal Transmetalation ArPdAr Ar-Pd(II)L_n-Ar' ArPdX->ArPdAr Ar'-B(OR)2 (Base) RedElim Reductive Elimination ArPdAr->Pd0 Product Ar-Ar' ArPdAr->Product Start_Materials Ar-I + Ar'-B(OR)2

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

References

  • Chen, W.-C., Hsu, Y.-C., & Chuang, S. C. (2013). Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines. The Journal of Organic Chemistry, 79(1), 199–208. [Link]

  • Campeau, L.-C., Thansandote, P., & Fagnou, K. (2005). A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. Journal of the American Chemical Society, 127(51), 18020–18021. [Link]

  • Cook, X. A., Gombert, A., & Willis, M. C. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 60(20), 11068–11091. [Link]

  • Cook, X. A., Gombert, A., & Willis, M. C. (2020). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie, 132(20), 11164-11188. [Link]

  • P, R., Pakkath, R., Haridas, K. R., & Kumari, S. (2013). Synthesis and characterization of new N-(4-(4-chloro-1H-imidazol-1-yl)-3-methoxyphenyl)amide/sulfonamide derivatives as possible antimicrobial and antitubercular agents. ResearchGate. [Link]

  • Cook, X. A., Gombert, A., & Willis, M. C. (2020). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition. [Link]

  • Yin, J., & Buchwald, S. L. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Science, 5(4), 1547. [Link]

  • So, C. M., & Zhou, Z. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry, 74(10), 3824–3829. [Link]

  • Stocks, R. C., & Bruck, M. A. (2003). Coupling of Aryl Halides with Aryl Boronic Acids with P(C6H5)(2-C6H4Cl)2 as the Supporting Ligand. Organometallics, 22(21), 4336–4343. [Link]

  • Hong, X., & Buchwald, S. L. (2023). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Catalysis, 13(1), 526–535. [Link]

  • Sunesson, Y., Limé, E., Nilsson Lill, S. O., & Meadows, R. E. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(24), 11961–11969. [Link]

  • Gildner, P. G., & Colacot, T. J. (2015). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Reddit. (2021, September 2). Struggling to make a sonogashira coupling reaction happen. r/Chempros. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118–17129. [Link]

  • Reddit. (2020, August 8). Sonogashira troubleshooting help needed. r/Chempros. [Link]

  • Al-Masum, M., & Kumaraswamy, G. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry, 68(14), 5631–5634. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ChemistryViews. (2022, November 5). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. [Link]

  • Reddy, T. J., & Le Bas, M.-D. (2010). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. [Link]

  • González-Bobes, F., & Fu, G. C. (2006). Optimization of reaction conditions for the Suzuki-Miyaura cross-coupling of 2-iodogalactal 5 with phenylboronic acid 10a a. ResearchGate. [Link]

  • Magano, J., & Dunetz, J. R. (2012). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Chemical Reviews, 112(4), 2177–2250. [Link]

  • Science.gov. (n.d.). steric hindrance effect: Topics by Science.gov. Retrieved from [Link]

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Technical Support Center: Troubleshooting Side Reactions of 2-Iodo-3,5-dimethylpyridine in Palladium Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to navigating the complexities of palladium-catalyzed cross-coupling reactions with 2-iodo-3,5-dimethylpyridine. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common side reactions and challenges encountered during the synthesis of complex molecules utilizing this sterically hindered building block. Our focus is on providing not just protocols, but a deeper understanding of the underlying chemical principles to empower you to optimize your reactions effectively.

Introduction: The Challenge of this compound

This compound is a valuable building block in medicinal chemistry and materials science. However, its successful implementation in palladium-catalyzed cross-coupling reactions is often hampered by a combination of electronic effects and significant steric hindrance from the two methyl groups flanking the reactive C-I bond. These factors can lead to a variety of undesirable side reactions, resulting in low yields of the desired product and complex purification challenges. This guide will address the most common issues in a question-and-answer format, providing both mechanistic explanations and actionable troubleshooting steps.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Conversion to the Desired Product

Q1: My reaction with this compound is showing little to no formation of the desired cross-coupled product. What are the primary factors to investigate?

A1: Low or no conversion when using this compound is a frequent challenge, primarily stemming from the steric hindrance imposed by the two methyl groups. This steric bulk can significantly impede the initial oxidative addition step, which is often the rate-limiting step in the catalytic cycle.[1]

Troubleshooting Steps:

  • Catalyst and Ligand Selection:

    • Palladium Precursor: Ensure your palladium source is active. For Pd(II) precatalysts, in situ reduction to the active Pd(0) species is critical.[2][3] Consider using a pre-activated Pd(0) source if reduction is suspected to be inefficient.

    • Ligand Choice: The choice of phosphine ligand is paramount. For sterically hindered substrates, bulky and electron-rich ligands are often necessary to promote oxidative addition and stabilize the catalytic species.[4][5] Consider ligands such as SPhos, XPhos, or RuPhos. The increased steric bulk of these ligands can favor the formation of monoligated palladium complexes, which are generally more reactive in oxidative addition.[5]

  • Reaction Conditions:

    • Temperature: Higher reaction temperatures may be required to overcome the activation energy barrier for oxidative addition with this sterically hindered substrate.[1] However, be mindful that excessively high temperatures can lead to catalyst decomposition.[1][6]

    • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen.[2][6] Ensure your reaction setup is thoroughly degassed and maintained under a positive pressure of an inert gas like argon or nitrogen.

  • Reagent Quality:

    • Verify the purity and integrity of all reagents, including the this compound, your coupling partner, the base, and the solvent. Anhydrous and degassed solvents are crucial for many cross-coupling reactions.[2][7]

Issue 2: Significant Formation of 3,5-Dimethylpyridine (Dehalogenation Product)

Q2: I am observing a significant amount of 3,5-dimethylpyridine as a byproduct. What causes this dehalogenation, and how can I minimize it?

A2: Dehalogenation, the replacement of the iodine atom with a hydrogen atom, is a common side reaction in palladium-catalyzed cross-couplings, particularly with electron-deficient or N-heterocyclic halides.[8] The generally accepted mechanism involves the formation of a palladium-hydride (Pd-H) species, which can then undergo reductive elimination with the coordinated pyridine to yield the dehalogenated product.[8][9]

Pathways to Pd-H Formation:

  • Reaction of the palladium complex with bases, solvents (especially alcohols), or trace amounts of water.[8][9]

  • β-hydride elimination from certain coupling partners or ligands.

Troubleshooting Steps:

  • Choice of Base and Solvent:

    • Base: Avoid bases that can readily generate palladium-hydride species. While strong bases are often needed, consider using non-hydridic bases like Cs₂CO₃ or K₃PO₄.

    • Solvent: Ensure the use of high-purity, anhydrous solvents. If using alcoholic solvents, be aware of their potential to act as hydride sources.

  • Optimize Reaction Kinetics:

    • The goal is to have the desired cross-coupling pathway outcompete the dehalogenation pathway. Increasing the concentration of the coupling partner can sometimes favor the desired reaction.

    • Careful selection of a ligand that promotes rapid reductive elimination of the desired product can also minimize the lifetime of intermediates that could lead to dehalogenation.

  • Water Management:

    • While some Suzuki reactions benefit from a small amount of water, excessive water can promote dehalogenation.[10] If dehalogenation is a significant issue, try minimizing the water content or using anhydrous conditions with a suitable base.

Issue 3: Formation of Bipyridine Homocoupling Product

Q3: My reaction is producing a significant amount of 2,2'-bis(3,5-dimethylpyridine). How can I prevent this homocoupling side reaction?

A3: Homocoupling of the aryl halide is another common side reaction. This can occur through several mechanisms, including the reaction of two organopalladium intermediates. In the context of specific named reactions:

  • Suzuki-Miyaura Coupling: Homocoupling of the boronic acid partner is also possible.

  • Sonogashira Coupling: Homocoupling of the terminal alkyne (Glaser coupling) is a very common side reaction, often promoted by the copper co-catalyst and the presence of oxygen.[6][11]

Troubleshooting Steps:

  • Strictly Anaerobic Conditions: Oxygen can promote homocoupling pathways, especially in Sonogashira reactions.[6][11] Rigorous degassing of all reagents and maintaining a positive pressure of an inert gas is critical.

  • For Sonogashira Reactions:

    • Minimize Copper(I) Co-catalyst: High concentrations of the copper co-catalyst can accelerate Glaser coupling.[6] Use the minimum effective amount of CuI.

    • Slow Addition of Alkyne: Adding the alkyne slowly can help maintain a low concentration of the copper acetylide intermediate, disfavoring the homocoupling pathway.[6]

    • Copper-Free Conditions: If homocoupling persists, consider a copper-free Sonogashira protocol. These often require specific ligands to facilitate the reaction.[6]

  • Optimize Catalyst Loading and Reaction Time:

    • Using the lowest effective catalyst loading can sometimes reduce the rate of side reactions.

    • Monitor the reaction closely by TLC or LC-MS and stop the reaction once the desired product is formed to prevent the accumulation of byproducts over extended reaction times.[12]

Issue 4: Catalyst Deactivation

Q4: My reaction starts but then stalls before completion, and I observe the formation of a black precipitate. What is happening and how can I prevent it?

A4: The formation of a black precipitate is often indicative of the formation of palladium black, an inactive, agglomerated form of palladium.[6] This signifies catalyst deactivation, which can be caused by several factors.[13][14]

Causes of Catalyst Deactivation:

  • High Temperatures: Can lead to the decomposition of the catalyst complex.[1][6]

  • Ligand Degradation: The phosphine ligands can be susceptible to oxidation or other degradation pathways, leading to the precipitation of palladium black.[15]

  • Coordination of Pyridine Nitrogen: The Lewis basic nitrogen of the pyridine substrate or product can coordinate to the palladium center, potentially forming inactive or over-coordinated species that inhibit catalytic turnover.[5][16][17] The steric hindrance of this compound might partially mitigate this, but it remains a possibility.

  • Insufficient Ligand: An inadequate amount of ligand can leave the palladium center coordinatively unsaturated and prone to aggregation.

Troubleshooting Steps:

  • Ligand Choice and Ratio:

    • Use robust, sterically demanding ligands that can stabilize the palladium center and resist degradation.

    • Ensure an appropriate ligand-to-palladium ratio. While a 1:1 or 2:1 ratio is common, this may need to be optimized.

  • Temperature Control:

    • While higher temperatures may be needed for this substrate, avoid excessive heat. Run the reaction at the lowest temperature that provides a reasonable reaction rate.

  • "Jeffery Conditions" for Heck Reactions:

    • In Heck reactions, the addition of a tetraalkylammonium salt like tetrabutylammonium chloride (n-Bu₄NCl) can help stabilize the Pd(0) catalyst and prevent aggregation, often allowing for milder reaction conditions.[18]

  • Consider Catalyst Reactivation Strategies:

    • In some cases, catalyst activity can be restored. For instance, the oxidation of inactive Pd(0) back to an active Pd(II) species has been explored, though this is an advanced technique.[19][20]

Visualizing the Challenges

To better understand the competing reaction pathways, the following diagrams illustrate the main catalytic cycle and the key side reactions.

G Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Pd(II)-I)L_n Pd0->OxAdd Ar-I (this compound) [Slow due to Steric Hindrance] Deactivation Catalyst Deactivation Pd0->Deactivation High Temp, O₂ Trans Transmetalation (Ar-Pd(II)-R)L_n OxAdd->Trans Coupling Partner (e.g., R-B(OH)₂) PdH Pd-H Species OxAdd->PdH Base, H₂O, Solvent Homocoupling Homocoupling OxAdd->Homocoupling Dimerization Pathway RedElim Reductive Elimination Trans->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R (Desired Product) RedElim->Product Dehalogenation Dehalogenation ArH Ar-H (3,5-Dimethylpyridine) PdH->ArH Reductive Elimination ArAr Ar-Ar (Bipyridine) Homocoupling->ArAr PdBlack Palladium Black (Inactive) Deactivation->PdBlack

Caption: Competing pathways in palladium-catalyzed cross-coupling of this compound.

Experimental Protocols

The following are generalized starting protocols for common cross-coupling reactions with this compound. These should be considered as starting points for optimization.

Table 1: Recommended Starting Conditions for Cross-Coupling Reactions
Reaction TypePalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)
Suzuki-Miyaura Pd(OAc)₂ (2-5)SPhos (4-10)K₃PO₄ (2.0)Toluene/H₂O (10:1)100-110
Sonogashira PdCl₂(PPh₃)₂ (2-5)-Et₃N (2.0)DMF80-100
Buchwald-Hartwig Pd₂(dba)₃ (1-3)XPhos (2-6)NaOt-Bu (1.5)Toluene100-120
Heck Pd(OAc)₂ (2-5)P(o-tolyl)₃ (4-10)K₂CO₃ (2.0)DMAc110-130
General Protocol for a Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), the base (e.g., K₃PO₄, 2.0 equiv), the palladium precatalyst (e.g., Pd(OAc)₂), and the phosphine ligand (e.g., SPhos).

  • Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.[7]

  • Solvent Addition: Add the degassed solvent mixture (e.g., Toluene/Water) via syringe.[7]

  • Reaction: Heat the mixture with vigorous stirring to the desired temperature (e.g., 100-110 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[7]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Add solid reagents to flame-dried Schlenk flask B Evacuate and backfill with inert gas (3x) A->B C Add degassed solvent via syringe B->C D Heat to target temperature with vigorous stirring C->D E Monitor progress by TLC or LC-MS D->E F Cool to room temperature E->F G Dilute, wash with water and brine F->G H Dry organic layer, filter, and concentrate G->H I Purify by column chromatography H->I

Caption: General workflow for a palladium-catalyzed cross-coupling experiment.

References

  • Technical Support Center: Catalyst Selection for Selective Cross-Coupling of 2-Bromo-4-iodopyridine - Benchchem.
  • Technical Support Center: Sonogashira Coupling of 2-Bromo-4-iodopyridine - Benchchem.
  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization. ACS Catalysis.
  • Subtle steric differences reveal a model for Ni cross-coupling success. Princeton University.
  • A Comparative Guide to Palladium Catalysts for the Selective Coupling of 2-Bromo-4-iodopyridine - Benchchem.
  • Poisoning and deactivation of palladium catalysts | Request PDF - ResearchGate.
  • how to avoid dehalogenation side reactions in Suzuki coupling - Benchchem.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • Poisoning and deactivation of palladium catalysts - SciSpace.
  • Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters.
  • Troubleshooting common issues in palladium-catalyzed cross-coupling reactions - Benchchem.
  • Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions - ResearchGate.
  • Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions | Request PDF - ResearchGate.
  • A Comparative Guide to the Reactivity of 2-Bromopyrazine and 2-Iodopyrazine in Palladium-Catalyzed Cross-Coupling Reactions - Benchchem.
  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - ACS Publications.
  • Palladium‐Catalysed Cross‐Coupling Reactions Controlled by Noncovalent Zn⋅⋅⋅N Interactions - OUCI.
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing).
  • Technical Support Center: Troubleshooting Heck Reactions of 1-Iodo-2,3,4-trimethoxybenzene - Benchchem.
  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC - NIH.
  • Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - NIH.
  • Strategies to minimize byproduct formation in Heck reactions - Benchchem.

Sources

Technical Support Center: Overcoming the Low Reactivity of 2-Iodo-3,5-dimethylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and practical solutions for a common yet frustrating challenge in synthetic chemistry: the low reactivity of 2-Iodo-3,5-dimethylpyridine in cross-coupling reactions. As Senior Application Scientists, we understand that difficult substrates can stall critical discovery programs. This resource synthesizes mechanistic understanding with field-proven protocols to help you overcome these hurdles efficiently.

Part 1: Root Cause Analysis - Why is this compound a Challenging Substrate?

The sluggish reactivity of this compound is not arbitrary; it is a direct consequence of its specific molecular architecture. Two primary factors work in concert to inhibit standard cross-coupling protocols: steric hindrance and adverse electronic effects . Understanding these root causes is the first step toward designing a successful reaction strategy.

  • Steric Hindrance : The methyl group at the C-3 position is in close proximity to the iodine atom at the C-2 position. This arrangement creates significant steric bulk around the reaction center, physically impeding the approach of the large palladium catalyst required for the initial oxidative addition step—often the rate-limiting step in cross-coupling cycles.[1][2]

  • Electronic Effects : The two methyl groups on the pyridine ring are electron-donating substituents.[3][4] They increase the electron density of the aromatic system, which in turn makes the carbon-iodine bond less electrophilic. Since the oxidative addition step involves the attack of an electron-rich Pd(0) species onto this bond, a less electrophilic substrate is inherently less reactive.[5]

Troubleshooting_Workflow Start Start: Low or No Conversion Step1 Step 1: Change Ligand (Primary Lever) Use Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos, RuPhos) Start->Step1 Step5 Step 5: Consider Alternative Catalysis Explore Nickel-based systems (e.g., NiCl₂(dme)/ligand) Start->Step5 Alternative Strategy Step2 Step 2: Change Pd Precatalyst Switch to a modern Palladacycle (e.g., Buchwald G3/G4) Step1->Step2 If still low conversion End Successful Coupling Step1->End If successful Step3 Step 3: Optimize Base & Solvent Suzuki: K₃PO₄ > K₂CO₃ B-H: NaOtBu > Cs₂CO₃ Ensure anhydrous/degassed solvents Step2->Step3 If still low conversion Step2->End If successful Step4 Step 4: Adjust Temperature Incrementally increase temperature (e.g., 10°C at a time) Monitor for decomposition Step3->Step4 For fine-tuning rate Step3->End If successful Step4->Step1 Re-evaluate Ligand with new conditions Step4->End If optimized Step5->End If successful

Sources

Technical Support Center: A Troubleshooting Guide for 2-Iodo-3,5-dimethylpyridine Suzuki Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals working with 2-iodo-3,5-dimethylpyridine. The Suzuki reaction is a powerful tool for C-C bond formation, but its application to heteroaromatic substrates, particularly 2-substituted pyridines, presents unique challenges. This document provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your experiments.

Section 1: Frequently Asked Questions (FAQs)
Q1: Why are Suzuki reactions with 2-halopyridines like this compound particularly challenging?

The primary difficulty stems from the Lewis basic nitrogen atom at the 1-position of the pyridine ring. This nitrogen can coordinate strongly to the palladium catalyst center. This coordination can form a stable, off-cycle palladium complex, effectively "poisoning" the catalyst and halting or slowing the catalytic cycle.[1][2] This issue, often called the "2-pyridyl problem," is a leading cause of low conversion or reaction failure with this class of substrates.[1]

Q2: What is protodeboronation, and why is it a major concern in my reactions?

Protodeboronation (or protodeborylation) is the most common and significant undesired side reaction in Suzuki couplings.[3] It is a chemical process where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond.[3][4] This consumes your boronic acid, converting it into a simple arene or heteroarene, which reduces the yield of your desired product and complicates purification.[3] Heteroaromatic boronic acids are particularly susceptible to this side reaction.[3][5]

Q3: How should I select the right palladium catalyst and ligand for this substrate?

For sterically demanding or electron-rich heteroaromatic substrates like this compound, standard ligands such as triphenylphosphine (PPh₃) are often ineffective.[6][7] Success hinges on using bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos, RuPhos), or certain N-heterocyclic carbene (NHC) ligands.[6][8][9]

These ligands promote the desired catalytic cycle for several reasons:

  • Accelerated Reductive Elimination: Their steric bulk can facilitate the final C-C bond-forming step.[6][10]

  • Stabilization of the Active Catalyst: They form stable, monoligated Pd(0) species that are highly active.

  • Prevention of Catalyst Poisoning: The ligand's bulk can sterically disfavor the inhibitory coordination of the pyridine nitrogen to the palladium center.[1]

Using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern pre-catalyst that rapidly generates the active Pd(0) species can also be beneficial.[11]

Q4: What is the role of the base, and how do I choose the most effective one?

The base is a critical component of the Suzuki reaction, playing a crucial role in the transmetalation step.[12][13] It activates the boronic acid, making it more nucleophilic and ready to transfer its organic group to the palladium complex.[12] The choice of base can dramatically impact yield, reaction rate, and the prevalence of side reactions.[12]

Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[12]

  • Weak vs. Strong Bases: For sensitive substrates, weaker bases like carbonates or phosphates are generally preferred over strong hydroxides (e.g., NaOH, KOH), which can promote side reactions.[13]

  • Solubility: The base's solubility is important. K₃PO₄ is often effective in organic solvents like DMF or dioxane, while K₂CO₃ is common in aqueous solvent mixtures.[9]

  • Minimizing Protodeboronation: Strong bases can accelerate protodeboronation.[14][15] If this is an issue, consider switching to a weaker base like K₃PO₄ or even fluoride-based bases like CsF if they are compatible with your system.[14]

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a problem-cause-solution format.

Problem 1: Low to No Conversion of this compound

This is the most frequent issue. If your starting material remains largely unreacted, consider the following causes.

  • Potential Cause 1a: Catalyst Deactivation (Poisoning)

    • The "Why": The lone pair on the pyridine nitrogen is binding to your palladium catalyst, forming an inactive complex and shutting down the reaction.[1]

    • Solution: Switch to a catalyst system with bulky, electron-rich ligands. Buchwald-type ligands such as SPhos or XPhos are designed to prevent this inhibitory coordination and are highly effective for heteroaromatic substrates.[1][9]

  • Potential Cause 1b: Inefficient Transmetalation

    • The "Why": The transfer of the organic group from the boron atom to the palladium center is too slow. This step is highly dependent on the activation of the boronic acid by the base.

    • Solution: Re-evaluate your base. A stronger, non-hydroxide base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often required to form the reactive boronate species.[11] The presence of a small amount of water in the solvent system (e.g., Dioxane/H₂O 4:1) can also facilitate this step.[11]

  • Potential Cause 1c: Poor Catalyst Quality or Incomplete Activation

    • The "Why": If you are using a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf), it must first be reduced in situ to the active Pd(0) catalyst. This process can be inefficient and can consume some of your ligand or boronic acid.

    • Solution: Use a pre-formed Pd(0) catalyst (e.g., Pd(PPh₃)₄) or a modern, air-stable precatalyst (e.g., XPhos Pd G3) that reliably generates the active Pd(0) species.[11] Additionally, ensure all solvents are rigorously degassed to prevent oxidation and deactivation of the Pd(0) catalyst.[11]

Problem 2: Significant Protodeboronation (Boronic Acid is consumed, but the main byproduct is the corresponding arene/heteroarene)
  • Potential Cause: Reaction Conditions are Too Harsh

    • The "Why": High temperatures, prolonged reaction times, and strongly basic conditions can all accelerate the undesired cleavage of the C-B bond.[3]

    • Solution:

      • Use a Milder Base: Switch from strong bases like NaOH or KOH to K₃PO₄ or K₂CO₃.[14]

      • Lower the Temperature: Run the reaction at the lowest temperature that still allows for a reasonable conversion rate.

      • Use a More Stable Boron Reagent: Boronic acids can be unstable.[5] Consider using a corresponding boronate ester, such as a pinacol ester (Bpin) or an MIDA boronate, which are more stable and release the boronic acid slowly under the reaction conditions, minimizing its decomposition.[4][5][16]

      • Reduce Water Content: While some water can be beneficial, an excess can serve as the proton source for protodeboronation.[14] Try reducing the amount of water or using an anhydrous solvent system if compatible with your base.

Problem 3: Formation of Homocoupled Byproducts (Biaryl from boronic acid or Bipyridine from the starting material)
  • Potential Cause: Presence of Oxygen

    • The "Why": Oxygen in the reaction vessel can promote the oxidative homocoupling of boronic acids.[15]

    • Solution: Ensure your reaction setup is completely free of oxygen. This requires rigorous degassing of all solvents (including water) and the reaction mixture by performing several vacuum/inert gas backfill cycles (e.g., with Argon or Nitrogen).[11]

  • Potential Cause: Inefficient Catalysis

    • The "Why": If the main catalytic cycle is slow, side reactions like homocoupling can become more competitive.[17][18]

    • Solution: Optimize the catalyst system (ligand, Pd source) to ensure the cross-coupling reaction is faster than the homocoupling pathway. Using a highly active catalyst system is key.

Section 3: Key Parameter Optimization Tables

For clarity, the following tables summarize key reaction components for optimizing the Suzuki coupling of this compound.

Table 1: Comparison of Common Catalyst/Ligand Systems

Catalyst PrecursorLigandSuitability for this compoundRationale & Notes
Pd(PPh₃)₄PPh₃LowOften ineffective. Prone to catalyst poisoning by the pyridine nitrogen and not active enough for hindered substrates.[6]
PdCl₂(dppf)dppfModerateCan be effective but may require higher temperatures. Better than PPh₃ but can be outperformed by modern ligands.[19]
Pd₂(dba)₃ or Pd(OAc)₂SPhos High Excellent choice. Bulky, electron-rich ligand that accelerates reductive elimination and prevents catalyst poisoning.[8][9]
Pd₂(dba)₃ or Pd(OAc)₂XPhos High Excellent choice. Similar to SPhos, often used for challenging, sterically hindered couplings.[6][9]
Pd₂(dba)₃ or Pd(OAc)₂RuPhos HighAnother highly effective Buchwald ligand for hindered heteroaryl substrates.[20]

Table 2: Guide to Base Selection

BaseTypical Solvent(s)StrengthKey Considerations
K₂CO₃Dioxane/H₂O, Toluene/H₂OModerateA common, effective choice, especially in aqueous mixtures. Good starting point.[12][17]
Cs₂CO₃Dioxane, DMF, TolueneStrongHigher solubility in organic solvents can be advantageous. Very effective but more expensive.[12][19]
K₃PO₄ Dioxane, DMF, Toluene Strong Often the base of choice for challenging couplings. Its strength and solubility profile are well-suited for difficult substrates.[9][12]
NaOH, KOHAlcohols, H₂OVery StrongGenerally not recommended. High basicity often promotes side reactions like protodeboronation and substrate decomposition.[13]
Section 4: Visual Guides
Diagram 1: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂-X OxAdd->PdII R¹-X (this compound) Trans Transmetalation PdII->Trans PdII_R2 R¹-Pd(II)L₂-R² Trans->PdII_R2 R²-B(OR)₂ + Base RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R¹-R² (Product) RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or No Reaction? CheckSM Starting Material Consumed? Start->CheckSM Yes CheckBoronic Boronic Acid Consumed? CheckSM->CheckBoronic No CatalystPoisoning Problem: Catalyst Poisoning or Inefficient Activation CheckSM->CatalystPoisoning Yes Protodeboronation Problem: Protodeboronation CheckBoronic->Protodeboronation Yes SideReactions Problem: Other Side Reactions (Homocoupling, Dehalogenation) CheckBoronic->SideReactions No (Product Mix) SolutionLigand Solution: Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) CatalystPoisoning->SolutionLigand SolutionBase Solution: Use Milder Base (K₃PO₄) Use Boronate Ester (Bpin, MIDA) Lower Temperature Protodeboronation->SolutionBase SolutionDegas Solution: Ensure Rigorous Degassing Optimize Ligand/Base SideReactions->SolutionDegas

Caption: A decision tree for troubleshooting common Suzuki reaction issues.

Section 5: General Experimental Protocol

This protocol provides a robust starting point for the Suzuki coupling of this compound. Optimization may be required based on the specific boronic acid used.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid or Boronate Ester (1.2 - 1.5 equiv)

  • Palladium Pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane)

  • Degassed Water

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₃PO₄ (3.0 equiv).

  • Inert Atmosphere: Seal the vessel with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this vacuum/backfill cycle three times to ensure an oxygen-free environment.[11]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane/Water, 10:1 v/v) via syringe to achieve a final concentration of ~0.1 M with respect to the limiting reagent.

  • Reaction: Heat the reaction mixture to the desired temperature (a starting point of 80-100 °C is recommended) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the consumption of the limiting starting material is observed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

References
  • Protodeboronation. Wikipedia. Available from: [Link]

  • Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. Available from: [Link]

  • Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. Available from: [Link]

  • Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Synfacts. Available from: [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available from: [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. Available from: [Link]

  • Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. National Institutes of Health. Available from: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available from: [Link]

  • Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. MDPI. Available from: [Link]

  • The Suzuki-Miyaura reactions of halopyridines and the side products. ResearchGate. Available from: [Link]

  • Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. ResearchGate. Available from: [Link]

  • Your "Go-To", "just couple already", Suzuki conditions?. Reddit. Available from: [Link]

  • Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. Available from: [Link]

  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. National Institutes of Health. Available from: [Link]

Sources

Technical Support Center: Solvent Effects on 2-Iodo-3,5-dimethylpyridine Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reactions with 2-iodo-3,5-dimethylpyridine. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this versatile building block in palladium-catalyzed cross-coupling reactions. The choice of solvent is a critical, yet often underestimated, parameter that can dramatically influence reaction yield, selectivity, and reproducibility. This document provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues and rationalize your experimental design.

Frequently Asked Questions (FAQs)

Q1: Why is solvent selection so critical for the reactivity of this compound?

A: The reactivity of this compound in palladium-catalyzed cross-coupling is governed by a delicate interplay of electronic and steric factors, all of which are profoundly influenced by the solvent. The solvent's role extends far beyond simply dissolving reagents; it can:

  • Influence Catalyst Activity: The pyridine nitrogen is a Lewis base and can coordinate to the palladium center, potentially inhibiting catalytic activity.[1] A coordinating solvent can compete for these sites, modulating this interaction.

  • Stabilize Intermediates and Transition States: Key steps in the catalytic cycle, such as oxidative addition, involve the formation of charged or highly polar transition states. Polar solvents can stabilize these states, accelerating the reaction rate.[2][3]

  • Control Solubility: The solubility of the starting material, coupling partner, base, and catalytic species is paramount. Poor solubility of any component can lead to failed or sluggish reactions.[4]

  • Mediate Base Strength: The efficacy of the inorganic base (e.g., K₂CO₃, K₃PO₄) is dependent on its dissociation and availability, which is controlled by the solvent system.

Failure to select an appropriate solvent is one of the most common reasons for poor yields, catalyst deactivation, and the formation of unwanted side products.[5]

Q2: What are the key solvent properties to consider for these reactions?

A: When selecting a solvent, you should primarily consider the following properties:

  • Polarity and Dielectric Constant: This affects the stabilization of polar intermediates.[6][7] Polar aprotic solvents like DMF, DMAc, and acetonitrile can accelerate steps with polar transition states, such as the oxidative addition of aryl triflates.[2][3] However, for neutral substrates like 2-iodopyridines, the effect can be more complex.

  • Coordinating Ability: Solvents can act as ligands. Strongly coordinating solvents (e.g., DMF, DMSO) can sometimes displace essential phosphine ligands from the palladium center, slowing the reaction.[8] Conversely, non-coordinating solvents like toluene or dioxane are often preferred.

  • Protic vs. Aprotic Nature: Protic solvents (e.g., water, alcohols) can participate in hydrogen bonding and are often used as co-solvents, particularly in Suzuki couplings, to aid in the dissolution of inorganic bases.[9] However, they can also lead to side reactions like protodeboronation of the boronic acid coupling partner.[1]

Q3: How does solvent polarity specifically affect the oxidative addition step?

A: Oxidative addition is often the rate-determining step in cross-coupling reactions.[10] The mechanism of oxidative addition for a C-I bond can be influenced by the solvent. While a concerted, non-polar pathway is common, some substrates can proceed through a more polar, nucleophilic displacement-type mechanism.[2][3] A more polar solvent will preferentially stabilize the more polar transition state, potentially increasing the reaction rate.[3] For 2-halopyridines, this effect is nuanced; while polar solvents can increase rates for some substrates, hydrogen bonding interactions between the substrate and solvent can sometimes deactivate the system, making less polar solvents like toluene more effective.[3]

Troubleshooting Guides: Common Experimental Issues

Problem 1: Low or no conversion in a Suzuki-Miyaura coupling.

Symptom: You run a Suzuki coupling with this compound and an arylboronic acid, but analysis (TLC, LC-MS) shows primarily unreacted starting material.

Causality & Troubleshooting Steps:

  • Check Your Solvent System: The classic Suzuki mixture of an ethereal solvent and water (e.g., 1,4-Dioxane:Water or THF:Water) is often the most reliable starting point.[11]

    • Is the base dissolving? If you are using a base like K₂CO₃ or K₃PO₄, a small amount of water is often essential for it to function effectively.[12] Anhydrous conditions with these bases can fail.

    • Have you tried a polar aprotic solvent? A mixture like DMF/H₂O can sometimes improve yields, especially if solubility is an issue.[9][13] However, be aware that DMF can sometimes inhibit the catalyst at higher temperatures.

  • Consider Catalyst Inhibition: The pyridine nitrogen can bind to the Pd(0) catalyst, preventing oxidative addition. While the methyl groups at the 3- and 5-positions provide some steric hindrance, this effect can still be significant. Using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can mitigate this by favoring coordination of the phosphine over the pyridine.[1]

  • Rule out Side Reactions: Check for signs of protodeboronation (your boronic acid is being converted back to an arene). This can happen if your solvent contains acidic impurities or excess water. Using a robust base like K₃PO₄ can help.[1]

Protocol: Suzuki-Miyaura Coupling of this compound

This protocol provides a robust starting point for optimization.

Reagents:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane and Degassed Water

Procedure:

  • Setup: To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and finely ground K₃PO₄.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times. This is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (Pd₂(dba)₃) and the ligand (SPhos).

  • Solvent Addition: Add degassed 1,4-dioxane and water (a ratio of 4:1 to 10:1 is a good starting point) via syringe.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor progress by TLC or LC-MS.

  • Workup: After cooling, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography.

Problem 2: Significant byproduct formation (homocoupling) in a Sonogashira coupling.

Symptom: You are attempting to couple this compound with a terminal alkyne, but you observe significant formation of the symmetrical diyne (from alkyne homocoupling) and/or 3,3',5,5'-tetramethyl-2,2'-bipyridine.

Causality & Troubleshooting Steps:

  • Re-evaluate Your Solvent: The choice of solvent can significantly impact the relative rates of the desired cross-coupling versus undesired homocoupling.

    • Polar Aprotic Solvents (DMF, Acetonitrile): While often effective, these solvents can sometimes promote homocoupling, particularly if copper(I) is used as a co-catalyst.[8][14] In some cases, DMF has been shown to slow the reaction by displacing other ligands from the palladium complex.[8]

    • Non-Coordinating Solvents (Toluene, THF): These are excellent alternatives. Toluene, in particular, is often a superior choice for minimizing side reactions in copper-free Sonogashira couplings.[8]

    • Amine as Solvent/Base: Using an excess of an amine base (e.g., triethylamine, diisopropylamine) as the solvent is a classic Sonogashira condition. This can be effective but makes product isolation more challenging.[15]

  • Ensure Rigorous Exclusion of Oxygen: The Glaser-type homocoupling of alkynes is an oxidative process often promoted by copper salts in the presence of oxygen. Ensure your solvents and reaction setup are thoroughly degassed.

  • Consider Copper-Free Conditions: The copper co-catalyst is a primary culprit in promoting alkyne homocoupling. Modern palladium catalysts with bulky phosphine ligands can often facilitate the reaction efficiently without copper, which simplifies the reaction and reduces this specific side product.[16]

Problem 3: Stalled reaction or low yield in a Buchwald-Hartwig amination.

Symptom: The C-N coupling between this compound and an amine proceeds slowly, stalls, or gives a poor yield.

Causality & Troubleshooting Steps:

  • Solvent Choice is Key: For Buchwald-Hartwig aminations, non-polar, non-coordinating solvents are strongly preferred.

    • Recommended Solvents: Toluene, 1,4-dioxane, and xylenes are the most commonly used and successful solvents.[5][17] They do not compete with the amine or phosphine ligand for coordination to the palladium center.

    • Solvents to Avoid: Polar aprotic solvents like DMF or DMSO can be detrimental.

  • Beware of Iodide Inhibition: In Buchwald-Hartwig reactions, the iodide anion (NaI, KI, etc.) generated as a byproduct can inhibit the catalyst.[18] This effect can be more pronounced in solvents where the iodide salt is soluble. Using a solvent like toluene, where the iodide salt may precipitate, can sometimes drive the reaction to completion by removing the inhibitor from the solution.[18]

  • Base Selection and Solubility: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is the most common. Its solubility and reactivity are highest in ethereal solvents (dioxane, THF) or aromatic hydrocarbons (toluene).[5] Ensure the base is fresh and handled under an inert atmosphere.

Data Summary: Solvent Effects

The following table summarizes common solvent choices for palladium-catalyzed cross-coupling reactions involving substrates like this compound. This should be used as a starting point for optimization.

Reaction TypeRecommended SolventsCo-Solvent / AdditiveRationale & Key Considerations
Suzuki-Miyaura 1,4-Dioxane, Toluene, THFWaterWater is often required to dissolve the inorganic base (e.g., K₃PO₄, K₂CO₃).[9][11]
DMF, DMAcWaterCan improve solubility of reagents but may inhibit the catalyst at high temperatures.[13]
Sonogashira Toluene, THFN/AExcellent for minimizing homocoupling, especially under copper-free conditions.[8]
DMF, AcetonitrileN/AEffective but may increase the risk of alkyne homocoupling.[8][14]
Triethylamine (as solvent)N/AClassic conditions; the amine acts as both base and solvent.[15]
Buchwald-Hartwig Toluene, 1,4-DioxaneN/ANon-coordinating solvents are preferred to avoid catalyst inhibition. Toluene can help mitigate product iodide inhibition.[5][17][18]

Visualizing the Process

Catalytic Cycle and Solvent Influence

The solvent can influence every step of the catalytic cycle, but its impact is most pronounced during the oxidative addition and transmetalation/base-mediated steps where charge separation or coordination changes occur.

Catalytic_Cycle cluster_main Pd(0)/Pd(II) Catalytic Cycle cluster_solvent Solvent Influence Pd(0)L_n Pd(0)L_n Ox_Add Oxidative Addition Pd(0)L_n->Ox_Add + R-X Pd(II)_Complex R-Pd(II)(X)L_n Ox_Add->Pd(II)_Complex Solvent1 • Stabilizes polar transition states • Influences catalyst speciation (L_n) Ox_Add->Solvent1 Transmetalation Transmetalation (or Base Step) Pd(II)_Complex->Transmetalation + R'-M Pd(II)_Intermediate R-Pd(II)(R')L_n Transmetalation->Pd(II)_Intermediate Solvent2 • Solubilizes base (e.g., water) • Can act as a ligand Transmetalation->Solvent2 Red_Elim Reductive Elimination Pd(II)_Intermediate->Red_Elim Red_Elim->Pd(0)L_n + R-R' caption Solvent impacts key steps of the catalytic cycle.

Caption: Solvent impacts key steps of the catalytic cycle.

Troubleshooting Workflow

Use this decision tree to diagnose and solve common issues with your reaction.

Troubleshooting_Workflow Start Reaction Failed: Low or No Product Check_Conversion Is Starting Material Consumed? Start->Check_Conversion Check_Byproducts Are Byproducts Observed? Check_Conversion->Check_Byproducts Yes No_Conversion Issue: No Reaction/Stalled 1. Check solvent choice (solubility, polarity). 2. Use bulky, electron-rich ligand. 3. Verify base activity & solvent compatibility (e.g., add H₂O for Suzuki). Check_Conversion->No_Conversion No Decomposition Issue: Decomposition 1. Lower reaction temperature. 2. Screen a milder base. 3. Ensure rigorous deoxygenation. Check_Byproducts->Decomposition No (Complex Mixture) Homocoupling Issue: Homocoupling 1. Switch to a non-coordinating solvent (e.g., Toluene). 2. Use copper-free conditions (Sonogashira). 3. Ensure rigorous deoxygenation. Check_Byproducts->Homocoupling Yes (Homocoupling) Other_Byproducts Issue: Other Byproducts (e.g., Protodeboronation) 1. Use anhydrous solvents. 2. Use a stronger, non-nucleophilic base. 3. Check purity of reagents. Check_Byproducts->Other_Byproducts Yes (Other) caption A decision tree for troubleshooting failed reactions.

Caption: A decision tree for troubleshooting failed reactions.

References

  • BenchChem. (2025). A Comparative Guide to Mechanistic Studies of Cross-Coupling Reactions Involving 2-Bromo-4-iodopyridine.
  • BenchChem. (2025). preventing debromination in reactions with 2-Bromo-4-iodopyridine.
  • ResearchGate. (n.d.).
  • BenchChem. (2025). A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions.
  • MDPI. (n.d.). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)
  • Hartwig, J. F. (n.d.). Mechanistic investigations of palladium-catalyzed cross-coupling reactions using advanced mass spectrometric methodologies.
  • Israel Journal of Chemistry. (2020).
  • National Institutes of Health. (n.d.).
  • ResearchGate. (n.d.). Optimization of the reaction conditions of the Sonogashira-type coupling reaction.
  • WordPress. (n.d.).
  • Wikipedia. (n.d.).
  • Panda, S. (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
  • Lu, J., Celuszak, H., Paci, I., & Leitch, D. C. (n.d.).
  • ResearchGate. (n.d.).
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
  • Alaridhee, Z. A. I., et al. (2023). Study of mechanistic pathways in cross-linking reactions with palladium.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
  • ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction.
  • ResearchGate. (n.d.). Effect of solvent and base on Suzuki cross-coupling reaction.
  • ResearchGate. (n.d.). Effect of solvent on Buchwald coupling of 2 and 3.
  • ArODES. (n.d.).
  • Semantic Scholar. (2006).
  • SciSpace. (n.d.).
  • ETH Zurich Research Collection. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol.
  • University of Groningen. (n.d.).
  • WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • ACS Publications. (n.d.). Mechanistic Studies of the Suzuki Cross-Coupling Reaction. The Journal of Organic Chemistry.
  • PubMed. (2024). Quantitative Reactivity Models for Oxidative Addition to L2Pd(0): Additional Substrate Classes, Solvents, and Mechanistic Insights.
  • Reddit. (2023). Help needed with unreproducible Suzuki coupling.
  • BenchChem. (2025). Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting.
  • SciSpace. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling.
  • PMC. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014.
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  • White Rose Research Online. (n.d.).
  • MDPI. (2020).
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Royal Society of Chemistry. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science.
  • WordPress.com. (2012). Oxidative Addition of Polar Reagents. The Organometallic Reader.
  • National Institutes of Health. (n.d.). Insights into impact of polar protic and aprotic solvents on bioactive features of 3-(Dimethylaminomethyl)

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Technical Support Center: Purification of 2-Iodo-3,5-dimethylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-Iodo-3,5-dimethylpyridine (CAS 445373-09-1).[1] This document is designed for researchers, chemists, and drug development professionals who utilize this key heterocyclic intermediate in their synthetic workflows. Achieving high purity of this compound is critical for the success of subsequent reactions and the integrity of final products. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to address common purification challenges.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound, particularly after its synthesis from 2-amino-3,5-dimethylpyridine via a Sandmeyer-type reaction.[2][3]

Question 1: My NMR spectrum shows peaks corresponding to my starting material, 2-amino-3,5-dimethylpyridine. How can I remove this impurity?

Answer: The presence of the starting amine is a common issue. Due to the significant difference in basicity and polarity between the starting amine and the iodinated product, you have two highly effective options:

  • Acid-Base Extraction: This is the most efficient method to separate the basic product from the more basic starting amine, as well as any neutral byproducts. The pyridine nitrogen in your product is basic and can be protonated to form a water-soluble salt.[4][5] The amino group of the starting material is also basic. However, careful pH control can sometimes exploit the pKa difference, though a more robust method is to proceed with chromatography after a basic workup. A simpler approach is to use chromatography, where the polarity difference is significant.

  • Silica Gel Chromatography: The amino group makes the starting material significantly more polar than the product. It will have a much lower Rf value on a silica gel TLC plate. A standard solvent system like hexane/ethyl acetate will result in good separation, with the desired product eluting much earlier than the highly retained starting amine.[6]

Scientist's Insight: While acid-base extraction is a powerful technique for separating compounds with different acid-base properties, column chromatography is often more definitive for removing starting amine in this case due to the large polarity difference.

Question 2: My crude product is a dark brown or purple oil/solid. What causes this discoloration and how can I fix it?

Answer: This discoloration is typically due to the presence of residual iodine (I₂) or complex polymeric impurities formed during the diazotization and Sandmeyer reaction.

Troubleshooting Steps:

  • Aqueous Wash: Begin by dissolving your crude product in an organic solvent (e.g., ethyl acetate or dichloromethane) and washing it with an aqueous solution of a mild reducing agent. A 5-10% solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) is highly effective. These reagents will reduce the colored iodine (I₂) to colorless iodide (I⁻), which will be removed into the aqueous layer.[6]

  • Activated Charcoal Treatment: If the color persists after the thiosulfate wash, it may be due to high molecular weight, non-volatile impurities. After the wash, you can stir the organic solution with a small amount of activated charcoal for 15-30 minutes, then filter it through a pad of Celite® to remove the charcoal and the adsorbed impurities.

  • Final Purification: The discoloration is often accompanied by other impurities, so this wash should be considered a pre-purification step, followed by column chromatography or recrystallization.

Question 3: My column chromatography separation is poor. The product is streaking on the TLC plate and eluting as a broad band from the column. What is happening?

Answer: This is a classic sign of a strong interaction between a basic compound and the acidic surface of the silica gel. The pyridine nitrogen on your product is basic and can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel, leading to tailing on TLC and poor separation during column chromatography.[7]

Solution: To mitigate this, you need to neutralize the acidic sites on the silica gel. Add a small amount of a basic modifier to your eluent system.

  • Recommended Modifier: Add 0.5-1% triethylamine (Et₃N) or ammonia solution to your mobile phase (e.g., hexane/ethyl acetate).

  • Procedure: Prepare your solvent mixture first, then add the triethylamine. Use this modified solvent to prepare your TLC plates and to run your column. This will dramatically improve the peak shape and lead to a much cleaner separation.

Question 4: Mass spectrometry analysis indicates the presence of 3,5-dimethylpyridine (de-iodinated product). How can I separate this from my target compound?

Answer: De-iodination is a potential side reaction. The resulting 3,5-dimethylpyridine is significantly less polar than your iodinated product. This difference in polarity makes separation by silica gel chromatography straightforward.

  • TLC Analysis: Spot the crude mixture on a TLC plate. You will observe the 3,5-dimethylpyridine as a higher Rf spot (closer to the solvent front) compared to the more polar this compound.

  • Column Chromatography: Using an appropriate solvent system (see table below), you can easily separate the two compounds. The less polar 3,5-dimethylpyridine will elute from the column first, followed by your desired product.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable, all-around method for purifying crude this compound? For general-purpose purification providing high purity material, flash column chromatography on silica gel is the most robust and reliable method.[8] It effectively removes unreacted starting materials, baseline impurities, and most colored byproducts in a single operation. For basic compounds like this, remember to use an eluent modified with a small amount of triethylamine.

Q2: How can I definitively confirm the purity and identity of my final product? A combination of analytical techniques is essential:

  • ¹H NMR Spectroscopy: This will confirm the structure and identify any proton-bearing impurities. Check for the absence of peaks from 2-amino-3,5-dimethylpyridine and the correct integration and splitting patterns for your product.[9]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[1]

  • Thin-Layer Chromatography (TLC): A pure compound should appear as a single spot in multiple solvent systems.

Q3: What are the best practices for storing purified this compound? Iodinated organic compounds can be sensitive to light and air over time, potentially leading to de-iodination or oxidation.[10]

  • Storage: Store the compound in an amber glass vial to protect it from light.

  • Atmosphere: For long-term storage, consider flushing the vial with an inert gas like argon or nitrogen.

  • Temperature: Store in a cool, dark place. Refrigeration is often recommended.

Purification Workflow & Troubleshooting

The following diagrams illustrate a general purification workflow and a decision tree for troubleshooting common issues.

G cluster_0 Purification Workflow crude Crude Product (from reaction work-up) wash Aqueous Na2S2O3 Wash (Removes residual I2) crude->wash extract Acid-Base Extraction (Optional: Removes neutral impurities) wash->extract dry Dry Organic Layer (e.g., Na2SO4 or MgSO4) extract->dry concentrate Concentrate in vacuo dry->concentrate chromatography Flash Column Chromatography (Primary Purification) concentrate->chromatography combine Combine Pure Fractions (TLC Analysis) chromatography->combine final_concentrate Remove Solvent combine->final_concentrate pure_product Pure this compound final_concentrate->pure_product

Caption: General purification workflow for this compound.

G action_node action_node end_node end_node start Analyze Crude Product (TLC, NMR, MS) q_color Is product discolored (brown/purple)? start->q_color q_amine Is starting amine present? q_color->q_amine No a_wash Perform Na2S2O3 wash and/or charcoal treatment. q_color->a_wash Yes q_neutral Are non-polar impurities (e.g., 3,5-lutidine) present? q_amine->q_neutral No a_chrom_amine Purify via column chromatography. q_amine->a_chrom_amine Yes q_streaking Poor separation/ streaking on TLC? q_neutral->q_streaking No a_chrom_neutral Separate via column chromatography. (Non-polar impurities elute first) q_neutral->a_chrom_neutral Yes a_add_base Add 0.5-1% Et3N to eluent for chromatography. q_streaking->a_add_base Yes end_purify Proceed to Final Purification Step q_streaking->end_purify No a_wash->q_amine a_chrom_amine->end_purify a_chrom_neutral->end_purify a_add_base->end_purify

Caption: Troubleshooting decision tree for purification.

Detailed Purification Protocols

Data Tables for Purification

Table 1: Common Impurities and Recommended Removal Strategies

ImpurityStructureTypical Removal MethodRationale
2-Amino-3,5-dimethylpyridineC₇H₁₀N₂Column ChromatographyStarting material is significantly more polar than the product.
3,5-DimethylpyridineC₇H₉NColumn ChromatographyDe-iodinated byproduct is significantly less polar than the product.
Iodine (I₂)I₂Aqueous Na₂S₂O₃ washReduces colored I₂ to colorless, water-soluble I⁻.
Copper SaltsCu⁺/Cu²⁺Aqueous NH₄OH or EDTA washForms water-soluble copper-ammonia or copper-EDTA complexes.

Table 2: Recommended Solvent Systems for Chromatography

TechniqueStationary PhaseRecommended Mobile Phase (Eluent)Expert Tip
TLC Silica Gel 60 F₂₅₄10-30% Ethyl Acetate in HexaneAdd 1 drop of triethylamine to the developing jar to improve spot shape.
Flash Column Silica Gel (230-400 mesh)Gradient elution: Start with 5% Ethyl Acetate in Hexane, gradually increasing to 20%.Always add 0.5-1% triethylamine to your premixed eluent to prevent streaking.[7]
Protocol 1: Acid-Base Extraction

This protocol is useful for a preliminary cleanup to remove neutral impurities.

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10-20 mL per gram of crude material).

  • Acidification: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl) (2 x volume of organic layer). The basic this compound will move into the aqueous layer as its hydrochloride salt.[11][12]

  • Separation: Collect the aqueous layer. The organic layer, containing neutral impurities (e.g., 3,5-dimethylpyridine), can be discarded.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base, such as 2M sodium hydroxide (NaOH) or solid sodium bicarbonate (NaHCO₃), until the solution is basic (pH > 8, check with pH paper). Your product will precipitate or form an oily layer.

  • Re-extraction: Extract the product back into an organic solvent (e.g., EtOAc or DCM) (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the partially purified product.

G cluster_0 Organic Layer (EtOAc) cluster_1 Aqueous Layer (1M HCl) cluster_2 Organic Layer (EtOAc) cluster_3 Aqueous Layer (HCl Salt) cluster_4 Organic Layer (EtOAc) cluster_5 Aqueous Layer (Waste) l1 Crude Mixture: - this compound (Basic) - 3,5-dimethylpyridine (Neutral Impurity) op1 + 1M HCl Shake & Separate l1->op1 l2 Empty l2->op1 l3 Neutral Impurity: - 3,5-dimethylpyridine op1->l3 l4 Protonated Product: - [2-Iodo-3,5-dimethylpyridinium]Cl op1->l4 op2 + 2M NaOH (to pH>8) Shake & Separate + EtOAc l5 Purified Product: - this compound op2->l5 l6 NaCl, H2O op2->l6 l4->op2

Caption: Principle of acid-base extraction for purification.

Protocol 2: Flash Column Chromatography

This is the most recommended protocol for achieving high purity.

  • Select Eluent: Based on TLC analysis, choose a solvent system (e.g., 10% EtOAc/Hexane). Prepare a sufficient volume and add 0.5-1% triethylamine.

  • Pack Column: Pack a glass column with silica gel as a slurry in the initial, low-polarity mobile phase. Ensure the packing is uniform and free of air bubbles.[13][14]

  • Load Sample: Dissolve the crude product in a minimal amount of the mobile phase or DCM. Carefully apply the sample to the top of the silica gel bed.

  • Elute: Begin elution with the mobile phase, collecting fractions in test tubes. Apply gentle air pressure to maintain a steady flow rate.

  • Monitor Fractions: Spot the collected fractions on a TLC plate to track the elution of your product.

  • Combine and Concentrate: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator to obtain the final, purified this compound.[7]

References

  • Vertex AI Search. (n.d.). Acid-Base Extraction. Retrieved January 1, 2026.
  • Wikipedia. (2023). Sandmeyer reaction. Retrieved January 1, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved January 1, 2026, from [Link]

  • Wikipedia. (2023). Acid–base extraction. Retrieved January 1, 2026, from [Link]

  • Kaur, N., & Kishore, D. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 19(3), 891-925. [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved January 1, 2026, from [Link]

  • SpectraBase. (n.d.). 2-FLUORO-3-IODO-5-METHYLPYRIDINE. Retrieved January 1, 2026, from [Link]

  • Matrix Fine Chemicals. (n.d.). This compound | CAS 445373-09-1. Retrieved January 1, 2026, from [Link]

  • Brainly.in. (2024). write a note on sandmeyer's reaction write a structure of 2-iodo 3 methylpentane. Retrieved January 1, 2026, from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved January 1, 2026, from [Link]

  • OC Lab. (2021, June 6). Acid-Base Extraction of Three Organic Compounds [Video]. YouTube. [Link]

  • Google Patents. (n.d.). CN110590652B - Synthesis method of 2-amino-5-iodopyridine.
  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved January 1, 2026, from [Link]

  • Google Patents. (n.d.). CN105037251A - 3,5-dimethylpyridine purifying method.
  • Kuprov, I., et al. (2019). Synthesis of 15 N-labelled 3,5-dimethylpyridine. Journal of Labelled Compounds and Radiopharmaceuticals, 62(14), 914-919. [Link]

  • Kuprov, I., et al. (2019). Synthesis of 15N‐labelled 3,5‐dimethylpyridine. Journal of Labelled Compounds and Radiopharmaceuticals, 62(14), 914-919. [Link]

  • Professor Dave Explains. (2023, March 10). Performing Column Chromatography [Video]. YouTube. [Link]

  • National Center for Biotechnology Information. (n.d.). Multi-component synthesis of 2-amino-6-(alkyllthio)pyridine-3,5-dicarbonitriles using Zn(II) and Cd(II) metal-organic frameworks (MOFs) under solvent-free conditions. Retrieved January 1, 2026, from [Link]

  • Google Patents. (n.d.). CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine.
  • Lisa Nichols. (2022, February 13). Column Chromatography [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Synthesis of a library of 2-amino-3,5-dicarbonitrile-6-thio-pyridine.... Retrieved January 1, 2026, from [Link]

  • SIELC Technologies. (n.d.). Separation of 3,5-Dimethylpyridine on Newcrom R1 HPLC column. Retrieved January 1, 2026, from [Link]

  • ATB. (n.d.). 3,5-Dimethylpyridine | C7H9N | MD Topology | NMR | X-Ray. Retrieved January 1, 2026, from [Link]

  • Google Patents. (n.d.). CN102382044A - Purification method for 2,3-dimethylpyridine.
  • Google Patents. (n.d.). CN101648910B - Method for preparing 3,5-dimethylpyridine-N-oxide.
  • National Center for Biotechnology Information. (2018). Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate. Retrieved January 1, 2026, from [Link]

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Validation & Comparative

A Comparative Guide to the Reactivity of 2-Iodo-3,5-dimethylpyridine vs. 2-Bromo-3,5-dimethylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts the efficiency, scalability, and overall success of a synthetic campaign. Halogenated pyridines are invaluable building blocks, offering a versatile handle for the introduction of molecular complexity through a variety of cross-coupling and metallation reactions. This guide provides an in-depth, objective comparison of the reactivity of two closely related yet distinct building blocks: 2-iodo-3,5-dimethylpyridine and 2-bromo-3,5-dimethylpyridine. By examining their performance in key synthetic transformations and delving into the underlying mechanistic principles, this document aims to empower chemists to make informed decisions in their synthetic design.

At a Glance: The Halogen Matters

The fundamental difference in reactivity between this compound and 2-bromo-3,5-dimethylpyridine lies in the inherent properties of the carbon-halogen bond. The carbon-iodine (C-I) bond is longer and weaker than the carbon-bromine (C-Br) bond, with bond dissociation energies of approximately 213 kJ/mol and 285 kJ/mol, respectively[1]. This disparity in bond strength is the primary determinant of their reactivity profiles, particularly in reactions where cleavage of the C-X bond is a key step, such as the oxidative addition to a low-valent metal catalyst. In general, the reactivity trend for halopyridines in such reactions is I > Br > Cl > F.

Palladium-Catalyzed Cross-Coupling Reactions: A Head-to-Head Comparison

Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of C-C and C-N bonds. The initial and often rate-determining step in these catalytic cycles is the oxidative addition of the aryl halide to a Pd(0) complex[2][3]. The weaker C-I bond in this compound facilitates this step, leading to faster reaction rates and often allowing for milder reaction conditions compared to its bromo-analogue.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forges a C-C bond between an organohalide and an organoboron compound, is a cornerstone of modern synthesis[4]. While direct comparative studies on 2-iodo- and 2-bromo-3,5-dimethylpyridine are not extensively reported under identical conditions, data from analogous systems consistently demonstrate the superior reactivity of the iodo-substrate[5]. It is anticipated that this compound would provide higher yields in shorter reaction times and at lower temperatures.

Table 1: Expected Performance in Suzuki-Miyaura Coupling

FeatureThis compound2-Bromo-3,5-dimethylpyridineRationale
Reaction Rate FasterSlowerWeaker C-I bond leads to faster oxidative addition.
Reaction Temperature Milder (e.g., RT to 80 °C)Higher (e.g., 80 to 120 °C)Lower energy barrier for C-I bond cleavage.
Catalyst Loading Potentially lowerPotentially higherMore efficient catalytic turnover with the more reactive substrate.
Yield Generally higherGenerally lower to comparableFaster kinetics can lead to higher conversion before catalyst decomposition.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

  • To an oven-dried Schlenk flask, add the 2-halo-3,5-dimethylpyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system (e.g., a 4:1 mixture of toluene and water).

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - 2-Halo-3,5-dimethylpyridine - Arylboronic Acid - Pd Catalyst - Base inert Inert Atmosphere (Ar or N2) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor extract Aqueous Work-up & Extraction monitor->extract dry Dry, Filter, Concentrate extract->dry purify Column Chromatography dry->purify product Pure Product purify->product

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of C(sp²)-C(sp) bonds, typically employing a palladium catalyst and a copper co-catalyst[1]. The reactivity trend of I > Br is particularly pronounced in this reaction. This compound is expected to undergo Sonogashira coupling under significantly milder conditions than its bromo counterpart.

Table 2: Expected Performance in Sonogashira Coupling

FeatureThis compound2-Bromo-3,5-dimethylpyridineRationale
Reaction Conditions Milder (often room temperature)Requires heatingLower activation energy for C-I bond cleavage.
Reaction Time ShorterLongerFaster oxidative addition step.
Side Reactions Less prone to alkyne homocouplingMore prone to alkyne homocoupling (Glaser coupling)Milder conditions disfavor the copper-mediated homocoupling.
Yield Generally highModerate to highMore efficient coupling pathway.

Experimental Protocol: Representative Sonogashira Coupling

  • To a dry Schlenk flask under an inert atmosphere, add the 2-halo-3,5-dimethylpyridine (1.0 equiv), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-5 mol%).

  • Add an anhydrous, deoxygenated solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv).

  • Add the terminal alkyne (1.1-1.5 equiv) dropwise to the mixture.

  • Stir the reaction mixture at the appropriate temperature (room temperature for the iodo-compound, elevated for the bromo-compound) and monitor by TLC or LC-MS.

  • Upon completion, dilute the reaction with an organic solvent and wash with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the residue by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds, which has become a staple in medicinal chemistry[6]. As with other cross-coupling reactions, the oxidative addition of the aryl halide is a key step, and thus this compound is expected to be more reactive than 2-bromo-3,5-dimethylpyridine[7]. This allows for the use of less forcing conditions, which can be beneficial for sensitive substrates.

Table 3: Expected Performance in Buchwald-Hartwig Amination

FeatureThis compound2-Bromo-3,5-dimethylpyridineRationale
Reaction Temperature Lower (e.g., 80-100 °C)Higher (e.g., 100-120 °C)Faster oxidative addition of the C-I bond.
Ligand Choice Broader scope of applicable ligandsMay require more specialized, electron-rich ligandsThe higher reactivity of the iodo-substrate can compensate for less active catalyst systems.
Base Strength May tolerate weaker basesOften requires strong, non-nucleophilic bases (e.g., NaOtBu)To facilitate the deprotonation of the amine and the subsequent steps of the catalytic cycle.
Yield Generally highGood to high, but may require more optimizationThe higher reactivity of the iodo-compound can lead to cleaner reactions.

Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromo-3,5-dimethylpyridine

This protocol is adapted from procedures for similar 2-bromopyridines and may require optimization.

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%), and a strong base (e.g., sodium tert-butoxide, 1.4 equiv).

  • Add the 2-bromo-3,5-dimethylpyridine (1.0 equiv) and the amine (1.2 equiv).

  • Add anhydrous, degassed toluene or dioxane.

  • Seal the tube and heat the reaction mixture with stirring (e.g., at 100 °C) for the required time (monitor by LC-MS).

  • After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer and concentrate.

  • Purify the product by column chromatography.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA Ar-X PdII_RX L_n(R)Pd(II)-X OA->PdII_RX Amine_Coord Amine Coordination PdII_RX->Amine_Coord HNR'R'' PdII_Amine [L_n(R)Pd(II)(HNR'R'')-X] Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation -HX PdII_Amido L_n(R)Pd(II)-NR'R'' Deprotonation->PdII_Amido RE Reductive Elimination PdII_Amido->RE RE->Pd0 Product R-NR'R'' RE->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Metallation Reactions: Grignard and Lithiation

The formation of organometallic reagents, such as Grignard and organolithium species, is another fundamental transformation for these halo-lutidines. The reactivity trend of I > Br > Cl also holds for these reactions.

Grignard Reagent Formation

The formation of a Grignard reagent involves the reaction of an organohalide with magnesium metal[8]. This compound is expected to form a Grignard reagent more readily than 2-bromo-3,5-dimethylpyridine. The initiation of the reaction with the bromo-compound may require activation of the magnesium (e.g., with iodine or 1,2-dibromoethane) or higher temperatures.

Experimental Protocol: Grignard Reagent Formation from 2-Bromo-3,5-dimethylpyridine

Strictly anhydrous conditions are essential for the success of this reaction.

  • Thoroughly dry all glassware in an oven and assemble hot under an inert atmosphere.

  • To a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, add magnesium turnings (1.2 equiv).

  • Add a small crystal of iodine as an initiator.

  • In the dropping funnel, prepare a solution of 2-bromo-3,5-dimethylpyridine (1.0 equiv) in anhydrous THF.

  • Add a small portion of the halide solution to the magnesium and gently warm the flask to initiate the reaction (the disappearance of the iodine color and gentle refluxing indicates initiation).

  • Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed. The resulting grey-black solution of the Grignard reagent can be used in subsequent reactions.

Lithiation

Direct lithiation of 2-halo-3,5-dimethylpyridines can be complex due to the possibility of halogen-metal exchange or directed ortho-lithiation. However, halogen-metal exchange is a common method for preparing organolithium reagents. This process is typically much faster for iodo-compounds than for bromo-compounds, often occurring at very low temperatures (e.g., -78 °C) with alkyllithium reagents. This allows for excellent functional group tolerance. The corresponding reaction with 2-bromo-3,5-dimethylpyridine may require higher temperatures, which can lead to side reactions.

Conclusion: A Matter of Reactivity and Practicality

  • Milder Reaction Conditions: Reactions with the iodo-compound can often be performed at lower temperatures and with shorter reaction times.

  • Higher Yields: The faster kinetics and cleaner reaction profiles can lead to improved product yields.

  • Broader Substrate Scope: The higher reactivity of this compound may allow for the successful coupling of more challenging reaction partners.

While 2-bromo-3,5-dimethylpyridine is a viable and often more cost-effective starting material, its use may necessitate more forcing reaction conditions and careful optimization of the catalytic system. The choice between these two valuable building blocks will ultimately depend on the specific requirements of the synthetic target, the desired reaction conditions, and economic considerations. For rapid and efficient synthesis, particularly in the context of drug discovery where time is of the essence, the superior reactivity of this compound often makes it the preferred choice.

References

  • Buchwald-Hartwig Amination. Wikipedia. [Link]

  • Hartwig, J. F. (1999). Palladium-Catalyzed Amination of Aryl Bromides and Chlorides and Extended Scope of Aromatic C-N Bond Formation with a Commercial Ligand. Journal of Organic Chemistry, 64(15), 5575-5580.
  • Ramanayake, D. J. (2024). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides (Master's thesis, University of Calgary, Calgary, Canada). [Link]

  • Fernández, I., Frenking, G., & Uggerud, E. (2009). The interplay between steric and electronic effects in S(N)2 reactions. Chemistry, 15(9), 2166-2175.
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  • Overbeek, J. W. (1952). The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. Recueil des Travaux Chimiques des Pays-Bas, 71(12), 1253-1258.
  • Amatore, C., Jutand, A., & Suarez, A. (1993). Kinetics of the Oxidative Addition of ortho-Substituted Aryl Halides to Palladium(0) Complexes. Organometallics, 12(8), 3168-3178.
  • Google Patents. (n.d.). CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine.
  • Fernández, I., & Frenking, G. (2009). The interplay between steric and electronic effects in S(N)2 reactions. Chemistry–A European Journal, 15(9), 2166-2175.
  • ChemRxiv. (2024). Kinetics and Thermodynamics of the Oxidative Addition of Aryl Bromides at Palladium(I) to Form Palladium(III) Complexes. [Link]

  • Kashani, S. K., Jessiman, J. E., & Hein, J. E. (2020).
  • Powers, D. C., & Ritter, T. (2011). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes.
  • DiVA portal. (n.d.). Reaction Between Grignard Reagents and Heterocyclic N-oxides. [Link]

  • Chemical Insights. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?[Link]

  • Amatore, C., Broeker, G., Jutand, A., & Khalil, F. (1997). Oxidative addition of palladium(0) complexes generated from [Pd0(dba)2] and bidentate nitrogen or phosphorus ligands. Journal of the American Chemical Society, 119(22), 5176-5185.
  • Quora. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?[Link]

  • Li, Y., et al. (2023). Effects of Methyl Substitution and Leaving Group on E2/SN2 Competition for Reactions of F− with RY (R = CH3, C2H5, iC3H7, tC4H9; Y = Cl, I). Molecules, 28(17), 6296.
  • Luo, Y.-R. (2007). Handbook of Bond Dissociation Energies in Organic Compounds. CRC press.
  • Wired Chemist. (n.d.). Common Bond Energies. [Link]

  • Amatore, C., & Jutand, A. (1981). Kinetics of oxidative addition of zerovalent palladium to aromatic iodides. Journal of Organometallic Chemistry, 209(1), C1-C5.
  • Oesing, C., et al. (2015). Sonogashira Cross-Coupling Reactions of 3,5-Dibromo-2,6-dichloropyridine. Synthesis, 47(15), 2235-2244.
  • Alabugin, I. V. (2014, December 1).
  • Calhorda, M. J., et al. (2020). Steric and Electronic Effects on the Structure and Photophysical Properties of Hg(II) Complexes. Inorganics, 8(12), 70.
  • Quora. (2016). Why does bond dissociation enthalpy follow the order Cl2>Br2>F2>I2?[Link]

  • Chemistry LibreTexts. (2020, September 8). 8.8: Strength of Covalent Bonds. [Link]

  • ResearchGate. (2025). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. [Link]

  • ResearchGate. (2025). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. [Link]

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Navigating the Pyridine Maze: A Senior Scientist's Guide to Alternatives for 2-Iodo-3,5-dimethylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of synthetic chemistry, the choice of starting materials can be the determining factor between a high-yielding, efficient reaction and a frustrating dead end. For chemists working with substituted pyridines—a cornerstone scaffold in pharmaceuticals and functional materials—2-iodo-3,5-dimethylpyridine has long been a reliable building block, particularly in the realm of cross-coupling reactions. Its high reactivity, stemming from the labile carbon-iodine bond, makes it a go-to reagent for constructing complex molecules. However, reliance on a single reagent can be fraught with challenges, including high cost, limited availability, and occasional instability.

This guide, designed for the discerning researcher, scientist, and drug development professional, delves into the practical alternatives to this compound. We will explore a range of other halogenated and pseudo-halogenated pyridines, critically evaluating their performance in common synthetic transformations. Our focus is on providing actionable, data-driven insights to inform your experimental design, ensuring you can select the optimal reagent for your specific synthetic challenge, balancing reactivity with economic viability.

The Incumbent: Understanding the Utility and Drawbacks of this compound

The primary utility of this compound lies in its efficacy as an electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. The relatively weak C-I bond facilitates oxidative addition to the palladium(0) catalyst—the crucial, often rate-limiting, first step in catalytic cycles like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. This high reactivity often allows for milder reaction conditions and translates to higher yields compared to its bromo or chloro counterparts.

However, this reactivity can be a double-edged sword. The same lability that makes it an excellent substrate can also lead to issues with stability and storage. Furthermore, the higher cost and atomic weight of iodine-containing compounds are significant considerations, especially for large-scale synthesis where process mass intensity and cost of goods are critical metrics. These factors necessitate a thorough evaluation of viable alternatives.

The Contenders: A Comparative Analysis of Alternative Reagents

Our investigation into alternatives will focus on other 2-substituted-3,5-dimethylpyridines where the substituent is a suitable leaving group for cross-coupling reactions. The most common and practical alternatives are the corresponding bromo, chloro, and triflate derivatives.

Reactivity Showdown: Iodo vs. Bromo vs. Chloro vs. Triflates

The choice of leaving group (X) has a profound impact on the reaction kinetics and the required catalytic system. The general order of reactivity for halogens in palladium-catalyzed cross-coupling is a direct consequence of the carbon-halogen bond dissociation energy: I > Br > Cl . Pyridyl triflates (OTf), which are pseudo-halides, are often comparable in reactivity to or even more reactive than the corresponding iodides.

This trend is visualized in the initial oxidative addition step of a generic cross-coupling catalytic cycle.

Oxidative_Addition cluster_reactants 2-Substituted-3,5-dimethylpyridine (Ar-X) Pd0 Pd(0) Catalyst Iodo X = Iodo Bromo X = Bromo Chloro X = Chloro Triflate X = Triflate (OTf) Intermediate Ar-Pd(II)-X Iodo->Intermediate Very Fast Bromo->Intermediate Moderate Chloro->Intermediate Slow (Requires potent catalyst) Triflate->Intermediate Very Fast caption Figure 1. Relative rates of oxidative addition.

Figure 1. Relative rates of oxidative addition.

Experimental Data at a Glance

While direct side-by-side comparative studies for the 3,5-dimethylpyridine series are sparse in the literature, we can extrapolate from established principles and data from analogous systems to provide a reliable performance overview. The following table summarizes the key characteristics of each alternative.

ReagentRelative ReactivityTypical Catalyst SystemCost Index (Reagent)Key Considerations
This compound Very HighStandard Pd catalysts (e.g., Pd(PPh₃)₄)~100Highest reactivity, ideal for challenging couplings. Prone to degradation and high cost.
2-Bromo-3,5-dimethylpyridine HighStandard to moderately active Pd catalysts~15-25The "workhorse" alternative; excellent balance of reactivity, stability, and cost.[1][2]
2-Chloro-3,5-dimethylpyridine ModerateRequires specialized, electron-rich ligands (e.g., Buchwald ligands like XPhos)~10-20Most economical for large scale, but requires significant catalyst screening and optimization.
2-Triflyloxy-3,5-dimethylpyridine Very HighStandard Pd catalysts~30-50 (two steps)Reactivity rivals iodide. Requires synthesis from the corresponding pyridone. Moisture sensitive.

Note: Cost Index is a relative scale based on approximate supplier pricing per gram at research scale, with the iodo-derivative set as the baseline of 100. The triflate cost considers the price of the 3,5-dimethyl-2-pyridone precursor and triflating agent.

In-Depth Look at the Alternatives

2-Bromo-3,5-dimethylpyridine: The Workhorse

For many applications, the bromo-derivative is the most logical and cost-effective first choice when moving away from the iodide. It is significantly more stable and affordable while retaining high reactivity for a broad range of cross-coupling reactions. In many standard Suzuki or Buchwald-Hartwig reactions, a simple switch to a slightly more active catalyst (e.g., one with a phosphine ligand bulkier than triphenylphosphine) or a modest increase in reaction temperature is sufficient to achieve comparable yields to the iodo counterpart.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-bromo-3,5-dimethylpyridine (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water (5 mL).

  • Heat the reaction mixture to 90-100 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Upon completion, cool the reaction to room temperature, dilute with water (10 mL), and extract with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

2-Chloro-3,5-dimethylpyridine: The Economist's Choice

The chloro-derivative stands as the most economical option, a critical factor in process chemistry and large-scale manufacturing. Historically, the strength of the C-Cl bond made it a challenging substrate. However, the development of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) by research groups like Buchwald's has revolutionized the use of aryl chlorides in cross-coupling. These catalyst systems enhance the rate of oxidative addition, making the coupling of chlorides practical and efficient.

Experimental Protocol: Representative Buchwald-Hartwig Amination

  • In a glovebox, charge a vial with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv).

  • Add 2-chloro-3,5-dimethylpyridine (1.0 mmol, 1.0 equiv) and the desired amine (1.2 mmol, 1.2 equiv).

  • Seal the vial, remove it from the glovebox, and add a dry, aprotic solvent such as toluene or dioxane (2 mL).

  • Heat the reaction mixture to 100-120 °C and monitor for completion (typically 6-24 hours).

  • Work-up and purification are similar to the Suzuki protocol, with appropriate adjustments based on the properties of the aminated product.

2-Triflyloxy-3,5-dimethylpyridine: The Reactivity Enthusiast's Pick

Pyridyl triflates (prepared from the corresponding 2-pyridones) are excellent substrates for cross-coupling, often exhibiting reactivity that rivals or surpasses iodides. They are particularly useful when the corresponding halide is unreactive or when seeking to perform couplings at lower temperatures. The triflate group is easily introduced by reacting the corresponding pyridone, 3,5-dimethyl-2-pyridone, with triflic anhydride or other triflating agents. While highly effective, the cost of the triflating agent and the potential moisture sensitivity of the resulting triflate are important considerations.

Experimental Protocol: Synthesis of 2-Triflyloxy-3,5-dimethylpyridine

  • To a flame-dried flask under an inert atmosphere, add 3,5-dimethyl-2-pyridone (1.0 mmol, 1.0 equiv) and a suitable solvent like dichloromethane (5 mL).

  • Add a non-nucleophilic base such as pyridine or triethylamine (1.2 mmol, 1.2 equiv).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add trifluoromethanesulfonic anhydride (Tf₂O, 1.1 mmol, 1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane, dry the organic layer over Na₂SO₄, and concentrate.

  • The crude pyridyl triflate can often be used directly in the subsequent cross-coupling reaction after purification by filtration through a short plug of silica gel.

Decision-Making Workflow for Reagent Selection

Choosing the right alternative is a multi-faceted decision balancing cost, reactivity, and available resources. The following diagram outlines a logical workflow to guide your selection process.

Decision_Tree Start Need an alternative to This compound? Scale_Check Is this for large-scale synthesis (>10g)? Start->Scale_Check Consider_Chloro Strongly consider: 2-Chloro-3,5-dimethylpyridine (Requires catalyst optimization) Scale_Check->Consider_Chloro Yes Reactivity_Check Is the coupling partner unreactive or is very high reactivity essential? Try_Bromo Start with: 2-Bromo-3,5-dimethylpyridine Reactivity_Check->Try_Bromo No Consider_Triflate Consider: 2-Triflyloxy-3,5-dimethylpyridine (Requires synthesis) Reactivity_Check->Consider_Triflate Yes End Proceed with Synthesis Try_Bromo->End Consider_Chloro->End Consider_Triflate->End Scale_e_Check Scale_e_Check Scale_e_Check->Reactivity_Check No caption Figure 2. Decision workflow for reagent selection.

Figure 2. Decision workflow for reagent selection.

Conclusion

While this compound remains a valuable tool for its high reactivity, a comprehensive understanding of the available alternatives is crucial for developing robust, efficient, and economical synthetic routes. For a majority of discovery-scale applications, 2-bromo-3,5-dimethylpyridine offers the optimal balance of reactivity, stability, and cost. When cost is the paramount driver, particularly on a larger scale, 2-chloro-3,5-dimethylpyridine , paired with modern, highly active catalyst systems, is an excellent and industrially relevant choice. For the most challenging couplings that demand the highest possible reactivity, or when milder conditions are essential, 2-triflyloxy-3,5-dimethylpyridine stands as a powerful, albeit synthetically derived, alternative. By carefully considering the specific demands of your reaction—scale, cost, and the nature of your coupling partners—you can confidently navigate the landscape of pyridine building blocks and select the optimal reagent for synthetic success.

References

  • Jung, S.-H., et al. (2016). A mild Cu-catalyzed approach for the N-arylation of 2-pyridones with diaryliodonium salts. J. Org. Chem., 81, 7717-7724. Available at: [Link]

  • J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. (2021-02-23). Available at: [Link]

  • Matrix Fine Chemicals. this compound. Available at: [Link]

  • Google Patents.Synthetic method of 2- (trifluoromethyl) pyrimidine-5-ol. (CN111533699A).
  • Tsukamoto, Y., & Nakamura, A. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of pesticide science, 42(3), 95–104. Available at: [Link]

  • Comins, D. L., et al. (1997). PYRIDINE-DERIVED TRIFLATING REAGENTS: N-(2-PYRIDYL)-TRIFLIMIDE AND N-(5-CHLORO-2-PYRIDYL)TRIFLIMIDE. Organic Syntheses, 74, 77. Available at: [Link]

  • Śledź, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein journal of organic chemistry, 14, 2384–2393. Available at: [Link]

  • Rasool, N., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central journal, 12(1), 53. Available at: [Link]

  • Google Patents.Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine. (US4973698A).
  • Patel, S. B., et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Frontier Specialty Chemicals. 2-Bromo-3,5-dimethylpyridine. Available at: [Link]

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A Senior Application Scientist's Guide to the Structural Validation of 2-Iodo-3,5-dimethylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent data rests. An incorrectly identified compound can invalidate months or even years of research. This guide provides an in-depth comparison of the primary analytical techniques used to validate the structure of 2-iodo-3,5-dimethylpyridine derivatives, a class of compounds that serve as versatile building blocks in medicinal chemistry and materials science.[1] We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring a robust, self-validating analytical workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Blueprint

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. It provides a detailed map of the atomic connectivity within a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.[2] For a substituted pyridine like this compound, NMR is the first and most informative validation step.

Expertise & Causality: Why NMR is the First Step

We begin with NMR because it directly addresses the fundamental question: "Are the atoms connected in the way I expect?" The chemical shift of a proton or carbon is exquisitely sensitive to its electronic environment. In our target molecule, the electron-withdrawing nitrogen atom dramatically influences the pyridine ring, causing protons attached to it to appear "deshielded" (at a higher chemical shift) compared to those on a simple benzene ring.[2]

  • ¹H NMR Predictions: For this compound, we expect a simple, clean spectrum. The two methyl groups at positions 3 and 5 are in different environments and should appear as two distinct singlets. The two remaining aromatic protons at positions 4 and 6 are not adjacent to other protons, so they too will appear as singlets. The proton at C6 (α-position) is closest to the electron-withdrawing nitrogen and will be the most deshielded, appearing furthest downfield.[2]

  • ¹³C NMR Predictions: The carbon spectrum provides a count of unique carbon atoms. We expect to see seven distinct signals: two for the methyl groups and five for the pyridine ring carbons. The carbon atom bonded to the iodine (C2) will be significantly influenced by the halogen's electronegativity and large size.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the purified derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.[2]

  • Instrument Setup: Place the sample in the NMR spectrometer. Ensure the instrument is locked onto the deuterium signal of the solvent and that the sample is properly shimmed to achieve a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. A typical experiment involves 8 to 16 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, more scans (e.g., 128 to 1024) are required to achieve a good signal-to-noise ratio.[2]

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to a reference signal (e.g., residual solvent peak or tetramethylsilane).

Data Presentation: Predicted NMR Shifts
Assignment Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Rationale
C2-I-~110-120Carbon directly bonded to iodine; significant shielding/heavy atom effect.
C3-CH₃~2.3-2.5~140-145 (ring C), ~18-22 (CH₃)Standard methyl-on-aromatic-ring shift.
C4-H~7.5-7.8~138-142Aromatic proton at the γ-position.[2]
C5-CH₃~2.3-2.5~130-135 (ring C), ~18-22 (CH₃)Standard methyl-on-aromatic-ring shift.
C6-H~8.0-8.3~148-152Aromatic proton at the α-position, deshielded by adjacent nitrogen.[2]

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Following NMR, mass spectrometry serves as a critical secondary check. Its primary role is to confirm the molecular weight of the compound, providing strong evidence that the correct elemental formula has been achieved.

Expertise & Causality: Validating the Elemental Formula

Mass spectrometry bombards the molecule with electrons (in Electron Ionization, EI-MS), creating a positively charged molecular ion (M⁺). The spectrometer then measures the mass-to-charge ratio (m/z) of this ion. For this compound (C₇H₈IN), the expected molecular weight is 233.05 g/mol .[3] The detection of a molecular ion peak at m/z ≈ 233 is a non-negotiable validation checkpoint.

A key feature of halogens in MS is their isotopic distribution. However, iodine is monoisotopic (¹²⁷I), so unlike compounds with chlorine or bromine, we do not expect to see a characteristic M+2 peak.[4] The molecular ion is often unstable and breaks into smaller, charged fragments. The pattern of this fragmentation can provide additional structural clues. For our molecule, predictable fragmentation includes the loss of the iodine atom or a methyl group.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: Dissolve a small amount (<1 mg) of the sample in a volatile solvent like methanol or dichloromethane.

  • Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: The sample is vaporized and enters the ionization chamber, where it is bombarded with a high-energy electron beam (~70 eV) to generate the molecular ion and fragment ions.

  • Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

  • Detection: The separated ions are detected, and the resulting data is plotted as a mass spectrum (relative intensity vs. m/z).

Data Presentation: Expected Mass Spectrum Peaks
m/z Value Assignment Interpretation
233[C₇H₈IN]⁺Molecular Ion (M⁺). Confirms the molecular weight.
218[C₇H₅IN]⁺[M-CH₃]⁺. Loss of a methyl radical.
106[C₇H₈N]⁺[M-I]⁺. Loss of an iodine radical, a common fragmentation for iodo-aromatics.

Single-Crystal X-ray Crystallography: The Definitive Confirmation

While NMR and MS provide powerful and usually sufficient evidence for a structure, they infer connectivity from spectral data. Single-Crystal X-ray Crystallography is the only technique that provides a direct, unambiguous, three-dimensional image of the molecule. It is the undisputed "gold standard" for structural proof.

Expertise & Causality: The Power of Unambiguity

This technique works by passing X-rays through a perfectly ordered single crystal of the compound. The X-rays are diffracted by the electron clouds of the atoms in a predictable pattern. By analyzing this diffraction pattern, we can calculate the precise position of every atom in the molecule, yielding exact bond lengths, bond angles, and stereochemistry.[5][6][7] The primary challenge and the reason it is not used for every sample is the absolute requirement for a high-quality single crystal, the growth of which can be a significant experimental hurdle.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystallization: The most critical step. Grow single crystals suitable for diffraction, typically by slow evaporation of a solvent from a concentrated solution of the purified compound.[5] This requires screening various solvents and conditions.

  • Crystal Mounting: Under a microscope, select a suitable crystal (typically 0.1-0.3 mm in size with well-defined faces) and mount it on a goniometer head.[5]

  • Data Collection: Place the crystal in a stream of cold nitrogen gas (e.g., 100 K) within the diffractometer to minimize thermal vibration.[5] Collect diffraction data by rotating the crystal in a monochromatic X-ray beam.

  • Structure Solution and Refinement: Process the diffraction data to generate an electron density map. A molecular model is fitted to this map and refined to produce the final, precise 3D structure.

Comparative Guide: An Integrated Validation Workflow

No single technique tells the whole story. A robust structural validation relies on the convergence of evidence from complementary methods. NMR establishes the proton and carbon framework, MS confirms the mass and elemental formula, and X-ray crystallography provides the ultimate proof of the 3D structure.

Logical Relationship of Validation Techniques

The following diagram illustrates how these techniques provide complementary, and in the case of X-ray crystallography, definitive, structural information.

G cluster_info Information Domain cluster_tech Analytical Technique Connectivity Atom Connectivity (2D Structure) Structure3D Absolute 3D Structure (Bond Lengths/Angles) Connectivity->Structure3D Formula Molecular Formula (Mass) Formula->Structure3D NMR NMR NMR->Connectivity Provides MS Mass Spec MS->Formula Provides Xray X-ray Crystallography Xray->Structure3D Provides

Caption: Relationship between analytical techniques and the structural information they provide.

Standard Validation Workflow

This workflow demonstrates the logical progression from a newly synthesized compound to a fully validated structure.

Compound Synthesized & Purified Derivative NMR_MS Primary Validation: NMR & Mass Spec Compound->NMR_MS Decision Structure Consistent with Spectral Data? NMR_MS->Decision Validated Structure Validated (High Confidence) Decision->Validated  Yes Revise Revise Structure or Re-synthesize Decision->Revise No Xray_Decision Is Absolute Proof Required? Validated->Xray_Decision Xray X-ray Crystallography Xray_Decision->Xray  Yes Validated_Abs Structure Confirmed (Absolute Proof) Xray->Validated_Abs

Caption: Standard workflow for the structural validation of a novel chemical entity.

Comparison of Key Techniques
Parameter NMR Spectroscopy Mass Spectrometry X-ray Crystallography
Primary Information Atom connectivity, chemical environment, 2D structureMolecular weight, elemental formula, fragmentation patternsAbsolute 3D structure, bond lengths & angles, stereochemistry
Sample Requirement 5-10 mg, soluble, pure< 1 mg, soluble, volatile (for GC-MS)High-quality single crystal (0.1-0.3 mm)
Throughput High (minutes to hours per sample)Very High (minutes per sample)Low (days to weeks, including crystallization)
Key Advantage Rich structural detail on bulk sample in solutionHigh sensitivity and speed, confirms molecular formulaUnambiguous, definitive structural proof
Key Limitation Can be complex to interpret for large molecules; infers connectivityProvides limited connectivity data; isomers can be indistinguishableRequires a suitable single crystal, which is often difficult to obtain

Conclusion

The structural validation of this compound derivatives, like any novel compound, is not a single experiment but a logical, multi-step process. By integrating the connectivity map from NMR with the molecular weight confirmation from mass spectrometry, researchers can achieve a high degree of confidence in their proposed structure. For applications where absolute certainty is paramount, such as in pharmaceutical development or advanced materials, the definitive 3D structure from single-crystal X-ray crystallography provides the ultimate, irrefutable proof. Employing these techniques in concert creates a self-validating system that ensures the scientific integrity of all subsequent research.

References

  • BenchChem. (n.d.). A Comparative Guide to the X-ray Crystallography of Pyridin-4-olate Metal Complexes.
  • MDPI. (n.d.). Synthesis, X-ray, Hirshfeld, and AIM Studies on Zn(II) and Cd(II) Complexes with Pyridine Ligands.
  • Bulletin of the Polish Academy of Sciences, Chemistry. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides.
  • ResearchGate. (n.d.). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives.
  • ePrints Soton. (n.d.). Syntheses and crystal structure of 4-[(pyridin-3-yl)diazenyl]morpholine and 1-[(pyridin-3-yl)diazenyl]-1,2,3,4-tetrahydroquinoline.
  • Matrix Fine Chemicals. (n.d.). This compound | CAS 445373-09-1.
  • BenchChem. (n.d.). Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives.
  • BenchChem. (n.d.). This compound | 445373-09-1.
  • ResearchGate. (n.d.). Recognizing α-, β- or γ-substitution in pyridines by mass spectrometry.
  • TutorChase. (n.d.). How can you identify the presence of halogens using mass spectrometry?
  • ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds.

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A Senior Application Scientist's Guide to the Spectroscopic Analysis and Comparison of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1] The precise structural characterization of these compounds is non-negotiable in research and development, ensuring identity, purity, and the desired molecular architecture. Spectroscopic analysis provides a powerful, non-destructive suite of tools to elucidate the nuanced structural details of substituted pyridines. The position and electronic nature of substituents on the pyridine ring—be they electron-donating or electron-withdrawing—impart a distinct "fingerprint" on the resulting spectra.

This guide offers an in-depth comparison of how common spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS)—are employed to analyze and differentiate substituted pyridines. We will explore the causal relationships between molecular structure and spectroscopic output, providing field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

The Foundational Principles: Substituent Effects

The electronic landscape of the pyridine ring is inherently asymmetric due to the electronegative nitrogen atom. This creates a permanent dipole and influences the electron density at each carbon position. Substituents further modulate this landscape:

  • Electron-Donating Groups (EDGs): Groups like methyl (-CH₃) or methoxy (-OCH₃) increase electron density in the ring, particularly at the ortho (C2/C6) and para (C4) positions.

  • Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or chloro (-Cl) decrease electron density in the ring, also with pronounced effects at the ortho and para positions.

This modulation of electron density is the primary driver of the shifts and changes observed across different spectroscopic methods.

Substituent_Effects cluster_EDG Electron-Donating Group (EDG) cluster_EWG Electron-Withdrawing Group (EWG) cluster_Spectra Spectroscopic Output EDG e.g., -CH₃, -OCH₃ Py_EDG Pyridine Ring EDG->Py_EDG Increases Electron Density NMR NMR: Upfield/Downfield Shifts Py_EDG->NMR Shielding (Upfield) IR IR: Vibrational Frequency Shifts Py_EDG->IR Lower Frequency UV UV-Vis: λmax Shifts Py_EDG->UV Bathochromic Shift EWG e.g., -NO₂, -Cl Py_EWG Pyridine Ring EWG->Py_EWG Decreases Electron Density Py_EWG->NMR Deshielding (Downfield) Py_EWG->IR Higher Frequency Py_EWG->UV Hypsochromic Shift

Caption: Influence of substituent electronic effects on spectroscopic signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy, particularly ¹H and ¹³C NMR, is arguably the most powerful technique for the unambiguous structure determination of substituted pyridines. The chemical shift (δ) of each nucleus is exquisitely sensitive to its local electronic environment.

¹H NMR Spectroscopy

The protons on a pyridine ring typically appear in the aromatic region (δ 7.0-9.0 ppm). The nitrogen atom deshields the α-protons (H2/H6) most significantly.

  • Substituent Position: The position of a substituent dictates which proton signals are most affected. For instance, a substituent at C4 will have a more pronounced effect on the chemical shifts of the C3/C5 protons than on the C2/C6 protons.

  • Electronic Effects:

    • EDGs increase electron density, shielding nearby protons and causing an upfield shift (to lower δ values).

    • EWGs decrease electron density, deshielding protons and causing a downfield shift (to higher δ values).

¹³C NMR Spectroscopy

The trends observed in ¹H NMR are mirrored in ¹³C NMR, often with greater clarity. The carbon atoms of the pyridine ring resonate between δ 120-150 ppm. The C2, C4, and C6 carbons are typically the most deshielded due to the influence of the nitrogen atom.[2]

Comparative Analysis: Positional Isomers (Chloropyridines)

Let's compare the ¹H NMR chemical shifts of 2-, 3-, and 4-chloropyridine. Chlorine is an EWG.

CompoundH2 (δ, ppm)H3 (δ, ppm)H4 (δ, ppm)H5 (δ, ppm)H6 (δ, ppm)
Pyridine ~8.6~7.4~7.8~7.4~8.6
2-Chloropyridine -~7.8~7.4~7.2~8.4
3-Chloropyridine ~8.5-~7.8~7.3~8.5
4-Chloropyridine ~8.5~7.4-~7.4~8.5

Data synthesized from typical values found in spectroscopic databases.

Causality: In 2-chloropyridine, the EWG at C2 deshields the adjacent H3 and H6 protons.[3] In 3-chloropyridine, the effect is most pronounced on the neighboring H2 and H4 protons.[4] In 4-chloropyridine, the symmetrical substitution leads to equivalent chemical shifts for H2/H6 and H3/H5.[5]

Experimental Protocol: ¹H NMR Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the purified substituted pyridine in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer (e.g., 400 MHz).

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum using a 90° pulse.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

    • Ensure a sufficient number of scans are averaged to obtain a good signal-to-noise ratio.

  • Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

    • Integrate the signals to determine the relative number of protons.

Infrared (IR) Spectroscopy: Probing Functional Groups and Ring Vibrations

IR spectroscopy is excellent for identifying functional groups and observing the vibrational modes of the pyridine ring. The key vibrations for substituted pyridines are the C=C and C=N ring stretching modes, which typically appear in the 1400-1650 cm⁻¹ region.[6]

  • Substituent Effects on Ring Vibrations:

    • EDGs tend to weaken the ring bonds slightly by donating electron density, causing a shift to lower wavenumbers (lower frequency).

    • EWGs withdraw electron density, strengthening the ring bonds and shifting the absorption to higher wavenumbers (higher frequency).[7]

Comparative Analysis: EDG vs. EWG

CompoundKey Ring Stretching Frequencies (cm⁻¹)
Pyridine ~1583, 1482, 1439
4-Methylpyridine (EDG) ~1605, 1557, 1508
4-Nitropyridine (EWG) ~1601, 1515 (asym NO₂), 1348 (sym NO₂)

Data synthesized from typical values.[6][8][9]

Causality: The methyl group in 4-methylpyridine donates electron density, slightly altering the bond orders within the ring.[10] Conversely, the powerful electron-withdrawing nitro group in 4-nitropyridine significantly alters the electronic distribution, and its own characteristic symmetric and asymmetric stretching bands dominate a portion of the spectrum.[11]

UV-Visible Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within the molecule, primarily the π → π* and n → π* transitions of the aromatic system. Pyridine itself shows absorption maxima around 202 nm and 254 nm.[12]

  • Substituent Effects (Chromophoric Effects):

    • Bathochromic Shift (Red Shift): EDGs and substituents that extend conjugation shift the absorption maximum (λₘₐₓ) to a longer wavelength . This is because they raise the energy of the highest occupied molecular orbital (HOMO), decreasing the HOMO-LUMO energy gap.

    • Hypsochromic Shift (Blue Shift): EWGs can sometimes cause a shift to a shorter wavelength , although their effect can be complex and depends on the specific transition.[13]

Solvent Effects (Solvatochromism): The polarity of the solvent can influence the energy of the electronic states, causing shifts in λₘₐₓ. This is particularly noticeable for the n → π* transition.[14]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. The molecular ion peak (M⁺) is typically intense for aromatic compounds like pyridines.

Fragmentation Pathways: The fragmentation of the pyridine ring is often initiated by the loss of stable neutral molecules like HCN (27 u) or HNC.[15] The nature and position of the substituent heavily influence the subsequent fragmentation.

  • 2-Substituted Pyridines: Often show unique fragmentation patterns due to the participation of the ring nitrogen in the fragmentation of the side chain.[16]

  • Substituents with Weak Bonds: Groups like alkyl chains can undergo fragmentation first (e.g., loss of a methyl radical, 15 u). For example, the mass spectrum of 4-methylpyridine shows a prominent peak corresponding to the loss of a hydrogen atom to form a stable pyridyl-methyl cation.[17]

Comparative Analysis: Fragmentation of 4-Methylpyridine

MS_Fragmentation M_ion 4-Methylpyridine M⁺˙ m/z = 93 M_minus_1 [M-H]⁺ m/z = 92 M_ion->M_minus_1 - H• Loss_HCN [C₄H₄]⁺˙ m/z = 52 M_minus_1->Loss_HCN - HCN

Caption: A simplified major fragmentation pathway for 4-methylpyridine.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the substituted pyridine in a volatile solvent like dichloromethane or methanol.

  • GC Method:

    • Inject a small volume (e.g., 1 µL) of the sample into the Gas Chromatograph.

    • Use a suitable capillary column (e.g., DB-5ms).

    • Employ a temperature program to separate the analyte from any impurities (e.g., start at 50°C, ramp to 250°C).

  • MS Method:

    • Use Electron Ionization (EI) at a standard energy of 70 eV.

    • Set the mass analyzer to scan a relevant mass range (e.g., m/z 40-300).

  • Data Analysis:

    • Identify the molecular ion peak (M⁺) to confirm the molecular weight.

    • Analyze the major fragment ions and propose fragmentation pathways consistent with the compound's structure.

Conclusion

The spectroscopic analysis of substituted pyridines is a multi-faceted process where each technique provides a unique and complementary piece of the structural puzzle. NMR spectroscopy excels at defining the precise connectivity and electronic environment of the C-H framework. IR spectroscopy confirms the presence of functional groups and offers insight into the effects of substituents on ring vibrations. UV-Vis spectroscopy sheds light on the electronic transitions within the conjugated system, while Mass Spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns.

By synthesizing data from these distinct methods, a Senior Application Scientist can confidently and comprehensively characterize substituted pyridines, providing the robust, reliable data essential for advancing research and development in the chemical and pharmaceutical sciences.

References

  • Title: ¹H and ¹³C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a) Source: Defense Technical Information Center URL: [Link]

  • Title: An Organic Chemistry Honors Option Focus on ¹³C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines Source: ChemRxiv URL: [Link]

  • Title: The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives Source: Canadian Journal of Chemistry URL: [Link]

  • Title: Infrared Spectral Studies of Some Substituted Pyridines Source: Asian Journal of Chemistry URL: [Link]

  • Title: Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers Source: The Journal of Organic Chemistry URL: [Link]

  • Title: ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration Source: Journal of Chemical Information and Computer Sciences URL: [Link]

  • Title: ¹³C NMR chemical shifts (δ, ppm) of monosubstituted pyridines Source: ResearchGate URL: [Link]

  • Title: THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2 Source: ResearchGate URL: [Link]

  • Title: ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration Source: Semantic Scholar URL: [Link]

  • Title: Solvent and Structural Effects on the UV–Vis Absorption Spectra of Some 4,6-Disubstituted-3-Cyano-2-Pyridones Source: Journal of Solution Chemistry URL: [Link]

  • Title: Substituent and solvent effects on the UV/vis absorption spectra of 5-(3- and 4-substituted arylazo)-4,6-dimethyl-3-cyano-2-pyridones Source: ResearchGate URL: [Link]

  • Title: Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory Source: Physical Chemistry Chemical Physics URL: [Link]

  • Title: THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2 Source: Canadian Journal of Chemistry URL: [Link]

  • Title: Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review Source: Critical Reviews in Analytical Chemistry URL: [Link]

  • Title: Methyl-substituted 4-nitropyridine N-oxides as ligands: structural, spectroscopic, magnetic and cytotoxic characteristics of copper(II) complexes Source: PubMed URL: [Link]

  • Title: Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. Source: Filo URL: [Link]

  • Title: UV-Vis Spectrum of Pyridine Source: SIELC Technologies URL: [Link]

  • Title: Electronic spectra and structure of methyl derivatives of 4-nitropyridine N-oxide Source: ResearchGate URL: [Link]

  • Title: Pyridine, 4-methyl- Source: NIST WebBook URL: [Link]

  • Title: 4-Methylpyridine Source: Wikipedia URL: [Link]

  • Title: Explain why nucleophilic substitution occurs more readily in 4-chloropyri.. Source: Filo URL: [Link]

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A Comparative Guide to Suzuki Coupling Yields of Iodo-pyridines for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis of the Reactivity of 2-, 3-, and 4-Iodopyridine in Palladium-Catalyzed Cross-Coupling Reactions

For researchers, scientists, and drug development professionals, the pyridine scaffold is a cornerstone of modern medicinal chemistry. Its presence in numerous FDA-approved drugs highlights its importance in molecular design. The Suzuki-Miyaura cross-coupling reaction is a paramount tool for the functionalization of pyridines, enabling the formation of carbon-carbon bonds with a wide range of boronic acids. Among the various halopyridines, iodopyridines are often favored for their high reactivity. However, the position of the iodine atom on the pyridine ring significantly influences the reaction's efficiency and yield. This guide provides a comprehensive comparison of the Suzuki coupling yields of 2-iodopyridine, 3-iodopyridine, and 4-iodopyridine, supported by experimental data and mechanistic insights to inform your synthetic strategies.

The Decisive Role of Iodine Placement: A Head-to-Head Yield Comparison

The reactivity of iodo-pyridines in Suzuki coupling is not uniform across the isomers. Electronic and steric effects, largely dictated by the position of the nitrogen atom relative to the carbon-iodine bond, lead to notable differences in reaction outcomes. Experimental data from a comparative study by Czompa et al. (2019), which utilized a standardized set of conditions, provides a clear illustration of this variance.[1]

Iodo-pyridine IsomerProductYield (%)
2-Iodopyridine2-Phenylpyridine75
3-Iodopyridine3-Phenylpyridine93
4-Iodopyridine4-Phenylpyridine95

Table 1: Comparative yields of the Suzuki-Miyaura coupling of different iodo-pyridine isomers with phenylboronic acid. Reaction conditions: Pd(PPh₃)₄ catalyst, Na₂CO₃ base, in propylene carbonate at 130°C. Data sourced from Czompa et al. (2019).[1]

As the data unequivocally shows, 3- and 4-iodopyridine exhibit significantly higher yields compared to their 2-substituted counterpart under identical reaction conditions. This trend is a critical consideration for chemists designing synthetic routes that require high efficiency and atom economy.

Unraveling the Mechanism: Why the Discrepancy in Yields?

The observed differences in yield can be attributed to a combination of electronic and steric factors that impact key steps in the Suzuki-Miyaura catalytic cycle.

The "2-Pyridyl Problem": Catalyst Inhibition by Chelation

The lower yield observed for 2-iodopyridine is a well-documented phenomenon often referred to as the "2-pyridyl problem". The nitrogen atom at the 2-position can act as a chelating ligand for the palladium catalyst. This chelation can lead to the formation of stable, catalytically inactive or less active palladium complexes, effectively sequestering the catalyst from the reaction cycle. This inhibition slows down the rate-determining oxidative addition step and subsequent steps, leading to incomplete conversion and lower yields.

G cluster_0 Catalytic Cycle cluster_1 Inhibition Pathway (2-Iodopyridine) Pd(0)L2 Active Pd(0) Catalyst Chelation Chelation Pd(0)L2->Chelation Oxidative_Addition Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-I(L)₂ Transmetalation Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L)₂ Reductive_Elimination Reductive Elimination Ar-Ar' Coupled Product 2-Iodopyridine 2-Iodopyridine Inactive_Complex Inactive Pd-Pyridyl Complex

Electronic Effects: The Inductive Influence of the Nitrogen Atom

The electron-withdrawing nature of the nitrogen atom in the pyridine ring influences the electrophilicity of the carbon atoms. This inductive effect is most pronounced at the positions ortho (2- and 6-) and para (4-) to the nitrogen.

  • 4-Iodopyridine: The iodine atom is at a position of high electrophilicity, which facilitates the oxidative addition of the C-I bond to the Pd(0) catalyst. This is a key reason for the high yields observed with this isomer.

  • 3-Iodopyridine: The iodine atom is at the meta position relative to the nitrogen. While the inductive effect is weaker at this position compared to the para position, the overall electron-deficient nature of the pyridine ring still renders the C-I bond sufficiently reactive for efficient Suzuki coupling.

  • 2-Iodopyridine: Although the 2-position is electronically activated, the aforementioned chelation effect often outweighs this electronic advantage, leading to reduced reactivity.

G

Experimental Protocol: A Generalized Procedure for Suzuki Coupling of Iodo-pyridines

The following protocol is based on the successful conditions reported by Czompa et al. and serves as a robust starting point for the Suzuki-Miyaura coupling of iodo-pyridines.[1]

Materials:

  • Iodo-pyridine (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.25 mmol, 1.25 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv) as a 0.5 M aqueous solution

  • Propylene carbonate (5 mL)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the iodo-pyridine (1.0 mmol), phenylboronic acid (1.25 mmol), and Pd(PPh₃)₄ (0.05 mmol).

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Under a positive flow of the inert gas, add propylene carbonate (5 mL) followed by the 0.5 M aqueous solution of sodium carbonate (2 mL).

  • Heat the reaction mixture to 130 °C with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired phenylpyridine.

Conclusion and Recommendations for Optimal Yields

The choice of iodo-pyridine isomer has a profound impact on the outcome of Suzuki-Miyaura cross-coupling reactions. For synthetic campaigns where high yields are paramount, 4-iodopyridine and 3-iodopyridine are the preferred starting materials , consistently delivering excellent results under standard conditions.

When working with 2-iodopyridine , it is crucial to be aware of the potential for lower yields due to catalyst inhibition. To mitigate this "2-pyridyl problem," consider the following strategies:

  • Ligand Selection: Employing bulky, electron-rich phosphine ligands can sometimes disfavor the formation of the inhibitory chelating complex.

  • Catalyst Loading: A slight increase in catalyst loading may be necessary to compensate for the portion of the catalyst that becomes deactivated.

  • Reaction Conditions: Careful optimization of temperature, base, and solvent may be required to achieve satisfactory yields.

By understanding the underlying mechanistic principles and leveraging the comparative data presented, researchers can make more informed decisions in the design and execution of Suzuki-Miyaura cross-coupling reactions involving iodo-pyridines, ultimately accelerating the synthesis of novel compounds for drug discovery and development.

References

  • Czompa, A., Pásztor, B. L., Alizadeh, J. S., & Mándity, I. (2019). Scope and limitation of propylene carbonate as a sustainable solvent in the Suzuki–Miyaura reaction. RSC Advances, 9(65), 37818–37824. [Link]

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A Cost-Benefit Analysis of 2-Iodo-3,5-dimethylpyridine in Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic organic chemistry, the strategic selection of building blocks is paramount to the efficiency, cost-effectiveness, and overall success of a synthetic campaign. Halogenated pyridines, in particular, are invaluable intermediates in the construction of a diverse array of pharmaceuticals, agrochemicals, and functional materials. This guide provides a comprehensive cost-benefit analysis of 2-Iodo-3,5-dimethylpyridine, critically comparing its performance in key cross-coupling reactions against its more common and economical bromo- and chloro-analogs. By examining the interplay between reactivity, cost, and reaction efficiency, we aim to provide researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their synthetic endeavors.

Introduction: The Role of 2-Halo-3,5-dimethylpyridines in Modern Synthesis

The 3,5-dimethylpyridine (3,5-lutidine) scaffold is a prevalent motif in numerous biologically active molecules. Functionalization at the 2-position opens a gateway to a multitude of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. The choice of the halogen atom (I, Br, or Cl) at this position profoundly influences the substrate's reactivity, stability, and cost. While this compound is often perceived as the most reactive, its higher cost necessitates a careful evaluation of its true value proposition. This guide will dissect this cost-benefit relationship through the lens of three of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

At a Glance: Properties, Cost, and Safety

A preliminary assessment of the physical properties, cost, and safety of this compound and its bromo and chloro counterparts reveals a clear trend. The iodo-substituted compound, while offering the highest molecular weight, is significantly more expensive and less commonly stocked than its lighter halogen analogs.

PropertyThis compound2-Bromo-3,5-dimethylpyridine2-Chloro-3,5-dimethylpyridine
CAS Number 445373-09-192992-85-3[1][2]72093-12-0[3][4]
Molecular Formula C₇H₈INC₇H₈BrN[5]C₇H₈ClN[4]
Molecular Weight 233.05 g/mol 186.05 g/mol 141.60 g/mol [4]
Physical Form Not specified, likely solid or liquidSolidYellow to light brown liquid[4]
Relative Cost Highest (Price on request)Low to Moderate (~$1-7/g)[1]Lowest
Safety Profile Irritant, harmful if swallowedHarmful if swallowed, causes serious eye damageNot specified, handle with care

Note: Cost is an approximation based on available catalog prices and may vary between suppliers and purity grades. The price for this compound is typically available upon request, indicating a higher cost compared to the bromo and chloro analogs.

Performance in Key Cross-Coupling Reactions: A Comparative Analysis

The primary justification for the use of the more expensive this compound lies in its anticipated superior performance in cross-coupling reactions. The reactivity of aryl halides in these transformations generally follows the trend I > Br > Cl, which is attributed to the decreasing bond dissociation energy of the C-X bond. This facilitates the initial oxidative addition step in the catalytic cycle, which is often rate-limiting.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds.[6] The enhanced reactivity of aryl iodides can translate to milder reaction conditions, lower catalyst loadings, and shorter reaction times. However, for a relatively activated system like a 2-halopyridine, the difference in reactivity between the iodo and bromo analogs may not always justify the significant cost differential. The coupling of 2-chloropyridines, while more challenging, can often be achieved with the use of more specialized catalyst systems.[7]

Comparative Experimental Data (Illustrative)

Aryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-Bromopyridine derivativeArylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10016-24~80Adapted from[8]
2-Chloropyridine derivativeAlkylboronic esterPd(OAc)₂ / Ad₂PⁿBuK₃PO₄Dioxane/H₂O10024HighAdapted from[7]
2-Halo-deazapurines (Iodo vs. Bromo)OrganotrifluoroboratePdCl₂(dppf)K₂CO₃Dioxane/H₂O8012Iodo: >90, Bromo: ~70-80Inferred from[9]

Causality Behind Experimental Choices: The choice of a phosphine ligand like SPhos or a bulky biarylphosphine ligand is crucial for activating the less reactive aryl chlorides.[7] The use of aqueous solvent mixtures often enhances the rate of transmetalation. The selection of a suitable base is also critical, with carbonates and phosphates being common choices.[10]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[11] Similar to the Suzuki coupling, the reactivity trend of I > Br > Cl generally holds. The use of this compound can be advantageous, particularly for less nucleophilic amines or when milder conditions are required to preserve sensitive functional groups. However, modern catalyst systems have significantly improved the efficiency of coupling with aryl bromides and even chlorides.[12][13]

Comparative Experimental Data (Illustrative)

Aryl HalideAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-Bromopyridine derivativeVolatile aminesPd(OAc)₂ / dpppNaOtBuToluene80-55-98[14]
2-Bromopyridine derivativeCyclohexane-1,2-diaminePd₂(dba)₃ / BINAPNaOtBuToluene80460[15]
Aryl Iodidep-ToluidineNi(acac)₂K₃PO₄Dioxane1101297 (for 1-iodo-3,5-dimethylbenzene)Adapted from[16]

Causality Behind Experimental Choices: The choice of a strong, non-nucleophilic base like sodium tert-butoxide is often essential for the deprotonation of the amine and subsequent C-N bond formation.[15] The selection of the phosphine ligand is critical, with bulky, electron-rich ligands often being required for challenging substrates. The use of nickel catalysis has also emerged as a cost-effective alternative for the amination of aryl iodides.[16]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne.[14] The reactivity of the aryl halide is particularly important in this reaction, and aryl iodides are generally the preferred substrates, often reacting at room temperature. Aryl bromides typically require higher temperatures, while aryl chlorides are the most challenging to couple.

Comparative Experimental Data (Illustrative)

Aryl HalideAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-Amino-3-bromopyridinesTerminal AlkynesPd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100372-96[17]
3-Bromo-1,2-dionesSubstituted AcetylenesPd(PPh₃)₄ / CuIEt₃NTHFRT0.5-2GoodAdapted from[8]
6-Bromo-3-fluoro-2-cyanopyridineFunctionalized AlkynesPd(PPh₃)₄ / CuIEt₃NTHFRT-43-97[18]

Causality Behind Experimental Choices: The classic Sonogashira conditions employ a palladium catalyst in conjunction with a copper(I) co-catalyst, which facilitates the formation of a copper acetylide intermediate.[14] An amine base, such as triethylamine, is used to neutralize the HX byproduct. Copper-free conditions have also been developed to avoid the formation of alkyne homocoupling byproducts.[19]

Experimental Protocols

To provide a practical context for this analysis, the following are representative experimental protocols for each of the three major cross-coupling reactions. These protocols are based on established procedures for analogous substrates and should be optimized for specific applications.

General Protocol for Suzuki-Miyaura Coupling

Reaction Setup:

  • To a flame-dried Schlenk flask, add the 2-halo-3,5-dimethylpyridine (1.0 mmol), the boronic acid or ester (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) to the flask.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., a 4:1:1 mixture of toluene, ethanol, and water) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

Work-up and Purification:

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination

Reaction Setup:

  • In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol), the phosphine ligand (e.g., BINAP, 0.04 mmol), and the base (e.g., NaOtBu, 1.4 mmol) to a Schlenk flask.

  • Add the 2-halo-3,5-dimethylpyridine (1.0 mmol) and the amine (1.2 mmol).

  • Add anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Seal the flask and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

Work-up and Purification:

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

General Protocol for Sonogashira Coupling

Reaction Setup:

  • To a dry Schlenk flask under an inert atmosphere, add the 2-halo-3,5-dimethylpyridine (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol), and the copper(I) iodide (0.04 mmol).

  • Add the anhydrous solvent (e.g., THF or DMF) and the amine base (e.g., triethylamine, 2.0 mmol).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the terminal alkyne (1.2 mmol) dropwise.

  • Heat the reaction mixture to the desired temperature (typically room temperature to 100 °C) and monitor by TLC or GC-MS.

Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Visualizing the Decision-Making Process

The selection of the optimal 2-halo-3,5-dimethylpyridine is a multi-faceted decision that balances cost, reactivity, and the specific demands of the synthetic target.

CostBenefitAnalysis cluster_factors Decision Factors cluster_substrates Substrate Choice cluster_outcomes Synthetic Outcomes Cost Cost Iodo This compound Cost->Iodo High Bromo 2-Bromo-3,5-dimethylpyridine Cost->Bromo Moderate Chloro 2-Chloro-3,5-dimethylpyridine Cost->Chloro Low Reactivity Reactivity Reactivity->Iodo High Reactivity->Bromo Moderate Reactivity->Chloro Low Conditions Reaction Conditions HighYield High Yield & Mild Conditions Conditions->HighYield Milder ModerateYield Moderate Yield & Standard Conditions Conditions->ModerateYield Standard Challenging Challenging Synthesis Conditions->Challenging Harsher Iodo->HighYield Bromo->ModerateYield Chloro->Challenging

Caption: Cost-benefit analysis workflow for selecting a 2-halo-3,5-dimethylpyridine.

Conclusion and Recommendations

The cost-benefit analysis of this compound in synthesis reveals a nuanced landscape where the "best" reagent is highly context-dependent.

  • For high-value targets and challenging transformations: Where maximizing yield and employing mild conditions are paramount to preserve complex functionality, the higher reactivity of this compound may justify its premium cost. This is particularly true for late-stage functionalization in pharmaceutical synthesis.

  • For routine synthesis and early-stage exploration: 2-Bromo-3,5-dimethylpyridine offers a well-balanced compromise between reactivity and cost. It is often the reagent of choice for a wide range of applications, providing good to excellent yields under standard, well-established conditions.

  • For large-scale production and cost-sensitive applications: While 2-Chloro-3,5-dimethylpyridine presents the most significant synthetic challenges, its low cost makes it an attractive option for industrial-scale synthesis where extensive process optimization can be undertaken to achieve acceptable yields.

Ultimately, the decision to employ this compound should be made on a case-by-case basis, carefully weighing the potential benefits of increased reactivity against the significant economic implications. For many applications, the more cost-effective bromo- and chloro-analogs, coupled with modern catalytic systems, will provide a more pragmatic and economically viable synthetic route.

References

  • 2 Chloromethyl 3 5 Dimethyl 4 Methoxypyridine Hydrochloride (CAS: 86604-75-3). IndiaMART. Available at: [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF. ResearchGate. (2025-08-06). Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - NIH. Available at: [Link]

  • (PDF) Palladium-Catalyzed Suzuki Cross-Coupling of 2-Halo-Deazapurines with Potassium Organotrifluoroborate Salts in the Regioselective Synthesis of Imidazo[4,5-b]pyridine Analogues - ResearchGate. (2015-12-22). Available at: [Link]

  • This compound | CAS 445373-09-1 - Matrix Fine Chemicals. Available at: [Link]

  • Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC. Available at: [Link]

  • Palladium-catalyzed Buchwald-Hartwig amination - Atlanchim Pharma. Available at: [Link]

  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC - NIH. Available at: [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scirp.org. Available at: [Link]

  • Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System - MDPI. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • Sonogashira cross-coupling of 3-bromo-1,2-diones. ScienceDirect. Available at: [Link]

  • COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. Available at: [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC - NIH. (2018-09-11). Available at: [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. (2018-09-06). Available at: [Link]

  • Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction - Chemical Communications (RSC Publishing). Available at: [Link]

  • Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - RSC Publishing. Available at: [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. (2020-04-20). Available at: [Link]

  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC - NIH. (2022-07-01). Available at: [Link]

  • Pd-catalyzed Suzuki/Sonogashira cross-coupling reaction and the direct sp 3 arylation of 7-chloro-5-methyl-[1][20][21]triazolo[1, 5-a]pyrimidine - ResearchGate. (2025-08-06). Available at: [Link]

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The Strategic Advantage of Iodine: A Comparative Guide to the Reactivity of 2-Iodo-3,5-dimethylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that dictates the efficiency and feasibility of a synthetic route. In the realm of heterocyclic chemistry, halopyridines are indispensable building blocks. This guide provides an in-depth comparison of the reactivity of 2-iodo-3,5-dimethylpyridine with its chloro and bromo analogues, supported by experimental data, to inform the strategic design of complex molecules.

The functionalization of the pyridine core is a cornerstone of modern medicinal chemistry and materials science. Halopyridines, in particular, serve as versatile precursors for the introduction of a wide array of molecular fragments through transition-metal-catalyzed cross-coupling reactions. The choice of the halogen substituent on the pyridine ring profoundly influences its reactivity, with the iodo-substituted variant often presenting a distinct advantage.

The Halogen Effect: Unpacking Reactivity Trends

The reactivity of halopyridines in widely-used palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, is primarily governed by the strength of the carbon-halogen (C-X) bond. The established order of reactivity for halogens is I > Br > Cl > F.[1][2] This trend is inversely correlated with the carbon-halogen bond dissociation energy. The weaker C-I bond facilitates the oxidative addition of the palladium catalyst to the C-X bond, which is often the rate-determining step of the catalytic cycle.[1]

Consequently, 2-iodopyridines, including this compound, are generally the most reactive substrates.[2] This heightened reactivity often translates to milder reaction conditions, such as lower temperatures and shorter reaction times, and can accommodate a broader range of coupling partners and functional groups.[1] While chloro- and bromopyridines are also valuable substrates, they frequently require more robust catalytic systems, higher catalyst loadings, and more forcing conditions to achieve comparable yields.[1][3]

Comparative Reactivity in Key Cross-Coupling Reactions

To illustrate the practical implications of this reactivity trend, the following sections compare the performance of 2-iodo-, 2-bromo-, and 2-chloro-3,5-dimethylpyridine in three pivotal cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds, particularly for creating biaryl and heterobiaryl structures.[3] The enhanced reactivity of the C-I bond in this compound makes it a superior substrate for this transformation compared to its bromo and chloro counterparts.

HalopyridineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compoundPd(PPh₃)₄K₂CO₃Dioxane/Water9012High
2-Bromo-3,5-dimethylpyridinePd(OAc)₂ / LigandK₂CO₃DMF/Water120>12Moderate to High
2-Chloro-3,5-dimethylpyridineSpecialized Pd CatalystStronger BaseHigh-boiling solvent>120>24Lower to Moderate

Table 1: Representative conditions for Suzuki-Miyaura coupling of 2-halo-3,5-dimethylpyridines with phenylboronic acid. Yields are generalized from typical outcomes for these classes of compounds.[2][3]

As the data suggests, the iodo-substituted pyridine can often be coupled under milder conditions with a standard catalyst, while the less reactive bromo and chloro analogues may necessitate higher temperatures and specialized ligands to achieve satisfactory results.[3]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

  • To a dry Schlenk tube, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add degassed 4:1 dioxane/water (0.2 M).

  • Add Pd(PPh₃)₄ (0.05 equiv.).

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Diagram: Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle for the Suzuki-Miyaura coupling reaction.

Sonogashira Coupling

The Sonogashira coupling is a fundamental reaction for the formation of a C-C bond between a halide and a terminal alkyne.[4] The high reactivity of 2-iodopyridines is particularly beneficial in this transformation, often allowing for copper-free conditions, which can be advantageous in preventing the homocoupling of the alkyne.[5]

HalopyridineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compoundPd(PPh₃)₄, CuIEt₃NTHFRT - 502-6High
2-Bromo-3,5-dimethylpyridinePd(PPh₃)₄, CuIEt₃NDMF80-10012-24Moderate to High
2-Chloro-3,5-dimethylpyridineSpecialized Pd Catalyst, CuIStronger BaseHigh-boiling solvent>100>24Low to Moderate

Table 2: Representative conditions for Sonogashira coupling of 2-halo-3,5-dimethylpyridines with a terminal alkyne. Yields are generalized from typical outcomes for these classes of compounds.[4][6]

Experimental Protocol: Sonogashira Coupling of this compound

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and copper(I) iodide (0.1 equiv.).

  • Add anhydrous THF (0.2 M) and triethylamine (2.0 equiv.).

  • Stir the reaction mixture at room temperature for 6 hours or until completion as monitored by TLC.

  • Filter the reaction mixture through a pad of celite and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Diagram: Reactivity Trend in Sonogashira Coupling

Reactivity_Trend Reactivity Decreasing Reactivity in Sonogashira Coupling Iodo This compound C-I Bond Bromo 2-Bromo-3,5-dimethylpyridine C-Br Bond Iodo->Bromo Chloro 2-Chloro-3,5-dimethylpyridine C-Cl Bond Bromo->Chloro caption Reactivity trend of 2-halopyridines.

Caption: General reactivity trend of 2-halopyridines in Sonogashira coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[7] The regioselectivity in dihalogenated pyridines is dictated by the relative C-X bond strengths, with the C-I bond being significantly more reactive towards oxidative addition than C-Br or C-Cl bonds.[7][8] This allows for selective amination at the iodo-substituted position.

HalopyridineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compoundPd₂(dba)₃ / XantphosCs₂CO₃Toluene1004-12High
2-Bromo-3,5-dimethylpyridinePd₂(dba)₃ / BINAPNaOtBuToluene11012-24Moderate to High
2-Chloro-3,5-dimethylpyridineSpecialized Pd Catalyst / LigandK₃PO₄Dioxane>110>24Lower to Moderate

Table 3: Representative conditions for Buchwald-Hartwig amination of 2-halo-3,5-dimethylpyridines with a primary amine. Yields are generalized from typical outcomes for these classes of compounds.[7][9]

Conclusion

The choice of halogen on a pyridine ring is a strategic decision with significant implications for synthetic efficiency. This compound consistently demonstrates superior reactivity in a range of palladium-catalyzed cross-coupling reactions compared to its bromo and chloro analogues. This enhanced reactivity, stemming from the weaker carbon-iodine bond, allows for milder reaction conditions, shorter reaction times, and often higher yields. For researchers in drug discovery and process development, the use of this compound can streamline synthetic routes, reduce costs, and provide greater flexibility in the design of complex molecular architectures.

References

  • EvitaChem. This compound 1-oxide.
  • BenchChem. A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions.
  • Guidechem. How is 2-Iodo-3-methylpyridine prepared and used in organic synthesis?
  • Benchchem.
  • Benchchem. Reactivity Face-Off: 2-Bromo-6-methylisonicotinaldehyde vs. 2-Iodopyridines in Cross-Coupling and Nucleophilic Substitution Reac.
  • Benchchem.
  • MDPI. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)
  • PMC. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex.
  • Scirp.org. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • PubMed.
  • Wikipedia. Sonogashira coupling.

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A Senior Application Scientist's Guide to the Computational Analysis of 2-Iodo-3,5-dimethylpyridine Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the intricacies of chemical reactions at a molecular level is paramount for innovation and efficiency. The substituted pyridine scaffold, a cornerstone in medicinal chemistry and materials science, often requires precise functionalization. Among the versatile precursors, 2-iodo-3,5-dimethylpyridine stands out as a key building block for creating complex molecular architectures. Its reactivity in palladium-catalyzed cross-coupling reactions is of particular interest.

This guide provides an in-depth computational analysis of the reaction mechanisms for three seminal palladium-catalyzed cross-coupling reactions involving this compound: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. We will dissect the catalytic cycles, compare the key mechanistic steps, and provide a framework for computational investigation, supported by experimental protocols. Our objective is to furnish a comparative understanding that empowers researchers to select optimal reaction strategies and rationally design improved catalytic systems.

The Principle of Palladium-Catalyzed Cross-Coupling

At the heart of these transformations lies a catalytic cycle orchestrated by a palladium complex, which typically involves three fundamental steps: oxidative addition, transmetalation (or a related step), and reductive elimination. The nature of the nucleophilic coupling partner dictates the specific type of cross-coupling reaction. For this compound, the electron-donating methyl groups can influence the electron density of the pyridine ring and the steric environment around the reactive C-I bond, thereby affecting the kinetics and thermodynamics of the catalytic cycle.

Comparative Mechanistic Overview

While sharing a common palladium-based catalytic core, the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions exhibit distinct mechanistic nuances, particularly in the nature of the transmetalation step. The choice of ligands, base, and solvent plays a critical role in modulating the efficiency and selectivity of each transformation.

ReactionNucleophileKey Mechanistic FeatureTypical Application
Suzuki-Miyaura Coupling Organoboron Reagent (e.g., boronic acid)Transmetalation involves a boronate species, often activated by a base.C-C bond formation (biaryl synthesis)
Buchwald-Hartwig Amination AmineFormation of a palladium-amido complex followed by reductive elimination.C-N bond formation (arylamine synthesis)
Sonogashira Coupling Terminal AlkyneOften involves a copper co-catalyst to form a copper acetylide for transmetalation.C-C bond formation (arylalkyne synthesis)

Computational Workflow for Mechanistic Analysis

A robust computational investigation of these reaction mechanisms typically employs Density Functional Theory (DFT). The workflow is designed to elucidate the energetic landscape of the entire catalytic cycle, identifying transition states and intermediates.

G cluster_0 Computational Workflow Geometry Optimization Geometry Optimization Frequency Calculation Frequency Calculation Geometry Optimization->Frequency Calculation Confirm Minimum Transition State Search Transition State Search Geometry Optimization->Transition State Search Energy Profile Energy Profile Frequency Calculation->Energy Profile Compute Free Energies Transition State Search->Frequency Calculation Confirm Saddle Point IRC Calculation IRC Calculation Transition State Search->IRC Calculation Connect Reactant/Product IRC Calculation->Energy Profile Solvation Modeling Solvation Modeling Energy Profile->Solvation Modeling G cluster_0 Oxidative Addition Pd(0)L2 Pd(0)L2 TS_OA Transition State Pd(0)L2->TS_OA Ar-I This compound Ar-I->TS_OA Pd(II)Complex L Pd(II) I Ar TS_OA->Pd(II)Complex G cluster_suzuki Suzuki-Miyaura Catalytic Cycle cluster_buchwald Buchwald-Hartwig Catalytic Cycle cluster_sonogashira Sonogashira Catalytic Cycle S_Start Pd(0)L2 S_OA Oxidative Addition + Ar-I S_Start->S_OA S_PdII Ar-Pd(II)(I)L2 S_OA->S_PdII S_Trans Transmetalation + Ar'B(OH)2 / Base S_PdII->S_Trans S_Diaryl Ar-Pd(II)(Ar')L2 S_Trans->S_Diaryl S_RE Reductive Elimination S_Diaryl->S_RE S_RE->S_Start S_Product Ar-Ar' S_RE->S_Product B_Start Pd(0)L2 B_OA Oxidative Addition + Ar-I B_Start->B_OA B_PdII Ar-Pd(II)(I)L2 B_OA->B_PdII B_Coord Amine Coordination + R2NH B_PdII->B_Coord B_Amido [Ar-Pd(II)(NHR2)L2]+ B_Coord->B_Amido B_Deprot Deprotonation - Base-H+ B_Amido->B_Deprot B_Amide Ar-Pd(II)(NR2)L2 B_Deprot->B_Amide B_RE Reductive Elimination B_Amide->B_RE B_RE->B_Start B_Product Ar-NR2 B_RE->B_Product So_Start Pd(0)L2 So_OA Oxidative Addition + Ar-I So_Start->So_OA So_PdII Ar-Pd(II)(I)L2 So_OA->So_PdII So_Trans Transmetalation + Cu-C≡CR So_PdII->So_Trans So_Alkynyl Ar-Pd(II)(C≡CR)L2 So_Trans->So_Alkynyl So_RE Reductive Elimination So_Alkynyl->So_RE So_RE->So_Start So_Product Ar-C≡CR So_RE->So_Product

A Comparative Guide to the Applications of 2-Iodo-3,5-dimethylpyridine in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the strategic functionalization of heterocyclic scaffolds is paramount for the discovery and development of novel therapeutics and functional materials. Among the vast array of building blocks available to the synthetic chemist, halogenated pyridines stand out for their versatility in a multitude of cross-coupling reactions. This guide provides an in-depth technical comparison of 2-Iodo-3,5-dimethylpyridine and its applications, benchmarked against its bromo- and chloro-analogs. By examining its performance in key synthetic transformations and providing supporting experimental data, this document aims to equip researchers with the insights necessary to make informed decisions in reaction design and optimization.

The Strategic Advantage of the this compound Scaffold

This compound, a member of the lutidine family, is a valuable intermediate in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Its utility stems from the unique combination of the electron-rich, sterically hindered pyridine core and the highly reactive carbon-iodine bond at the 2-position. The methyl groups at the 3- and 5-positions influence the electronic properties and steric environment of the pyridine ring, which can impact reaction kinetics and selectivity.

The C-I bond is the most reactive among the carbon-halogen bonds (excluding the rarely used astatine), making this compound an excellent substrate for a variety of palladium- and copper-catalyzed cross-coupling reactions. This enhanced reactivity often allows for milder reaction conditions, lower catalyst loadings, and shorter reaction times compared to its bromo and chloro counterparts.

Comparative Performance in Key Cross-Coupling Reactions

The true measure of a building block's utility lies in its performance in a range of chemical transformations. Here, we compare the reactivity of this compound with its 2-bromo and 2-chloro analogs in three of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling, the Negishi coupling, and the Buchwald-Hartwig amination.

The generally accepted order of reactivity for halogens in these palladium-catalyzed cross-coupling reactions is I > Br > Cl > F . This trend is inversely correlated with the carbon-halogen bond dissociation energy, with the weaker C-I bond being more susceptible to oxidative addition by the palladium catalyst, which is often the rate-determining step.

Suzuki-Miyaura Coupling: A Versatile C-C Bond Formation
Halogen at Position 2Coupling PartnerCatalyst SystemBaseSolventYield (%)Reference
Iodo Phenylboronic acidPd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂OExpected to be high (>81%)Inferred from[1]
Bromo Phenylboronic acidPd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O81[1]
Chloro Arylboronic acidsPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂OHigh yields achievable with specialized ligandsInferred from[2]

Note: The data for the iodo and chloro derivatives are inferred from reactions with similar substrates and catalyst systems, as direct comparative data under identical conditions is not available.

The higher reactivity of the iodo-derivative suggests that it would be the substrate of choice for Suzuki-Miyaura couplings where mild conditions are required to preserve sensitive functional groups on the coupling partner. The bromo-derivative offers a good balance of reactivity and stability, while the chloro-derivative, being the most cost-effective, is a viable option when more forcing conditions and specialized, electron-rich phosphine ligands can be employed.

Negishi Coupling: Harnessing the Power of Organozinc Reagents

The Negishi coupling is another powerful tool for C-C bond formation, particularly for sp²-sp³ and sp²-sp² couplings. The reactivity trend of halo-pyridines (I > Br > Cl) holds true for this transformation as well.

Halogen at Position 2Coupling PartnerCatalyst SystemSolventYield (%)Reference
Iodo (3-Methylpyridin-2-yl)zinc(II) chloridePd(PPh₃)₄THFExpected to be highInferred from[3]
Bromo (3-Methylpyridin-2-yl)zinc(II) chloridePd(PPh₃)₄THFHigh[3]
Chloro Alkylzinc halidesNiCl₂(dme) / LigandTHF/NMPGood yields achievable with nickel catalysisInferred from[4]

Note: Yields are qualitative due to the lack of direct comparative studies on this specific substrate.

The Negishi reaction's tolerance for a wide range of functional groups makes it highly valuable in complex molecule synthesis. The high reactivity of this compound would likely allow for lower catalyst loadings and milder reaction temperatures.

Buchwald-Hartwig Amination: A Gateway to Arylamines

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for the synthesis of arylamines. The choice of halogen on the pyridine ring significantly impacts the reaction conditions required for efficient C-N bond formation.

| Halogen at Position 2 | Amine Partner | Catalyst System | Base | Solvent | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Iodo | p-Toluidine | Ni(acac)₂ / Phenylboronic ester (activator) | K₃PO₄ | Not specified | 97 (for 1-iodo-3,5-dimethylbenzene) |[5] | | Bromo | Volatile amines | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 55-98 |[6] | | Chloro | Various amines | Requires specialized bulky phosphine ligands | Strong bases | High temperatures | Feasible but challenging | Inferred from general principles of Buchwald-Hartwig amination |

A study on the amination of the analogous 1-iodo-3,5-dimethylbenzene with p-toluidine using a nickel catalyst and a phenylboronic ester as an activator reported a 97% yield, highlighting the high reactivity of the C-I bond in this type of transformation[5]. In contrast, the amination of 2-bromopyridines generally requires palladium catalysis with specific phosphine ligands and strong bases, with yields ranging from good to excellent[6]. The amination of 2-chloropyridines is the most challenging and typically requires more specialized and often expensive bulky phosphine ligands to achieve reasonable yields.

Application in the Synthesis of Bioactive Molecules: The Case of Omeprazole

While a direct synthesis of a marketed drug using this compound is not prominently featured in the literature, the structural motif is central to important pharmaceuticals. A prime example is the proton pump inhibitor Omeprazole. A key intermediate in the industrial synthesis of Omeprazole is 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride . This intermediate is synthesized from 3,5-dimethylpyridine (3,5-lutidine).

This large-scale industrial application underscores the importance of the 3,5-dimethylpyridine core in medicinal chemistry. While the commercial synthesis utilizes a chloro-derivative, it is highly probable that in the research and development phase, the more reactive bromo- and iodo-analogs were explored to rapidly synthesize analogs and establish structure-activity relationships. The higher reactivity of this compound would be particularly advantageous in early-stage drug discovery for the rapid generation of a diverse library of compounds for biological screening.

Experimental Protocols

The following are representative experimental protocols for the key cross-coupling reactions discussed. These should be considered as a starting point and may require optimization for specific substrates and desired outcomes.

Protocol for Suzuki-Miyaura Coupling of this compound

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine this compound, Phenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃ in a reaction vessel. B Add degassed 1,4-Dioxane/H₂O (4:1). A->B C Purge with Argon or Nitrogen. B->C D Heat to 80-100 °C with stirring. C->D E Monitor progress by TLC or LC-MS. D->E F Cool, dilute with Ethyl Acetate, and wash with water and brine. E->F G Dry organic layer, concentrate, and purify by column chromatography. F->G

Experimental workflow for Suzuki-Miyaura coupling.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂ (2-5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vessel, add this compound, phenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed 1,4-dioxane and water (typically in a 4:1 ratio).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol for Negishi Coupling of 2-Bromo-3,5-dimethylpyridine

Negishi_Workflow cluster_prep Organozinc Formation cluster_reaction Coupling Reaction cluster_workup Work-up and Purification A Prepare the organozinc reagent in situ from the corresponding halide. B Add 2-Bromo-3,5-dimethylpyridine and Pd(PPh₃)₄ to the organozinc solution. A->B C Heat to reflux with stirring. B->C D Monitor progress by TLC or GC-MS. C->D E Cool, quench with saturated NH₄Cl. D->E F Extract with an organic solvent. E->F G Dry, concentrate, and purify by column chromatography. F->G

Experimental workflow for Negishi coupling.

Materials:

  • 2-Bromo-3,5-dimethylpyridine (1.0 equiv)

  • Organozinc reagent (1.1-1.5 equiv)

  • Pd(PPh₃)₄ (2-5 mol%)

  • Anhydrous THF

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Prepare the organozinc reagent in a separate flask under an inert atmosphere.

  • In another oven-dried reaction vessel under an inert atmosphere, dissolve 2-Bromo-3,5-dimethylpyridine and Pd(PPh₃)₄ in anhydrous THF.

  • Slowly add the organozinc reagent to the reaction mixture at room temperature.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol for Buchwald-Hartwig Amination of 2-Bromo-3,5-dimethylpyridine

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine 2-Bromo-3,5-dimethylpyridine, amine, Pd(OAc)₂, dppp, and NaO*t*Bu in a sealed tube. B Add anhydrous Toluene. A->B C Purge with Argon or Nitrogen. B->C D Heat to 80-110 °C with stirring. C->D E Monitor progress by TLC or LC-MS. D->E F Cool, dilute with an organic solvent, and wash with water. E->F G Dry, concentrate, and purify by column chromatography. F->G

Experimental workflow for Buchwald-Hartwig amination.

Materials:

  • 2-Bromo-3,5-dimethylpyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd(OAc)₂ (1-5 mol%)

  • 1,3-Bis(diphenylphosphino)propane (dppp) (1.2-6 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried sealed tube, add 2-Bromo-3,5-dimethylpyridine, the amine, Pd(OAc)₂, dppp, and NaOtBu.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous toluene.

  • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Conclusion

This compound stands out as a highly reactive and versatile building block in synthetic chemistry. Its enhanced reactivity in key cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Buchwald-Hartwig aminations, allows for milder reaction conditions and broader functional group tolerance compared to its bromo and chloro analogs. While the higher cost of iodine may be a consideration for large-scale synthesis, the strategic advantages of this compound in terms of reaction efficiency and scope make it an invaluable tool in the research and development of novel pharmaceuticals and advanced materials. The choice between the iodo, bromo, and chloro derivatives will ultimately depend on a careful consideration of reactivity requirements, cost, and the specific goals of the synthetic campaign.

References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • UPCommons. (n.d.). European Journal of Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. [Link]

  • ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]

  • National Center for Biotechnology Information. (n.d.). Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications. [Link]

  • MDPI. (n.d.). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. [Link]

  • Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. [Link]

  • MDPI. (n.d.). Special Issue : Protein Kinase Inhibitors: Synthesis and Applications. [Link]

  • National Center for Biotechnology Information. (2018). Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines. [Link]

  • ResearchGate. (2025). Negishi cross-coupling reactions of ??-amino acid-derived organozinc reagents and aromatic bromides. [Link]

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

  • National Center for Biotechnology Information. (2021). Pyrido[2,3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors. [Link]

  • National Center for Biotechnology Information. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • ResearchGate. (2025). Preparation of 2- and 5Aryl Substituted Thiazoles via Palladium-Catalyzed Negishi Cross-Coupling. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Iodo-3,5-dimethylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that meticulous handling of chemical reagents extends beyond the benchtop; it is a continuous responsibility that culminates in their safe and compliant disposal. 2-Iodo-3,5-dimethylpyridine, a halogenated pyridine derivative, requires specialized disposal procedures due to its potential hazards to human health and the environment. This guide provides a direct, procedural framework for researchers, scientists, and drug development professionals to manage this compound's waste stream with confidence and integrity.

The procedures outlined herein are grounded in established safety protocols and regulatory standards, ensuring that every step contributes to a self-validating system of laboratory safety.

Hazard Profile and a Priori Considerations

Understanding the intrinsic hazards of this compound is fundamental to appreciating the necessity of stringent disposal protocols. While a specific, comprehensive toxicological profile may be limited, its classification as a halogenated organic compound and a pyridine derivative informs our approach.

  • Toxicity and Irritation : Pyridine and its derivatives can be harmful if swallowed, inhaled, or absorbed through the skin.[1] They may cause skin and serious eye irritation.

  • Environmental Hazards : Iodinated organic compounds can be very toxic to aquatic life with long-lasting effects.[2] Improper disposal, such as release into drains, can contaminate waterways and harm wildlife.[3][4]

  • Reactivity : While not pyrophoric, halogenated compounds can have incompatibilities with strong oxidizing agents, acids, and bases.[5] It is crucial to avoid mixing this waste with incompatible chemicals.[6]

Adherence to the guidelines set forth by the Occupational Safety and Health Administration (OSHA) is mandatory to ensure a safe workplace.[7] This includes having a written health and safety plan, an emergency response plan, and providing adequate training to all personnel handling such hazardous materials.[8][9]

Waste Characterization and Segregation: The First Line of Defense

Proper disposal begins at the point of generation. Accurate characterization and segregation are critical to prevent dangerous chemical reactions and to ensure the waste is accepted by a licensed disposal facility.

Step-by-Step Waste Collection Protocol:

  • Designate a Waste Container : Select a chemically compatible container, typically a glass bottle with a screw cap, for collecting waste containing this compound.[10] Do not use metal containers for potentially corrosive waste.[11]

  • Labeling : The moment the first drop of waste enters the container, it must be labeled.[11] The label must clearly state "Hazardous Waste" and list all chemical constituents, including this compound and any solvents.[11][12]

  • Segregation : This waste stream must be segregated from other chemical wastes. Specifically, store it separately from:

    • Acids and Bases

    • Oxidizing Agents

    • Non-halogenated organic solvents This practice is crucial for preventing unintended and potentially violent reactions.[11]

  • Satellite Accumulation Area (SAA) : Store the sealed and labeled waste container in a designated SAA.[10][13] This area must be under the control of the laboratory personnel generating the waste and should be located at or near the point of generation.[13] Ensure the container is kept closed at all times except when adding waste.[10]

Approved Disposal Methodologies

Disposing of this compound is not a matter of simple disposal; it is a regulated process that must be handled by professionals. The primary directive is to transfer the waste to an approved and licensed hazardous waste disposal facility.[1]

Regulatory Framework:

Under the Resource Conservation and Recovery Act (RCRA), the Environmental Protection Agency (EPA) regulates hazardous waste.[14] Pyridine and its derivatives are often listed as hazardous waste, carrying specific waste codes such as U196 for pyridine itself.[15] As a halogenated organic compound, this compound falls under stringent federal and state regulations.[16][17]

Disposal Pathways:

  • Licensed Hazardous Waste Contractor : This is the standard and required method for disposal. Arrange for collection by a certified hazardous waste management company.[2][3] Provide them with a copy of the Safety Data Sheet (SDS) or a detailed chemical composition of the waste.

  • Incineration : High-temperature incineration at a permitted facility is a common method for destroying organic chemical waste.[18] However, the incineration of iodinated waste requires special consideration to prevent the release of iodine vapor into the atmosphere, which can be harmful.[4] The disposal facility will have the appropriate scrubber technology to manage this.

  • Chemical Destruction : For certain halogenated pyridines, the EPA notes that chemical destruction may be an applicable disposal method.[16] This is a highly specialized process that should only be performed by trained professionals at a dedicated facility.

Crucially, never dispose of this compound down the drain or in the regular trash. [2][3] This action is a violation of environmental regulations and poses a significant threat to the ecosystem.[4]

Spill and Emergency Procedures

Preparedness is paramount. In the event of a spill, a clear and practiced emergency response plan is essential to mitigate risks.[8][9]

Immediate Spill Response:

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.

  • Don PPE : At a minimum, wear safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[2] If there is a risk of aerosol formation, respiratory protection may be required.

  • Contain the Spill : For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[2] For solid spills, carefully sweep or scoop the material to avoid creating dust.[2]

  • Collect Waste : Place all contaminated absorbent material and cleaning debris into a designated hazardous waste container and label it appropriately.[10]

  • Decontaminate : Clean the spill area thoroughly with a suitable solvent (e.g., soap and water, followed by alcohol), collecting the cleaning materials as hazardous waste.

  • Report : Report the incident to your institution's Environmental Health and Safety (EHS) department and follow all internal reporting protocols.[2]

Data Presentation

Table 1: Waste Profile for this compound

Parameter Information Source
Chemical Name This compound [19]
CAS Number 445373-09-1 [19]
Molecular Formula C7H8IN [19]
EPA Hazardous Waste Code Likely F005 (as a pyridine derivative) and subject to HOC regulations. Final determination by EHS. [17][20]
Primary Hazards Harmful if swallowed, skin/eye irritant, toxic to aquatic life. [1]
Required PPE Safety goggles with side-shields, chemical-resistant gloves, lab coat. [2]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases. [5]

| Primary Disposal Route | Collection by a licensed hazardous waste disposal facility. |[1][3] |

Experimental Protocols

Protocol for Preparing Waste for Disposal:

  • Verification : Confirm that the waste container is correctly and fully labeled with "Hazardous Waste" and all chemical components.

  • Final Sealing : Ensure the container cap is tightly sealed and the exterior of the container is clean and free of contamination.[10]

  • Request Pickup : Submit a hazardous material pickup request form to your institution's EHS office or designated waste management provider.[11]

  • Storage Pending Pickup : Store the sealed container in the designated SAA, ensuring it is segregated from incompatible materials.[11] Do not place it in hallways or areas where it could be easily knocked over.[10]

  • Documentation : Maintain a log of the hazardous waste generated, including the chemical name, quantity, and date of generation, until it is collected.

Mandatory Visualization

Disposal Decision Workflow for this compound Waste

G Disposal Decision Workflow for this compound Waste start Waste Generated: This compound container Select Appropriate, Chemically Compatible Container start->container label Label Container: 'Hazardous Waste' + All Constituents container->label segregate Segregate from Incompatibles (Acids, Bases, Oxidizers) label->segregate saa Store in Designated Satellite Accumulation Area (SAA) segregate->saa spill Spill or Leak Occurs saa->spill full Container Full? saa->full spill_protocol Follow Emergency Spill Protocol spill->spill_protocol Yes spill_protocol->saa After cleanup full->saa No, continue collection request Request Pickup by Licensed Waste Contractor / EHS full->request Yes end Disposal Complete (via Incineration/Chemical Destruction) request->end

Caption: Decision workflow for handling this compound waste.

References

  • OSHA Regulations and Hazardous Waste Disposal: What To Know . (2022). Clean Management Environmental Group. [Link]

  • Complying with OSHA's Hazardous Waste Standards . (2008). Facilities Management Insights. [Link]

  • Introduction to Hazardous Waste Management . (2021). Environmental, Health, Safety, and Risk Management, CHI University. [Link]

  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview . (2024). CDMS. [Link]

  • Hazardous Waste - Standards . Occupational Safety and Health Administration (OSHA). [Link]

  • Iodine Disposal For Businesses . Collect and Recycle. [Link]

  • Production, Import/Export, Use, and Disposal of Iodine . (1995). Agency for Toxic Substances and Disease Registry. [Link]

  • Guidelines: Handling and Disposal of Chemicals . Purdue University College of Engineering. [Link]

  • Iodine - Hazardous Substance Fact Sheet . New Jersey Department of Health. [Link]

  • Appendix A Disposal Procedures by Chemical . (2022). University of Wisconsin-Madison. [Link]

  • Chemical Waste Disposal Guidelines . Emory University Department of Chemistry. [Link]

  • Environmental Health and Safety Disposal of Iodine . Case Western Reserve University. [Link]

  • Removal of volatile, organic iodines from vented containment gas streams by wet-scrubbing during severe nuclear accidents . (2015). CERN Indico. [Link]

  • Hazardous Waste Disposal Guidelines . Purdue University. [Link]

  • PRN 83-3: Label Improvement Program - Storage and Disposal Label Statements . (2025). U.S. Environmental Protection Agency. [Link]

  • Chemical incompatibility of the drug . (2017). Slideshare. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs . United Nations Office on Drugs and Crime. [Link]

  • Pyridine - Substance Details . U.S. Environmental Protection Agency. [Link]

  • Chemical Waste . MIT Environmental Health & Safety. [Link]

  • This compound | CAS 445373-09-1 . Matrix Fine Chemicals. [Link]

  • Definition, Classification, Physical, Chemical and Therapeutic Incompatibilities with Examples . (2022). Pharmaguideline. [Link]

  • EPA HAZARDOUS WASTE CODES . U.S. Environmental Protection Agency. [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 . eCFR. [Link]

Sources

A Researcher's Guide to the Safe Handling of 2-Iodo-3,5-dimethylpyridine: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: Understanding the Risks

Substituted pyridines as a class of compounds present a range of potential health hazards. Based on data from similar molecules, 2-Iodo-3,5-dimethylpyridine should be handled as a substance that is harmful if swallowed, in contact with skin, or if inhaled.[5] It is expected to cause skin, eye, and respiratory irritation.[1]

Anticipated GHS Hazard Classifications:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1][5][6]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1][5][6]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1][3]

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to prevent exposure. The selection of appropriate PPE is contingent on the specific laboratory operation being performed.

Table 1: Recommended PPE for Handling this compound
Task Minimum PPE Requirement Rationale
Weighing and Transfer (Solid) Double Nitrile Gloves, Safety Goggles, Lab CoatHigh risk of generating airborne particulates and direct skin contact.
Solution Preparation Double Nitrile Gloves, Chemical Splash Goggles, Lab CoatPotential for splashes and direct skin contact.
Reaction Setup & Workup Double Nitrile Gloves, Chemical Splash Goggles over Safety Glasses, Lab Coat, potential for Face ShieldIncreased risk of splashes and energetic reactions. A face shield offers an additional layer of protection.
Large Scale Operations (>5g) Double Nitrile Gloves, Chemical Splash Goggles and Face Shield, Chemical Resistant Apron over Lab Coat, Respiratory Protection (as needed)Higher quantities increase the risk of significant exposure from spills or splashes.
Detailed PPE Specifications:
  • Hand Protection: While some sources suggest butyl rubber gloves for pyridine, nitrile gloves are also frequently recommended for handling pyridine derivatives.[7][8][9] Given the potential for skin irritation, wearing double gloves is a prudent measure.[10] Always inspect gloves for any signs of degradation or puncture before use and change them immediately if contamination is suspected.

  • Eye and Face Protection: At a minimum, chemical splash goggles are required.[9] For procedures with a higher risk of splashing, a face shield worn over safety glasses provides more comprehensive protection.[10]

  • Skin and Body Protection: A standard, fully-buttoned lab coat should be worn at all times.[8] For larger scale work, a chemical-resistant apron provides an additional barrier.

  • Respiratory Protection: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[9] If engineering controls are insufficient or during a large spill, a respirator with an appropriate chemical cartridge may be necessary.[10] All personnel requiring a respirator must be medically cleared and fit-tested as per their institution's respiratory protection program.[8]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a standardized workflow is a critical component of laboratory safety. The following protocol outlines the essential steps for the safe handling of this compound.

  • Preparation:

    • Ensure the chemical fume hood is functioning correctly.

    • Don all required PPE as outlined in Table 1.

    • Prepare all necessary equipment and reagents before handling the compound.

    • Have a spill kit readily accessible.

  • Weighing and Transfer:

    • Conduct all weighing and transfers within the fume hood.

    • Use a disposable weighing boat to prevent contamination of balances.

    • Carefully transfer the solid to the reaction vessel, avoiding the generation of dust.

  • Reaction and Work-up:

    • Perform all reactions in a clean, dry reaction vessel within the fume hood.

    • Maintain a safe distance from the reaction and use a blast shield if there is any potential for an exothermic event.

    • Upon completion, quench the reaction carefully according to your specific experimental protocol.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Carefully remove PPE, avoiding contact with potentially contaminated outer surfaces.

    • Wash hands thoroughly with soap and water after removing gloves.[5]

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase prep1 Verify Fume Hood Functionality prep2 Don Appropriate PPE prep1->prep2 prep3 Assemble Equipment and Reagents prep2->prep3 prep4 Locate Spill Kit prep3->prep4 weigh Weigh Compound in Fume Hood prep4->weigh transfer Transfer to Reaction Vessel weigh->transfer react Conduct Reaction in Fume Hood transfer->react workup Perform Reaction Work-up react->workup decon Decontaminate Surfaces & Glassware workup->decon ppe_remove Remove PPE Correctly decon->ppe_remove wash Wash Hands Thoroughly ppe_remove->wash

Caption: Workflow for the Safe Handling of this compound.

Emergency Procedures: Responding to Spills and Exposures

Immediate and appropriate action is crucial in the event of an emergency.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[9] Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[11]

  • Small Spills: For small spills, use an absorbent material like sand or vermiculite to contain the spill.[7] Transfer the absorbed material to a sealed, labeled container for hazardous waste disposal.[7]

  • Large Spills: Evacuate the area and alert your institution's emergency response team.

Disposal Plan: Responsible Waste Management

All waste containing this compound is considered hazardous.[12]

  • Solid Waste: Contaminated consumables such as gloves, weighing boats, and paper towels should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a compatible, sealed, and labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. Dispose of the container in accordance with local and institutional regulations.[12]

The following diagram outlines the decision-making process for waste segregation.

G start Waste Generated is_solid Is the waste solid? start->is_solid solid_container Place in labeled 'Solid Hazardous Waste' container is_solid->solid_container Yes is_empty Is it an empty reagent bottle? is_solid->is_empty No (Liquid) liquid_container Place in labeled 'Liquid Hazardous Waste' container is_empty->liquid_container No (Solution) rinse Triple rinse with appropriate solvent is_empty->rinse Yes collect_rinsate Collect rinsate in 'Liquid Hazardous Waste' rinse->collect_rinsate dispose_bottle Dispose of rinsed bottle per institutional policy collect_rinsate->dispose_bottle

Sources

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Retrosynthesis Analysis

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Strategy Settings

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.